molecular formula C6H5ClN4 B1298276 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7197-01-5

6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1298276
CAS No.: 7197-01-5
M. Wt: 168.58 g/mol
InChI Key: NHLQOVMOYMLRHE-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-8-9-6-3-2-5(7)10-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQOVMOYMLRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358717
Record name 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7197-01-5
Record name 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a cornerstone in modern medicinal and agricultural chemistry. Its rigid, planar structure and rich heteroaromatic nature make it a "privileged scaffold"—a molecular framework that is frequently identified in biologically active compounds. The strategic placement of substituents allows for the fine-tuning of steric and electronic properties, enabling targeted interactions with a wide array of biological macromolecules. This guide focuses on a particularly valuable derivative: 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. The presence of a methyl group at the 3-position and a reactive chlorine atom at the 6-position provides a versatile platform for the synthesis of diverse chemical libraries. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles that govern the synthesis and reactivity of this important molecule.

Molecular Architecture and Physicochemical Properties

6-Chloro-3-methyltriazolo[4,3-b]pyridazine possesses the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol .[4] The fused ring system is essentially planar, a feature that facilitates π–π stacking interactions in a crystalline state and within biological targets.[3] The chlorine atom at the C6 position significantly influences the molecule's electronic properties, rendering the pyridazine ring electron-deficient and activating this position for nucleophilic attack.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [4]
CAS Number 7197-01-5[4]
Topological Polar Surface Area 43.1 Ų[4]
Hydrogen Bond Acceptor Count 3[4]

Synthesis Strategy: A Robust and Efficient Pathway

The most efficient and widely adopted synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines proceeds via a two-step sequence involving the formation of a key hydrazone intermediate followed by an oxidative cyclization.[1][2] This method is favored for its operational simplicity, use of readily available starting materials, and amenability to solvent-free conditions, aligning with the principles of green chemistry.

Causality Behind the Synthetic Design

The logic of this synthetic approach is rooted in the inherent reactivity of the precursors. The initial step leverages the nucleophilicity of hydrazine to displace a chlorine atom from 3,6-dichloropyridazine, forming the crucial 6-chloro-3-hydrazinopyridazine intermediate. The subsequent condensation with an aldehyde (in this case, acetaldehyde to yield the 3-methyl derivative) forms a hydrazone. The final, and most elegant, step is an intramolecular oxidative cyclization. This is not a spontaneous process; it requires an oxidizing agent to facilitate the removal of two protons and two electrons, thereby forming the stable, aromatic triazole ring. Iodobenzene diacetate (IBD) is an excellent choice for this transformation as it is a mild, easy-to-handle solid oxidant that avoids the use of harsh or toxic heavy metals.[1][2]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Oxidative Cyclization A 3,6-Dichloropyridazine C 6-Chloro-3-hydrazinopyridazine A->C tert-Butanol, Reflux B Hydrazine Hydrate B->C E N'-(6-chloropyridazin-3-yl)acetohydrazone C->E D Acetaldehyde D->E Grind at RT G E->G F Iodobenzene Diacetate (IBD) F->G Grind at RT, 1 hr

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in tert-butanol, add hydrazine hydrate (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[1]

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can often be used in the next step without further purification.

Step 2 & 3: One-Pot Hydrazone Formation and Oxidative Cyclization

  • In a pestle and mortar, homogenize 6-chloro-3-hydrazinopyridazine (1.0 eq) and acetaldehyde (1.0 eq).

  • Grind the mixture at room temperature for approximately 20 minutes, monitoring the formation of the hydrazone intermediate by TLC.[1]

  • To this mixture, add iodobenzene diacetate (1.1 eq) in situ.

  • Continue grinding the reaction mixture for an additional hour. The progress of the cyclization to the final product can be monitored by the appearance of a new spot on TLC.[1]

  • Upon completion, the product can be purified by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The chemical utility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine stems primarily from the reactivity of the C6-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, providing access to a vast chemical space.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the fused triazole system, makes the C6 position highly susceptible to attack by nucleophiles. The C-Cl bond is noted to be relatively weak and long [1.732 (3) Å in a similar derivative], correlating with its high reactivity, which is comparable to that of an imidoyl chloride.[3]

Mechanism Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring system.

Caption: Generalized SₙAr mechanism.

Experimental Protocol: General Procedure for Amination

  • Dissolve 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the desired amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) if the amine is used as its salt.

  • Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.

  • Upon completion, perform an aqueous work-up and purify the product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C6 position. This reaction is of paramount importance in drug discovery for building molecular complexity.[5]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ R_Pd_X R-Pd(II)-Cl Pd0->R_Pd_X R_X R-Cl (Substrate) R_X->R_Pd_X Oxidative Addition R_Pd_R R-Pd(II)-R' R_Pd_X->R_Pd_R Transmetalation R_B R'-B(OH)₂ R_B->R_Pd_R Base Base Base->R_Pd_X R_Pd_R->Pd0 Reductive Elimination R_R R-R' (Product) R_Pd_R->R_R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 eq).[7]

  • Degas the vessel and backfill with an inert atmosphere (Nitrogen or Argon).

  • Add a degassed solvent system, typically a mixture like DME/water or Toluene/ethanol.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Spectroscopic Characterization

The structural elucidation of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and its derivatives relies on standard spectroscopic techniques. The following data are compiled from literature sources for analogous compounds and serve as a predictive guide.[3][8][9]

TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the pyridazine protons, with a coupling constant (³J) of ~9.2-9.6 Hz. A singlet in the aliphatic region (approx. 2.5 ppm) for the C3-methyl group.
¹³C NMR Signals for the quaternary carbons of the fused ring system (approx. 140-150 ppm). Two CH signals in the aromatic region (approx. 120-130 ppm). A signal for the methyl carbon (approx. 21 ppm).
Mass Spec (EI) A molecular ion peak (M⁺) corresponding to the molecular weight (168.58). An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a chlorine-containing compound. Fragmentation may involve the loss of the chlorine atom, followed by the loss of N₂ or HCN from the ring system.
FTIR C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹). C=N and C=C stretching vibrations characteristic of the heteroaromatic rings (~1400-1600 cm⁻¹). A C-Cl stretching vibration (~1000-1100 cm⁻¹).

Applications in Research and Development

The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold is a valuable building block in several areas:

  • Medicinal Chemistry: Derivatives of this core have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects against cancer cell lines.[2][10] The ability to easily modify the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.

  • Agrochemicals: This class of compounds is utilized in the development of new herbicides and fungicides.[10] The triazolopyridazine core can be tailored to inhibit key enzymes in pests or weeds, contributing to crop protection.

  • Material Science: The thermal stability and rigid structure of these heterocycles make them candidates for incorporation into advanced polymers with enhanced properties.[10]

Conclusion

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward and efficient synthesis, coupled with the predictable and exploitable reactivity of the C6-chloro group, provides chemists with a reliable tool for generating novel molecules with tailored properties. Understanding the fundamental principles of its synthesis and reactivity, as detailed in this guide, is crucial for unlocking its full potential in the pursuit of new therapeutics, agrochemicals, and advanced materials.

References

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  • Kajetanowicz, A., et al. (2022). "Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study." Chemistry – A European Journal, 28(52), e202201389. Available at: [Link]

  • Preis, T., et al. (2014). "6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine." IUCrData, 1(1), x140101. Available at: [Link]

  • Preis, T., et al. (2014). "6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine." Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

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  • Desbordes, P., et al. (2023). "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molbank, 2023(1), M1573. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity." RSC Advances, 13, 20119-20138. Available at: [Link]

  • Parrillo, J. V. (2024). "Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate." ValpoScholar. Available at: [Link]

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The Strategic Intermediate: A Technical Guide to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (CAS No. 7197-01-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile decoration points is paramount. Among these, the fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has emerged as a "privileged scaffold," demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology. This technical guide focuses on a key derivative of this family, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (CAS No. 7197-01-5) , a strategic intermediate whose unique electronic and steric properties make it an invaluable building block for the synthesis of potent and selective bioactive molecules.

This document, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis and application, offering field-proven insights into its handling and strategic deployment in medicinal chemistry programs. We will delve into its physicochemical characteristics, provide a detailed and validated synthesis protocol, explore its critical role in the development of kinase inhibitors, and outline the essential safety protocols for its handling.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the material . 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a distinct chemical entity with the following key identifiers and properties:

PropertyValueSource
CAS Number 7197-01-5[4]
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [4]
Canonical SMILES CC1=NN=C2N1N=C(C=C2)Cl[4]
InChIKey NHLQOVMOYMLRHE-UHFFFAOYSA-N[4]
Predicted pKa 0.04 ± 0.30[4]
Predicted LogP 1.08612[5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]
Topological Polar Surface Area 43.08 Ų[5]

Note: Some properties are predicted based on computational models and should be confirmed experimentally.

The Synthetic Pathway: A Self-Validating Protocol

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The presented protocol is a robust and efficient method, starting from commercially available precursors. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Overall Synthesis Workflow

Caption: Synthetic workflow for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Part 1: Synthesis of the Key Intermediate, 6-Chloro-3-hydrazinopyridazine

The initial and critical step is the regioselective nucleophilic aromatic substitution on 3,6-dichloropyridazine. Hydrazine acts as the nucleophile, displacing one of the chlorine atoms. The choice of a less polar solvent like tert-butanol and reflux conditions favors the monosubstitution product.

Experimental Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in tert-butanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-chloro-3-hydrazinopyridazine.

Part 2: Formation of the Hydrazone and Subsequent Oxidative Cyclization

This part of the synthesis is a highly efficient, solvent-free approach that proceeds via a hydrazone intermediate, which is then cyclized in situ.[6]

Experimental Protocol:

  • In a mortar, combine 6-chloro-3-hydrazinopyridazine (1.0 eq) and acetaldehyde (1.1 eq).

  • Grind the mixture with a pestle at room temperature for approximately 20 minutes. The formation of the hydrazone intermediate can be monitored by TLC.

  • To the in-situ formed hydrazone, add iodobenzene diacetate (IBD) (1.1 eq) and continue to grind the reaction mixture for an additional 1 hour.

  • The progress of the oxidative cyclization to the final product should be monitored by TLC.

  • Upon completion, the solid reaction mixture can be purified by column chromatography on silica gel to afford the pure 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Causality of Reagent Choice: Iodobenzene diacetate (IBD) is a mild and environmentally friendly oxidizing agent. Its use in a solvent-free grinding method offers several advantages, including reduced reaction times, easier product isolation, and minimized solvent waste, aligning with the principles of green chemistry.

The Role in Drug Discovery: A Scaffold for Kinase Inhibition

The 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold is of significant interest in oncology drug discovery, particularly in the development of kinase inhibitors. The chlorine atom at the 6-position serves as a crucial handle for further chemical modifications, allowing for the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Targeting the PIM Kinase Family

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers and are known to promote cell survival and proliferation.[7] As such, they represent a compelling target for anticancer drug development. The triazolo[4,3-b]pyridazine core has been identified as a highly effective scaffold for the design of potent and selective PIM kinase inhibitors.[1][3]

Mechanism of Action:

Derivatives of 6-chloro-3-methyltriazolo[4,3-b]pyridazine can be designed to bind to the ATP-binding pocket of PIM kinases. The core scaffold provides a rigid framework that orients substituents to make key interactions with amino acid residues in the active site, leading to competitive inhibition of ATP binding and subsequent downstream signaling. The methyl group at the 3-position can contribute to favorable hydrophobic interactions within the kinase domain.

PIM_Kinase_Inhibition cluster_0 PIM Kinase Signaling Pathway cluster_1 Therapeutic Intervention PIM PIM Kinase Phospho_Substrate Phosphorylated Substrate (Inactive) PIM->Phospho_Substrate Phosphorylation Substrate Pro-apoptotic Proteins (e.g., BAD) Substrate->PIM Apoptosis Apoptosis Phospho_Substrate->Apoptosis Inhibition Inhibitor Inhibitor->PIM Competitive Inhibition

Caption: Mechanism of PIM kinase inhibition by triazolo[4,3-b]pyridazine derivatives.

The development of selective PIM-1 inhibitors from the 3-aryl-6-amino-triazolo[4,3-b]pyridazine series highlights the therapeutic potential of this scaffold.[1] Further modifications at the 6-position, enabled by the reactivity of the chloro-substituent, can lead to compounds with improved solubility and permeability, addressing common challenges in drug development.[1]

Safety and Handling: A Prudent Approach

Hazard Identification:

  • Acute Toxicity: While not fully characterized, related compounds may be harmful if swallowed.

  • Skin and Eye Irritation: Assumed to be an irritant to the skin and eyes.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear impervious gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if handling as a powder in a poorly ventilated area.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly generate libraries of novel compounds with therapeutic potential. Its well-defined synthesis, coupled with the versatility of the 6-chloro position for further functionalization, makes it an attractive starting point for lead discovery and optimization campaigns. As research into kinase inhibitors and other therapeutic targets continues to evolve, the importance of privileged scaffolds like the triazolo[4,3-b]pyridazine core, and by extension, key derivatives such as the title compound, is set to grow. A thorough understanding of its synthesis, properties, and handling is therefore essential for any researcher aiming to make significant contributions to the field of drug discovery.

References

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4247-4251. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 168, 87-109. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 168, 87-109. [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2025). ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Publishing. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. [Link]

  • Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1][2][3]triazolo[4,3-b]pyridazine against fungi pathogen. (2022). Taylor & Francis Online. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. (n.d.). Prime Scholars. [Link]

  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. (2023). ResearchGate. [Link]

  • MSDS of methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate. (2025). Capot Chemical. [Link]

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. (2019). PubMed. [Link]

  • 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). PubChem. [Link]

  • 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. (n.d.). PubChem. [Link]

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An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the[1][2][3]triazolo[4,3-b]pyridazine Core

The fused heterocyclic system,[1][2][3]triazolo[4,3-b]pyridazine, represents a "privileged scaffold" in the landscape of modern medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for developing highly selective and potent ligands for various biological targets. This guide focuses on the synthesis of a key derivative, 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine, a compound that serves as a crucial building block for more complex molecules, particularly in the realm of oncology.

Derivatives of this scaffold have demonstrated significant therapeutic potential, most notably as inhibitors of receptor tyrosine kinases like c-Met. The c-Met kinase pathway, when deregulated, is a critical driver in the progression of numerous human cancers, promoting tumor growth, angiogenesis, and metastasis.[4] The development of small molecule inhibitors that can effectively target this pathway is a major focus of contemporary drug discovery, and the triazolopyridazine core has proven to be a highly successful pharmacophore in this endeavor. This guide provides a detailed exploration of the primary and alternative synthetic routes to 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine, offering field-proven insights into the causality behind the experimental choices and providing robust, self-validating protocols for the research scientist.

Primary Synthesis Pathway: A Two-Step Approach from 3,6-Dichloropyridazine

The most common and efficient route to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine begins with the commercially available 3,6-dichloropyridazine. The synthesis is conceptually straightforward, involving the introduction of a hydrazine moiety followed by the construction of the fused triazole ring.

Primary Synthesis Pathway A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinopyridazine (Key Intermediate) A->B Hydrazine Hydrate tert-Butanol, Reflux C Acetaldehyde 6-chloropyridazin-3-yl hydrazone B->C Acetaldehyde Ethanol, RT D 6-Chloro-3-methyltriazolo [4,3-b]pyridazine C->D Iodobenzene Diacetate (IBD) Oxidative Cyclization

Caption: Primary synthesis route to the target compound.

Step 1: Synthesis of the Key Intermediate, 6-Chloro-3-hydrazinopyridazine

The initial step involves a nucleophilic aromatic substitution on the 3,6-dichloropyridazine ring. One of the chlorine atoms is displaced by hydrazine hydrate.

  • Causality Behind Experimental Choices:

    • Reagents: 3,6-Dichloropyridazine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. Hydrazine hydrate is a potent nucleophile that readily displaces one of the chloro groups. The use of an excess of hydrazine is common to drive the reaction to completion and minimize the formation of bis-hydrazino byproducts.

    • Solvent and Temperature: The reaction is typically carried out in an alcohol solvent, such as tert-butanol, under reflux conditions.[5] The elevated temperature is necessary to overcome the activation energy for the substitution reaction.

Step 2: Formation of the Hydrazone and Oxidative Cyclization

The second stage involves a two-part process: the formation of a hydrazone intermediate and its subsequent intramolecular oxidative cyclization to form the triazole ring.

  • Hydrazone Formation: The 6-chloro-3-hydrazinopyridazine intermediate is condensed with acetaldehyde. This is a standard imine formation reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acetaldehyde.

  • Intramolecular Oxidative Cyclization: This is the key ring-forming step. The resulting acetaldehyde 6-chloropyridazin-3-yl hydrazone is treated with an oxidizing agent to facilitate the cyclization.

  • Causality Behind Experimental Choices:

    • Oxidizing Agent: Iodobenzene diacetate (IBD) is a hypervalent iodine reagent that has become the oxidant of choice for this transformation.[1][5] It is favored due to its mild reaction conditions, high efficiency, and more environmentally benign nature compared to older methods that used reagents like lead tetraacetate or bromine.[5] The IBD facilitates the removal of two hydrogen atoms, enabling the formation of the new N-N bond and subsequent aromatization of the triazole ring. A proposed mechanism involves the formation of a nitrogen-centered radical which then undergoes cyclization.[6]

    • Alternative Oxidants: Other oxidizing systems that have been used for similar transformations include copper(II) chloride, bromine in acetic acid, and potassium persulfate (K₂S₂O₈).[4][7]

Alternative Synthesis Pathway: The Tetrazole Route

An alternative and elegant approach to the triazolopyridazine core involves the reaction of 3,6-dichloropyridazine with a substituted tetrazole, followed by a thermal ring transformation.[6]

Alternative Synthesis Pathway A 3,6-Dichloropyridazine C Acylated Tetrazole Intermediate (Unstable) A->C Toluene, Pyridine Reflux B 5-Methyltetrazole B->C Toluene, Pyridine Reflux D 6-Chloro-3-methyltriazolo [4,3-b]pyridazine C->D Heat (Reflux) - N₂ (gas)

Caption: Alternative synthesis via thermal ring transformation.

  • Mechanistic Rationale: This synthesis proceeds through an initial acylation of the tetrazole ring by the chloroazine. The resulting intermediate is thermally unstable and undergoes a ring transformation. This process is driven by the entropically favorable extrusion of a molecule of dinitrogen (N₂), leading to the formation of the fused triazole ring system.[6] This method is a powerful way to construct triazolo-annulated azines.

Experimental Protocols

The following protocols are presented as a comprehensive guide for laboratory synthesis.

Protocol 1: Synthesis of 6-Chloro-3-hydrazinopyridazine
  • Reagents and Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).

    • Add tert-butanol as the solvent.

    • Carefully add hydrazine hydrate (1.0 eq or a slight excess).

  • Reaction:

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-3-hydrazinopyridazine as a solid.

Protocol 2: Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine
  • Step 2a: Hydrazone Formation

    • Dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add acetaldehyde (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 30 minutes to 1 hour. The formation of the hydrazone can be monitored by TLC.

  • Step 2b: Oxidative Cyclization

    • To the solution containing the acetaldehyde 6-chloropyridazin-3-yl hydrazone, add iodobenzene diacetate (IBD) (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the disappearance of the hydrazone and the formation of the product by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the product-containing fractions and evaporate the solvent to yield 6-Chloro-3-methyltriazolo[4,3-b]pyridazine as a solid.

Data Summary and Characterization

The successful synthesis of the target compound and its key intermediate should be confirmed by a suite of analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Chloro-3-hydrazinopyridazine C₄H₅ClN₄144.56155-157Varies with solventVaries with solvent
6-Chloro-3-methyl­triazolo­[4,3-b]pyridazine C₆H₅ClN₄168.58104-105DMSO-d₆: 8.47 (d, 1H), 7.56 (d, 1H), 2.75 (s, 3H)DMSO-d₆: 151.6, 149.2, 143.1, 128.8, 119.4, 18.2

Note: NMR data is for a representative analog and may vary slightly. Specific shifts should be confirmed by experimental analysis.

Safety and Handling Precautions

  • 3,6-Dichloropyridazine: This compound is toxic if swallowed and causes skin and serious eye irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrazine Hydrate: Hydrazine hydrate is a combustible liquid that is toxic if swallowed or in contact with skin, and fatal if inhaled.[3][8] It causes severe skin burns and eye damage and is a suspected carcinogen.[3][8] All manipulations must be carried out in a fume hood, and appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.

Conclusion

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a well-established process that provides access to a valuable scaffold for drug discovery. The primary pathway, involving the formation and subsequent oxidative cyclization of a hydrazone intermediate, is a robust and efficient method, particularly with the use of modern, milder oxidizing agents like iodobenzene diacetate. The alternative tetrazole route offers an elegant mechanistic alternative. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can reliably produce this key building block for the development of novel therapeutics.

References

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295. Available at: [Link]

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars Library. Available at: [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET: Hydrazine Hydrate 55%. Available at: [Link]

  • Preis, J., et al. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2551. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Journal of the American Chemical Society, 131(42), 15080–15081. Available at: [Link]

  • Albrecht, B. K., et al. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry, 51(10), 2879–2882. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this core structure a topic of significant interest for researchers in the pharmaceutical and agrochemical industries.[1][2] This guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection and preparation of starting materials, and offers detailed, field-proven protocols for its synthesis. The narrative is designed to provide not just procedural steps, but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Strategic Analysis of Synthetic Pathways

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine predominantly initiates from the versatile intermediate, 3,6-dichloropyridazine . From this key precursor, two primary strategies are commonly employed to construct the fused triazole ring system.

  • The Hydrazine Condensation Route: This is the most direct and widely adopted method. It involves the reaction of 3-chloro-6-hydrazinopyridazine with a reagent that provides the C3-methyl group, followed by cyclization.

  • The Tetrazole Annulation Route: An alternative approach involves the reaction of 3,6-dichloropyridazine with a substituted tetrazole, which undergoes a thermal ring transformation to yield the desired triazolopyridazine core.[3][4]

The choice between these routes often depends on the availability of starting materials, desired scale of reaction, and tolerance to specific reaction conditions.

Core Starting Material: Synthesis of 3,6-Dichloropyridazine

The commercial availability of 3,6-dichloropyridazine is widespread; however, for large-scale campaigns or for cost-efficiency, an in-house synthesis is often preferable. The most common and reliable method begins with maleic anhydride.

Synthesis of the Precursor: 3,6-Pyridazinediol (Maleic Hydrazide)

The initial step involves the condensation of maleic anhydride with hydrazine.

  • Reaction: Maleic anhydride is treated with hydrazine hydrate, often in the presence of an acid catalyst like hydrochloric acid, followed by heating.[5][6][7]

  • Causality: The hydrazine undergoes a nucleophilic addition to the carbonyl groups of the anhydride, followed by cyclization and dehydration to form the stable pyridazinediol ring. The acidic medium facilitates the reaction.

Chlorination of 3,6-Pyridazinediol

The diol is then converted to the dichloro derivative using a strong chlorinating agent.

  • Reagents: Phosphorus oxychloride (POCl₃) is the most effective and commonly used reagent for this transformation.[5][7][8][9] Phosphorus pentachloride (PCl₅) can also be used.[6]

  • Causality: The hydroxyl groups of the pyridazinediol are converted into good leaving groups by reaction with POCl₃, which are subsequently displaced by chloride ions in an SₙAr-type mechanism. The reaction is typically performed in an inert solvent like chloroform or dichloromethane, or neat in excess POCl₃.[7][8]

Primary Synthetic Route: The Hydrazine Condensation Pathway

This pathway is a robust and high-yielding method for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Step 1: Synthesis of 3-Chloro-6-hydrazinopyridazine
  • Reaction: 3,6-Dichloropyridazine is reacted with hydrazine hydrate in a suitable solvent.[10]

  • Experimental Insight: The reaction is typically carried out in an alcohol solvent such as tert-butanol or ethanol.[11] The regioselectivity of the reaction, where only one chlorine atom is displaced, is controlled by using a stoichiometric amount of hydrazine and by the deactivating effect of the first hydrazine group on the second chlorine atom.

Step 2: Formation and Cyclization to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine
  • Method A: Reaction with Acetic Anhydride/Acid: The resulting 3-chloro-6-hydrazinopyridazine is then acylated with acetic anhydride or acetyl chloride, followed by acid-catalyzed cyclization to form the triazole ring.

  • Method B: Direct Cyclization with Triethyl Orthoacetate: A more direct approach involves the reaction of 3-chloro-6-hydrazinopyridazine with triethyl orthoacetate, which serves as both the source of the methyl group and a dehydrating agent to facilitate cyclization.

The overall synthetic workflow can be visualized as follows:

Hydrazine Condensation Pathway cluster_0 Synthesis of 3,6-Dichloropyridazine cluster_1 Triazole Ring Formation Maleic_Anhydride Maleic Anhydride 3_6_Pyridazinediol 3,6-Pyridazinediol Maleic_Anhydride->3_6_Pyridazinediol Hydrazine Hydrate, HCl 3_6_Dichloropyridazine 3,6-Dichloropyridazine 3_6_Pyridazinediol->3_6_Dichloropyridazine POCl3 3_Chloro_6_hydrazinopyridazine 3-Chloro-6-hydrazinopyridazine 3_6_Dichloropyridazine->3_Chloro_6_hydrazinopyridazine Hydrazine Hydrate Final_Product 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine 3_Chloro_6_hydrazinopyridazine->Final_Product Triethyl Orthoacetate or Acetic Anhydride then Acid

Caption: Hydrazine Condensation Pathway for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Alternative Synthetic Route: The Tetrazole Annulation Pathway

This method offers an alternative for constructing the triazole ring and can be advantageous in certain contexts.

  • Reaction: 3,6-Dichloropyridazine is reacted with 5-methyltetrazole in the presence of a base.[3][4]

  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution where the tetrazole displaces one of the chlorine atoms on the pyridazine ring. This is followed by a thermal ring transformation, often with extrusion of nitrogen gas, to form the fused triazolo[4,3-b]pyridazine system.[3][4]

Tetrazole Annulation Pathway 3_6_Dichloropyridazine 3,6-Dichloropyridazine Intermediate Intermediate Adduct 3_6_Dichloropyridazine->Intermediate Base 5_Methyltetrazole 5-Methyltetrazole 5_Methyltetrazole->Intermediate Final_Product 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Intermediate->Final_Product Heat, -N2

Caption: Tetrazole Annulation Pathway for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Quantitative Data Summary of Starting Materials

Starting Material/ReagentMolecular FormulaMolecular Weight ( g/mol )Key Role
Maleic AnhydrideC₄H₂O₃98.06Pyridazine ring precursor
Hydrazine HydrateH₆N₂O50.06Pyridazine ring formation and hydrazinolysis
Phosphorus OxychloridePOCl₃153.33Chlorinating agent
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98Key intermediate
Triethyl OrthoacetateC₈H₁₈O₃162.22C3-methyl source and cyclizing agent
5-MethyltetrazoleC₂H₄N₄84.08Triazole ring precursor

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine
  • Synthesis of 3,6-Pyridazinediol: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 mol) in water. Slowly add a solution of hydrazine dihydrochloride (1.0 mol) in water.[5] Alternatively, use hydrazine hydrate and hydrochloric acid.[6][7] Heat the mixture to reflux for 4-6 hours.[5] Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 3,6-pyridazinediol.

  • Chlorination: To a flask containing phosphorus oxychloride (3.0-5.0 mol equivalents), carefully add 3,6-pyridazinediol (1.0 mol) in portions, maintaining the temperature below 10 °C with an ice bath.[5] After the addition is complete, slowly heat the mixture to reflux and maintain for 3-4 hours. Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.[6] The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or cyclohexane can be performed for further purification.[5]

Protocol 2: Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine via Hydrazine Condensation
  • Synthesis of 3-Chloro-6-hydrazinopyridazine: Dissolve 3,6-dichloropyridazine (1.0 mol) in ethanol or tert-butanol. Add hydrazine hydrate (1.0-1.2 mol) dropwise at room temperature. Stir the reaction mixture for 4-8 hours.[11] The product will precipitate from the reaction mixture. Filter the solid, wash with cold ethanol, and dry to yield 3-chloro-6-hydrazinopyridazine.

  • Cyclization: Suspend 3-chloro-6-hydrazinopyridazine (1.0 mol) in triethyl orthoacetate (3.0-5.0 mol equivalents). Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like isopropanol.[12]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction step, ensuring the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by:

    • Melting Point: Comparison with literature values.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

By following these analytical procedures, researchers can ensure the integrity of their synthetic process and the quality of the final compound.

Conclusion

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a well-established process with reliable and scalable routes. The hydrazine condensation pathway, starting from the key intermediate 3,6-dichloropyridazine, remains the most practical and efficient method for laboratory and industrial-scale production. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are paramount to achieving high yields and purity. This guide provides the necessary technical details and insights to empower researchers in the successful synthesis of this important heterocyclic compound.

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  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[5][8][13]triazolo[4,3-b]pyridazines as cytotoxic agents - OUCI. [URL: https://ouci.dntb.gov.ua/en/works/2P8E0LqB/]

  • 6-Chloro-3-[4-(hexyloxy)phenyl]-[5][8][13]triazolo[4,3-b]pyridazine - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7683103/]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[5][8][13]triazolo[4,3-b] Pyridazines as Antitubulin Agents - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4904253/]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3907823/]

Sources

An In-depth Technical Guide to the Solubility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for advancing its development as a potential therapeutic agent. This guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current lack of quantitative public data, and furnishes detailed, field-proven methodologies for its empirical determination. It is designed to equip researchers with the necessary theoretical framework and practical protocols to accurately assess the solubility profile of this and similar molecules, a critical step in drug discovery and formulation development.

Introduction to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

6-Chloro-3-methyltriazolo[4,3-b]pyridazine belongs to the triazolopyridazine class of fused heterocyclic systems, which are recognized scaffolds in a variety of pharmacologically active agents.[1] The presence of the chloro- and methyl- substituents, along with the nitrogen-rich triazolopyridazine core, dictates its physicochemical behavior, including its solubility in both aqueous and organic media.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility.

  • Molecular Formula: C₆H₅ClN₄[2]

  • Molecular Weight: 168.584 g/mol [2]

  • Predicted pKa: 0.04 ± 0.30[2]

  • Topological Polar Surface Area (TPSA): 43.1 Ų[2]

The low predicted pKa suggests that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a very weak base. Its TPSA, a metric often correlated with drug transport properties, is in a range typical for orally bioavailable drugs.

PropertyValueSource
CAS Number 7197-01-5[2]
Molecular Formula C₆H₅ClN₄[2]
Molecular Weight 168.584 g/mol [2]
Predicted pKa 0.04 ± 0.30[2]
Topological Polar Surface Area 43.1 Ų[2]
Hydrogen Bond Acceptor Count 3[2]

Understanding Solubility in Drug Discovery: A Primer

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's success.[3] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[4] In the context of drug discovery, two primary types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[5] It is typically determined using the "gold standard" shake-flask method, which requires a longer incubation time to ensure equilibrium is reached.[6][7]

  • Kinetic Solubility: This is a measure of the concentration of a compound when it first precipitates from a supersaturated solution, usually generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1] This method is amenable to high-throughput screening (HTS) and is often used in the early stages of drug discovery for rapid compound ranking.[8][9] However, kinetic solubility values can be significantly higher than thermodynamic solubility, as they may represent a metastable state.[10]

The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. Early discovery often relies on HTS kinetic solubility for speed, while lead optimization and preclinical development demand the accuracy of thermodynamic solubility for formulation and biopharmaceutical assessment.[11]

Qualitative Solubility Profile of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

  • Organic Solvents: The compound has been synthesized and purified using a range of organic solvents. For instance, recrystallization from dichloromethane has been reported, indicating good solubility in this solvent.[12] Chromatographic purification often employs solvent systems such as toluene/ethyl acetate, suggesting at least moderate solubility in these solvents. The ability to obtain crystals through the slow evaporation of a chloroform/hexanes solution further points to its solubility in chlorinated solvents and limited solubility in non-polar alkanes like hexanes.

  • Aqueous Media: The heterocyclic nature and the presence of nitrogen atoms might suggest some potential for aqueous solubility. However, compounds with similar fused heterocyclic cores are often poorly soluble in water. A related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, exhibited poor solubility in a cell culture medium (HepG2), which is primarily aqueous.[13] Given the structural similarities, it is reasonable to hypothesize that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine also has low aqueous solubility.

Experimental Protocols for Solubility Determination

Given the absence of published data, empirical determination is necessary. The following protocols are presented as a guide for researchers to measure the thermodynamic and kinetic solubility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in the solvent of choice until equilibrium is achieved.

Objective: To determine the maximum equilibrium concentration of the compound in a specific solvent.

Materials:

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (solid powder)

  • Solvent of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Add an excess amount of solid 6-Chloro-3-methyltriazolo[4,3-b]pyridazine to a glass vial (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).

  • Seal the vials tightly and place them on an orbital shaker.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for at least 24 hours to ensure equilibrium is reached.[4]

  • After incubation, visually inspect the vials to confirm the presence of excess solid.

  • Separate the undissolved solid from the saturated solution. This can be achieved by either:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. Note: Pre-testing for compound adsorption to the filter membrane is crucial.[5]

  • Carefully collect the clear, saturated filtrate/supernatant.

  • Dilute the sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake for 24h at constant temp. B->C D Centrifuge or Filter (0.22 µm) C->D E Collect clear supernatant/filtrate D->E F Dilute sample E->F G Quantify concentration (HPLC-UV or LC-MS) F->G

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Protocol for Kinetic Solubility (High-Throughput Screening Method)

This method is designed for speed and is suitable for early discovery when compound availability is limited. It measures the point of precipitation from a supersaturated solution.[14]

Objective: To rapidly assess the aqueous solubility of a compound prepared from a DMSO stock solution.

Materials:

  • 10 mM stock solution of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (polypropylene for compound storage, UV-transparent for analysis if applicable)

  • Automated liquid handler (optional, for high throughput)

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis capability, or LC-MS system

Procedure:

  • Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well polypropylene plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO stock solutions into the corresponding wells of the aqueous buffer plate (e.g., 2 µL of DMSO stock into 98 µL of buffer) to achieve the desired final concentrations and a low final percentage of DMSO (typically 1-2%).[8]

  • Immediately seal the plate and shake for a set period (e.g., 1.5 to 2 hours) at room temperature.

  • Determine the concentration at which precipitation occurs. Common detection methods include:

    • Laser Nephelometry: Measure the light scattered by the suspended particles (precipitate) in each well. The solubility is the concentration at which the light scattering signal significantly increases above the background.[15]

    • UV-Vis Spectroscopy: After precipitation, filter or centrifuge the plate to separate the solid. Measure the absorbance of the supernatant in a UV-transparent plate. The concentration is calculated from a calibration curve.[1]

    • LC-MS: As with the UV-Vis method, separate the solid and then quantify the concentration in the supernatant using LC-MS. This is the most sensitive and specific method.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare 10 mM stock in DMSO C Add DMSO stock to buffer (1-2% final DMSO) A->C B Add aqueous buffer to 96-well plate B->C D Shake plate for 1.5-2h at room temp. C->D E Measure precipitation D->E F Nephelometry (Light Scattering) E->F G UV-Vis or LC-MS (after separation) E->G

Sources

Spectroscopic Characterization of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1,2,4-Triazolo[4,3-b]pyridazine Scaffold

The fused heterocyclic system of 1,2,4-triazolo[4,3-b]pyridazine is a privileged scaffold in medicinal chemistry and materials science.[1] This core structure is a key component in a variety of compounds exhibiting a broad range of biological activities, including their use as potential anticancer, anti-inflammatory, and antimicrobial agents.[2] The substituent at the 3-position and the chlorine atom at the 6-position of the pyridazine ring play a crucial role in modulating the physicochemical properties and biological activity of these molecules. Accurate spectroscopic characterization is therefore essential for confirming the structure of newly synthesized derivatives and for understanding their structure-activity relationships.

Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

A common and effective method for the synthesis of 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazines involves the cyclization of an appropriate hydrazone precursor.[6] A plausible synthetic route to the title compound is outlined below. The initial step is the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3-chloro-6-hydrazinopyridazine. This intermediate is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding hydrazide, which upon cyclization, yields 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Acylation and Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Chloro-6-hydrazinopyridazine 3-Chloro-6-hydrazinopyridazine 3,6-Dichloropyridazine->3-Chloro-6-hydrazinopyridazine Hydrazine Hydrate 6-Chloro-3-methyltriazolo[4,3-b]pyridazine 6-Chloro-3-methyltriazolo[4,3-b]pyridazine 3-Chloro-6-hydrazinopyridazine->6-Chloro-3-methyltriazolo[4,3-b]pyridazine 1. Acetyl Chloride 2. Cyclization Acetyl_Chloride Acetyl Chloride

Caption: Plausible synthetic workflow for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group and the two protons on the pyridazine ring.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
~2.5
~7.2 - 7.4
~8.0 - 8.2
  • Rationale: The methyl protons are expected to appear as a singlet in the upfield region, typical for a methyl group attached to a triazole ring. The protons on the pyridazine ring (H-7 and H-8) will appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the fused triazole ring. For comparison, the methyl protons in the analogous 6-Chloro-3-(3-methylphenyl)[3][4][5]triazolo[4,3-b]pyridazine appear at 2.52 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
~15-25
~120-130
~140-150
  • Rationale: The methyl carbon will resonate at a high field. The carbons of the pyridazine ring will appear in the aromatic region, with their specific shifts influenced by the attached chlorine and the fused ring system. The quaternary carbons of the fused ring system will appear at a lower field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine are listed below.

Predicted IR Data
Frequency (cm⁻¹)
3000-3100
2850-2960
1400-1600
1000-1200
700-850
  • Rationale: The spectrum will be characterized by aromatic C-H stretching vibrations and the stretching of the C=C and C=N bonds within the heterocyclic rings. The presence of the methyl group will be indicated by aliphatic C-H stretching bands. A band corresponding to the C-Cl stretch is also expected. Similar triazolopyridazine derivatives show characteristic absorptions in these regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
m/z
168/170 (M⁺)
133
105
  • Rationale: The molecular ion peak is expected at m/z 168, corresponding to the molecular formula C₆H₅ClN₄. A characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Common fragmentation pathways for such heterocyclic systems include the loss of the chlorine atom and subsequent ring fragmentation. The molecular weight of the target compound is confirmed by chemical supplier databases.[3]

Experimental Protocols

For researchers wishing to synthesize and characterize 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, the following general experimental protocols are suggested, based on methods for analogous compounds.

General Synthesis Protocol:

  • Synthesis of 3-Chloro-6-hydrazinopyridazine: Reflux a solution of 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent such as ethanol or tert-butanol. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine: To a solution of 3-chloro-6-hydrazinopyridazine, add acetyl chloride or acetic anhydride and a base (e.g., pyridine or triethylamine) in an appropriate solvent like toluene or dichloromethane. The reaction mixture is then heated to induce cyclization. The product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols:

  • NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • IR: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document serves as a practical reference for the identification and characterization of this important heterocyclic compound. The provided synthetic strategies and analytical protocols offer a solid foundation for researchers working with this class of molecules.

References

  • National Center for Biotechnology Information. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. [Link]

  • Taylor & Francis Online. Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][3][4][5]triazolo[4,3-b]pyridazine against fungi pathogen. [Link]

  • Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. [Link]

  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • International Union of Crystallography. 6-Chloro-3-[4-(hexyloxy)phenyl]-[3][4][5]triazolo[4,3-b]pyridazine. [Link]

  • ResearchGate. A Facile Synthesis of Amide Derivatives of[3][4][5]Triazolo[4,3-a]pyridine. [Link]

  • OUCI. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazines as cytotoxic agents. [Link]

  • National Center for Biotechnology Information. 6-Chloro-3-[4-(hexyloxy)phenyl]-[3][4][5]triazolo[4,3-b]pyridazine. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

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A Technical Guide to the Biological Activity of 6-Chloro-3-substituted-triazolo[4,3-b]pyridazine Derivatives

A Technical Guide to the Biological Activity of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

Executive Summary

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide focuses specifically on derivatives featuring a chlorine atom at the 6-position and various substituents at the 3-position. These modifications have given rise to a class of compounds with significant therapeutic potential, particularly in oncology. We will explore the efficient synthesis of these molecules, delve into their primary biological activities, elucidate their mechanisms of action, and provide standardized protocols for their synthesis and evaluation. The primary focus will be on their anticancer properties, including the inhibition of key oncogenic kinases like c-Met and Pim-1, induction of apoptosis, and modulation of critical cell signaling pathways.

The[1][2][3]Triazolo[4,3-b]pyridazine Core: A Scaffold of Opportunity

Fused heterocyclic systems are the cornerstone of modern drug discovery. Among them, the[1][2][3]triazolo[4,3-b]pyridazine nucleus has emerged as a structure of significant interest due to its rigid, planar geometry and its capacity for diverse chemical functionalization. This scaffold is present in molecules exhibiting a broad spectrum of biological effects, including anxiolytic, anticonvulsant, antimicrobial, and antiviral properties.[4] Furthermore, derivatives have been developed as potent inhibitors of various enzymes crucial in disease pathology, such as leucine-rich repeat kinase 2 (LRRK2) and phosphodiesterase 4 (PDE4).[4]

The introduction of a chlorine atom at the 6-position of this scaffold serves as a critical synthetic handle and an electronic modulator, often enhancing the biological profile of the resulting derivatives. This guide provides a detailed examination of these 6-chloro-3-substituted analogs, consolidating current knowledge on their synthesis, anticancer activity, and underlying mechanisms.

Synthetic Strategies: Building the Core Scaffold

The efficient construction of the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine system is pivotal for exploring its therapeutic potential. The most prevalent and effective methodology involves a multi-step sequence culminating in an intramolecular oxidative cyclization.

Causality in Synthesis: The choice of this pathway is dictated by the availability of starting materials and the efficiency of the cyclization step. The use of iodobenzene diacetate (IBD) as the oxidant is a key refinement.[2] Unlike harsher reagents like lead tetraacetate or bromine, IBD is milder, easier to handle, and aligns with the principles of green chemistry, making it a preferred choice for modern synthetic applications.[2]

The general synthetic workflow is as follows:

  • Hydrazinolysis: The process begins with commercially available 3,6-dichloropyridazine, which undergoes nucleophilic substitution with hydrazine hydrate to yield the key intermediate, 6-chloro-3-hydrazinopyridazine.

  • Hydrazone Formation: The hydrazino intermediate is then condensed with a variety of aldehydes or ketones. This step introduces the desired substituent that will ultimately reside at the 3-position of the final heterocyclic system. The reaction is typically straightforward and proceeds at room temperature.[2]

  • Oxidative Cyclization: The resulting 6-chloropyridazin-3-yl hydrazone is subjected to intramolecular oxidative cyclization. The IBD reagent facilitates the formation of the triazole ring, yielding the target 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine.[1][2]

General Synthetic Pathway for Target Derivatives.

Principal Biological Activity: Anticancer Efficacy

The most extensively documented biological activity for this class of compounds is their potent anticancer effect across a range of human cancer cell lines.

In Vitro Cytotoxicity

Numerous studies have demonstrated that 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines exhibit significant cytotoxic activity. An important structure-activity relationship (SAR) observation is that the cyclized triazole derivatives consistently show superior potency compared to their uncyclized hydrazone precursors.[1]

These compounds have proven effective against hematological malignancies such as Acute Lymphoblastic Leukemia (ALL) and solid tumors like breast adenocarcinoma (MCF-7).[1]

Compound ID (Reference)Cancer Cell LineIC₅₀ (µM)
4f [1]SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4j [1]SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4q [1]SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4g [5]c-Met (enzymatic)0.163
Pim-1 (enzymatic)0.283
12e [6]A549 (Lung)1.06
MCF-7 (Breast)1.23
HeLa (Cervical)2.73
Doxorubicin (Control)[1]SB-ALL0.167
Mechanisms of Action

The anticancer effects of these derivatives are not merely cytotoxic but are driven by specific interactions with key cellular pathways that regulate cell proliferation, survival, and death.

3.2.1 Induction of Apoptosis

A primary mechanism of action is the induction of programmed cell death, or apoptosis. Potent derivatives such as compounds 4f , 4j , and 4q have been shown to induce apoptosis in NALM-6 leukemia cells through the activation of effector caspases 3 and 7.[1] Caspases are the executioners of apoptosis; their activation leads to the systematic dismantling of the cell.

3.2.2 Multi-Kinase Inhibition: c-Met and Pim-1

Certain derivatives have been engineered as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy.[4][5]

  • c-Met: A receptor tyrosine kinase whose dysregulation is linked to tumor proliferation, angiogenesis, and metastasis.[4]

  • Pim-1: A serine/threonine kinase that acts as a positive regulator of cell cycle progression and is often overexpressed in cancers.[4][7]

Compound 4g , for instance, demonstrated potent inhibitory activity against both c-Met and Pim-1.[5] This dual-inhibition profile is highly desirable in oncology, as it can simultaneously block multiple signaling pathways that cancer cells rely on for growth and survival.

3.2.3 Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth and survival and is frequently hyperactivated in cancer. Further investigation into compound 4g revealed its ability to downregulate this pathway.[5] Specifically, it was found to decrease the levels of phosphorylated (active) PI3K, AKT, and mTOR in MCF-7 cells.[5] By inhibiting this pathway, the compound effectively cuts off pro-survival signals, leading to cell cycle arrest (specifically in the S phase) and accelerating apoptosis.[5]

PI3K_PathwayRTKReceptor Tyrosine Kinase(e.g., c-Met)PI3KPI3KRTK->PI3KActivatesAKTAKTPI3K->AKTActivatesmTORmTORAKT->mTORActivatesApoptosisInhibition of ApoptosisAKT->ApoptosisProliferationCell Growth &ProliferationmTOR->ProliferationInhibitorDerivative 4gInhibitor->RTKInhibitsInhibitor->PI3KDownregulates(p-PI3K ↓)Inhibitor->AKTDownregulates(p-AKT ↓)Inhibitor->mTORDownregulates(p-mTOR ↓)

Inhibition of the PI3K/AKT/mTOR Pathway.

3.2.4 BRD4 Inhibition

Recent studies have also identified[1][2][3]triazolo[4,3-b]pyridazine derivatives as inhibitors of the BRD4 bromodomain with micromolar IC₅₀ values.[8] BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes. Inhibiting its function is a validated therapeutic strategy in several cancers, adding another dimension to the anticancer profile of this scaffold.[8]

Other Potential Biological Activities

While the primary focus has been on oncology, the core triazolo[4,3-b]pyridazine scaffold is known for other activities. Derivatives have shown promise as antimicrobial agents, and this remains an area for potential exploration for the 6-chloro analogs.[3] Additionally, their ability to act as specific enzyme inhibitors suggests they could be adapted for other therapeutic areas beyond cancer.[3]

Field-Proven Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized, self-validating protocols for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is a representative example of the general synthetic method.

Materials:

  • 6-chloro-3-hydrazinopyridazine

  • Benzaldehyde

  • Iodobenzene diacetate (IBD)

  • Ethanol

  • Pestle and mortar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation: In a mortar, combine 1.0 equivalent of 6-chloro-3-hydrazinopyridazine with 1.0 equivalent of benzaldehyde.

  • Grind the mixture at room temperature using a pestle. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase). The appearance of a new spot and consumption of starting materials typically occurs within 20-30 minutes.[2]

  • Oxidative Cyclization: Once the formation of the hydrazone is complete (as indicated by TLC), add 1.1 equivalents of IBD to the mortar in situ.[2]

  • Continue grinding the reaction mixture at room temperature for approximately 1 hour. Monitor the formation of the final product by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the pure 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.

  • Validation: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). The NMR spectra should show characteristic doublets for the pyridazine ring protons (H-7 and H-8).[2]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized triazolopyridazine derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Future Directions and Therapeutic Outlook

The 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The potent, multi-targeted mechanism of action observed in leading compounds warrants further investigation.

Future research should focus on:

  • In Vivo Efficacy: The most promising compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • SAR Expansion: A broader range of substituents at the 3-position should be explored to optimize potency, selectivity, and drug-like properties.

  • Exploration of Other Activities: A systematic screening of these derivatives against microbial panels could uncover novel antimicrobial agents.

  • Combination Therapies: Given their defined mechanisms of action (e.g., PIM or BRD4 inhibition), these compounds should be tested in combination with existing anticancer agents to identify potential synergistic effects.[7]

References

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry. Available at: [Link]

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]

  • Various Authors. (n.d.). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. Synopsis. Available at: [Link]

  • Bolas, A., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Available at: [Link]

  • Kim, S., et al. (2023).[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway of novel triazolo[4,3-b]pyridazine 4a–g, 5, and 6a,b. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. Available at: [Link]

Topic: Potential Therapeutic Targets of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, serving as the core for numerous biologically active agents. The specific compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, is a key intermediate and foundational fragment for the development of potent and selective therapeutics. This guide provides a comprehensive analysis of the most promising therapeutic targets for derivatives of this scaffold, with a primary focus on oncology and a secondary exploration into neuroscience. We will dissect the scientific rationale for target selection, present validated experimental workflows, and provide detailed protocols to empower researchers in their drug discovery efforts. The narrative is grounded in established literature, emphasizing the causal links between molecular structure, mechanism of action, and therapeutic potential.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold

Heterocyclic compounds are the bedrock of pharmaceutical development, and among them, fused ring systems like[1][2][3]triazolo[4,3-b]pyridazine have garnered significant attention.[4] This scaffold's rigid, planar structure and specific arrangement of nitrogen atoms make it an excellent bioisostere for purines and an ideal anchor for engaging with the ATP-binding pockets of various enzymes, particularly protein kinases. Its synthetic tractability allows for systematic modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While 6-Chloro-3-methyltriazolo[4,3-b]pyridazine itself is primarily a synthetic building block[5], its derivatives have demonstrated potent activity against several high-value therapeutic targets. This guide will explore these targets, focusing on the underlying biology and the experimental pathways to validate compound activity.

Primary Therapeutic Arena: Oncology

The dysregulation of cellular signaling, especially through protein kinases, is a hallmark of cancer. The triazolopyridazine scaffold has proven to be a remarkably effective core for developing inhibitors of several key oncogenic kinases.

Target Class: Receptor Tyrosine Kinases (RTKs)

Rationale for Targeting: RTKs are cell surface receptors that control fundamental cellular processes, including growth, differentiation, and survival. Aberrant activation of RTKs, through mutation or overexpression, is a direct driver of many cancers, making them premier targets for therapeutic intervention.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression and metastasis of numerous human cancers.[6] Overexpression or mutation of c-Met can lead to uncontrolled cell proliferation and invasion, and has been identified as a mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[6] Consequently, potent and selective c-Met inhibitors are of high therapeutic value.

Multiple research programs have successfully developed triazolopyridazine-based compounds as potent c-Met inhibitors.[1][6] These molecules typically function as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation cascade that drives the oncogenic phenotype.

Mechanism of Action: The triazolopyridazine core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Substitutions on the scaffold then extend into other regions of the ATP-binding pocket, such as the deep hydrophobic pocket near the C-helix, to confer potency and selectivity.[1] Some derivatives have been classified as Class II inhibitors, which engage a more extensive binding area and may help overcome drug resistance.[1]

Quantitative Data Summary: c-Met Inhibitory Activity

Compound ID (Reference)c-Met IC₅₀ (μM)A549 Cell Line IC₅₀ (μM)MCF-7 Cell Line IC₅₀ (μM)
Derivative 12e [1]Not Reported1.061.23
Derivative 4g [7][8]0.163Not ReportedData for Apoptosis

Note: Data is for representative derivatives from the literature, not the core compound itself.

Experimental Workflow: c-Met Inhibitor Screening Cascade

The following diagram outlines a logical workflow for identifying and validating c-Met inhibitors based on the triazolopyridazine scaffold.

cMet_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation A Primary Screen: Biochemical c-Met Kinase Assay (e.g., HTRF, FP) B Selectivity Panel: Screen against related kinases (e.g., RON, AXL) A->B C Mechanism of Action: ATP Competition Assay B->C D Target Engagement: Western Blot for p-Met in c-Met amplified cells (e.g., GTL-16) C->D Advance Hits E Phenotypic Assay: Anti-proliferative Assay (e.g., MTT, CellTiter-Glo) D->E F Apoptosis Induction: Caspase 3/7 Assay, Annexin V Staining E->F

Caption: A streamlined workflow for c-Met inhibitor discovery.

Protocol: c-Met Target Engagement Assay (Western Blot)

This protocol validates whether a compound inhibits c-Met phosphorylation in a cellular context.

  • Cell Culture: Culture a c-Met overexpressing cell line (e.g., GTL-16 or A549) to 70-80% confluency in appropriate media.

  • Serum Starvation: Replace media with serum-free media and incubate for 12-24 hours to reduce basal receptor activation.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the c-Met pathway by adding its ligand, HGF (e.g., 50 ng/mL), for 15 minutes. Include an unstimulated control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated c-Met (p-Met) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis: Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin). Quantify band intensities to determine the concentration-dependent inhibition of c-Met phosphorylation.

Target Class: Serine/Threonine Kinases

Rationale for Targeting: This class of kinases regulates a vast array of cellular processes, and their dysregulation is central to cancer cell survival, proliferation, and resistance to apoptosis.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous serine/threonine kinases (PIM-1, PIM-2, PIM-3).[9] They are constitutively active and play crucial roles in cell cycle progression, survival, and metabolism. Overexpressed in many hematological and solid tumors, they are attractive therapeutic targets.[3] Triazolopyridazine derivatives have been successfully developed as potent pan-PIM or selective PIM-1/PIM-3 inhibitors.[3][7][8]

Mechanism of Action: PIM kinase inhibitors based on this scaffold also act as ATP-competitive inhibitors. Molecular docking studies show that these compounds occupy the active site, forming key interactions with residues like Lys67 in the catalytic region and Asp186 in the DFG motif.[9]

Experimental Workflow: PIM Kinase Inhibitor Validation

PIM_Workflow A Biochemical Screen: In vitro kinase assay against PIM-1, PIM-2, PIM-3 B Cellular Target Modulation: In-Cell Western or Western Blot for p-BAD (Ser112) A->B C Antiproliferative Activity: Cell viability assay in PIM-dependent leukemia cell line (e.g., MV-4-11) B->C D Apoptosis Analysis: Flow cytometry for Annexin V/PI staining C->D

Caption: A validation pathway for PIM kinase inhibitors.

Protocol: Cellular PIM Activity Assay (p-BAD)

This protocol measures the inhibition of a key downstream substrate of PIM kinases.

  • Cell Culture: Seed a PIM-expressing cell line (e.g., MV-4-11 or MCF-7) in a 96-well plate and allow cells to adhere/stabilize overnight.

  • Compound Incubation: Treat cells with a serial dilution of the triazolopyridazine test compound for 4-6 hours. Include a known PIM inhibitor (e.g., AZD1208) as a positive control and a vehicle control.

  • Cell Lysis: Lyse the cells directly in the plate using a suitable lysis buffer containing phosphatase inhibitors.

  • Detection (Western Blot):

    • Transfer lysates to an SDS-PAGE gel for Western blot analysis as described in section 2.1.1.

    • Use primary antibodies specific for phosphorylated BAD (at the PIM-specific site, e.g., Ser112) and total BAD.

  • Detection (In-Cell Western):

    • Alternatively, fix cells in the plate with 4% paraformaldehyde.

    • Permeabilize with Triton X-100.

    • Block with a suitable blocking buffer.

    • Co-incubate with primary antibodies for p-BAD and a normalization protein (e.g., GAPDH).

    • Co-incubate with spectrally distinct fluorescently-labeled secondary antibodies (e.g., IRDye 680RD and IRDye 800CW).

  • Data Analysis: Read the plate on an infrared imaging system. Normalize the p-BAD signal to the total protein signal and calculate the IC₅₀ for inhibition of BAD phosphorylation.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors.[10] Dysregulation of this pathway is central to autoimmune diseases and various cancers. Selective JAK1 inhibition is a validated therapeutic strategy for rheumatoid arthritis and inflammatory bowel disease.[11] The related triazolopyridine scaffold was the basis for the discovery of Filgotinib, a selective JAK1 inhibitor.[10][11] This establishes a strong precedent for exploring triazolopyridazine derivatives against this target class.

Exploratory Therapeutic Arena: Neuroscience

While the evidence is less direct for the triazolo[4,3-b]pyridazine core itself, related triazolo-fused heterocyclic systems are well-known modulators of central nervous system targets.

Potential Target: GABA-A Receptors

Rationale for Targeting: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[12] The GABA-A receptor, a ligand-gated chloride channel, is the target of benzodiazepines, a major class of drugs used to treat anxiety, insomnia, and seizure disorders.[13] These drugs act as positive allosteric modulators (PAMs) at a specific site on the receptor, enhancing the effect of GABA.[12] The discovery of novel PAMs with improved side-effect profiles is an active area of research. Given that triazolobenzodiazepines and triazolopyrimidinones modulate GABA-A receptors[14][15], exploring the potential of the triazolopyridazine scaffold is a logical, albeit exploratory, step.

Mechanism of Action: A potential compound would not bind to the GABA site itself, but to the allosteric benzodiazepine (BZD) binding site located at the interface between the α and γ subunits of the receptor.[16] A PAM would increase the channel's affinity for GABA or the efficiency of channel opening, thereby potentiating the influx of chloride ions and hyperpolarizing the neuron.

Experimental Workflow: GABA-A Modulator Screening

Gaba_Workflow cluster_0 Primary Screen cluster_1 Electrophysiological Validation A High-Throughput Screen: FLIPR-based membrane potential assay B Gold Standard Assay: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes A->B Confirm Hits C Mechanism Confirmation: Test for reversal by Flumazenil (BZD site antagonist) B->C

Sources

The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Scaffold: A Privileged Structure for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 6-chloro-3-methyltriazolo[4,3-b]pyridazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and chemical properties to its application in targeting key oncogenic kinases such as PIM and c-Met. We will delve into the structural basis of its inhibitory activity, provide detailed experimental protocols for its synthesis and biological evaluation, and discuss the future outlook for this promising class of compounds in cancer therapy.

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has emerged as a cornerstone in the design of kinase inhibitors.[4] This bicyclic structure provides a rigid framework that can be strategically functionalized to achieve high-affinity binding to the ATP-binding pocket of various kinases. The inclusion of a chlorine atom at the 6-position and a methyl group at the 3-position offers a synthetically tractable starting point for the development of diverse chemical libraries. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Derivatives of the triazolo[4,3-b]pyridazine scaffold have demonstrated significant therapeutic potential, exhibiting not only anticancer properties but also anxiolytic, anticonvulsant, antimicrobial, and antiviral activities.[4][5] This versatility underscores the importance of this scaffold in modern drug discovery. This guide will focus on its application as a kinase inhibitor, a role in which it has shown exceptional promise.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines is a critical first step in the exploration of this chemical space. An efficient and commonly employed method involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[6] This approach offers a straightforward route to the desired triazolopyridazine core.

A solvent-free protocol has also been developed, providing a greener alternative to traditional methods.[1] This method utilizes iodobenzene diacetate as an eco-friendly oxidizing agent and involves grinding the reactants in a pestle and mortar, often leading to shorter reaction times and good yields.[1]

Below is a generalized synthetic workflow for obtaining the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold.

G A 3,6-Dichloropyridazine C 6-Chloro-3-hydrazinopyridazine A->C Reflux in tert-butanol B Hydrazine Hydrate B->C E 6-Chloropyridazin-3-yl hydrazone intermediate C->E Homogenization at room temperature D Acetaldehyde D->E G 6-Chloro-3-methyltriazolo[4,3-b]pyridazine E->G Intramolecular Oxidative Cyclization F Iodobenzene Diacetate (Oxidizing Agent) F->G

Caption: Synthetic workflow for 6-chloro-3-methyltriazolo[4,3-b]pyridazine.

Experimental Protocol: Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is a generalized procedure based on established methods.[1][6] Researchers should adapt and optimize the conditions for their specific needs.

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as tert-butanol, add hydrazine hydrate (1.0-1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-chloro-3-hydrazinopyridazine, will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Synthesis of the Hydrazone Intermediate

  • In a mortar, homogenize 6-chloro-3-hydrazinopyridazine (1.0 eq) and acetaldehyde (1.0-1.2 eq) at room temperature.

  • Grind the mixture for 20-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

Step 3: Intramolecular Oxidative Cyclization

  • To the hydrazone intermediate in the mortar, add iodobenzene diacetate (1.1-1.3 eq) in situ.

  • Continue grinding the reaction mixture for 1-2 hours.

  • Monitor the formation of the final product by TLC.

  • Upon completion, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold primarily function as ATP-competitive inhibitors of kinases.[7] This means they bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates.

The triazolopyridazine core acts as a scaffold that orients various substituents to interact with specific amino acid residues within the ATP-binding site. X-ray crystallographic studies of a related triazolo[4,3-b]pyridazine derivative in complex with PIM-1 kinase have provided valuable insights into the binding mode.[8] These studies reveal key hydrogen bonding interactions and hydrophobic contacts that contribute to the high affinity and selectivity of these inhibitors.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase InactiveKinase Inactive Kinase ATP->InactiveKinase Blocked Substrate Substrate Protein Substrate->Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation Inhibitor Triazolopyridazine Inhibitor Inhibitor->InactiveKinase

Caption: ATP-competitive inhibition by triazolopyridazine derivatives.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold allows for its adaptation to target a range of kinases implicated in cancer. Two of the most prominent targets are the PIM kinases and the c-Met proto-oncogene.

PIM Kinases: A Trio of Oncogenic Drivers

The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and drug resistance.[9] Overexpression of PIM kinases is observed in numerous hematological and solid tumors, making them attractive therapeutic targets.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the triazolopyridazine core can significantly impact PIM-1 inhibitory activity. For instance, the introduction of various aryl and heteroaryl groups at the 3-position can modulate potency and selectivity.[9]

Compound ID3-Position SubstituentPIM-1 IC50 (µM)Reference
4f 4-MethoxyphenylPotent[2]
4j 4-ChlorophenylPotent[2]
4q NaphthylPotent[2]
c-Met: A Key Player in Metastasis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is strongly associated with tumor progression and metastasis in a variety of cancers.

Triazolo[4,3-b]pyridazine derivatives have been developed as potent inhibitors of c-Met kinase.[10] Some compounds have even been designed as dual c-Met/PIM-1 inhibitors, which could offer a synergistic therapeutic effect and potentially overcome drug resistance.[11]

Compound IDTarget(s)IC50 (µM)Reference
12e c-Met0.090[10]
4g c-Met / PIM-10.163 / 0.283[11]

In Vitro Evaluation: Kinase Inhibition Assays

Determining the inhibitory potency of newly synthesized compounds is a critical step in the drug discovery process. In vitro kinase assays are routinely used for this purpose. Below are generalized protocols for PIM-1 and c-Met kinase inhibition assays that can be adapted for compounds based on the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold.

Experimental Protocol: PIM-1 Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay technology.[12][13]

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in a suitable kinase buffer.

    • Prepare a solution of recombinant human PIM-1 kinase.

    • Prepare a solution of a suitable PIM-1 substrate (e.g., S6Ktide) and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the PIM-1 kinase and the test inhibitor dilutions (or DMSO for control).

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: c-Met Kinase Inhibition Assay (Luminescence-based)

This protocol is also based on the ADP-Glo™ Kinase Assay technology.[3][14]

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a solution of recombinant human c-Met kinase (tyrosine kinase domain).

    • Prepare a solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.

  • Kinase Reaction:

    • In a 96-well plate, add the c-Met kinase and the test inhibitor dilutions.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Follow the same signal detection steps as described in the PIM-1 kinase inhibition assay protocol.

  • Data Analysis:

    • Measure luminescence and calculate the IC50 value as described for the PIM-1 assay.

Cellular Activity and In Vivo Efficacy

While in vitro kinase assays are essential for determining direct inhibitory activity, it is crucial to evaluate the effects of these compounds in a cellular context and ultimately in preclinical animal models.

Cytotoxicity and Apoptosis Induction

Derivatives of the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold have demonstrated potent cytotoxic activity against various cancer cell lines.[2] For example, certain compounds have shown significant activity against acute lymphoblastic leukemia (ALL) and breast adenocarcinoma cell lines.[2] Mechanistic studies have revealed that these compounds can induce apoptosis, a form of programmed cell death, often through the activation of caspases 3 and 7.[2]

Pharmacokinetics and In Vivo Studies

The pharmacokinetic (PK) properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its in vivo efficacy. While specific PK data for the 6-chloro-3-methyltriazolo[4,3-b]pyridazine core is not extensively published, studies on related triazole-containing compounds provide valuable insights. For instance, in vivo studies with the triazole antifungal voriconazole have shown that the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is a key predictor of efficacy.[15][16]

For kinase inhibitors, successful in vivo studies in animal models of cancer are a crucial step towards clinical development. These studies typically involve administering the compound to tumor-bearing mice and monitoring tumor growth over time.

Future Perspectives and Conclusion

The 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the ability to readily introduce diverse substituents make it an attractive core for generating large and diverse chemical libraries. The demonstrated activity against key oncogenic kinases like PIM and c-Met highlights its significant potential in cancer therapy.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents to enhance selectivity for specific kinases, thereby reducing off-target effects and potential toxicity.

  • Developing Dual- and Multi-Targeted Inhibitors: Strategically designing compounds that can simultaneously inhibit multiple key signaling pathways to combat drug resistance.

  • Optimizing Pharmacokinetic Properties: Further modifying the scaffold to improve drug-like properties such as solubility, permeability, and metabolic stability, leading to enhanced in vivo efficacy.

References

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. Available from: [Link]

  • Mamta, Aggarwal R, Smith J, Sadana R. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorg Chem. 2019 May;86:288-295. doi: 10.1016/j.bioorg.2019.01.049. Epub 2019 Feb 2.

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. PubMed. Available from: [Link]

  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Institutes of Health. Available from: [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available from: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. Available from: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. Available from: [Link]

  • Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. Available from: [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Available from: [Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. PubMed. Available from: [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. OUCI. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. National Institutes of Health. Available from: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Available from: [Link]

  • In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. PubMed. Available from: [Link]

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A Technical Guide to the Anticancer Potential of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Investigation and Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[4][5] This technical guide addresses the specific compound 6-Chloro-3-methyltriazolo[4,3-b]pyridazine , a molecule of significant interest for which public anticancer data is nascent. Instead of a retrospective analysis, this document provides a prospective framework for its investigation. We synthesize data from closely related analogs to propose a primary mechanism of action via kinase inhibition, likely involving pathways such as IRAK4, Pim-1, and c-Met which are critical to cancer cell proliferation and survival.[2][3][6] This guide offers a comprehensive, step-by-step roadmap for the synthesis, characterization, and rigorous preclinical evaluation of this compound, from initial in vitro cytotoxicity screening to mechanistic elucidation and apoptosis analysis. Detailed, field-tested protocols and data interpretation strategies are provided to empower researchers to systematically explore the therapeutic potential of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine as a novel oncology candidate.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold in Oncology

The fusion of a triazole and a pyridazine ring creates the[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system. This scaffold has garnered significant attention in drug discovery due to its structural rigidity and capacity for diverse substitutions, allowing for fine-tuning of its pharmacodynamic and pharmacokinetic properties.[5]

1.1 Chemical Significance and Privileged Structure Status

Derivatives of this scaffold have been successfully developed as anxiolytic, anticonvulsant, and antimicrobial agents.[4] In oncology, its significance is marked by the ability of its analogs to act as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer.[5][7] The scaffold serves as an effective ATP-competitive hinge-binding motif, a common strategy in modern kinase inhibitor design.

1.2 Emerging Role as Kinase Inhibitors

Recent research has highlighted the potential of triazolo[4,3-b]pyridazine derivatives as inhibitors of several key oncogenic kinases:

  • Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are overexpressed in many hematologic and solid tumors, where they promote cell survival and inhibit apoptosis.[8][9] Several triazolo[4,3-b]pyridazine compounds have been designed as potent Pim-1 inhibitors.[6][8][10]

  • c-Met Kinase: The c-Met receptor tyrosine kinase, when overactivated, drives tumor proliferation, angiogenesis, and metastasis.[9] Dual inhibitors targeting both c-Met and Pim-1 have been developed from this scaffold.[2][4][11]

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A critical kinase in inflammatory signaling pathways co-opted by cancer cells to promote survival and proliferation.[12][13] IRAK4 is a compelling target, particularly in hematologic malignancies, and its inhibition is a promising therapeutic strategy.[3][14][15]

Given the established activity of the core scaffold, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine stands out as a logical candidate for anticancer investigation. The chloro and methyl substitutions offer specific steric and electronic properties that may confer novel selectivity and potency.

Proposed Primary Mechanism of Action: IRAK4 Inhibition

While direct evidence is pending, a compelling hypothesis is that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine exerts anticancer effects through the inhibition of IRAK4.

2.1 The IRAK4 Signaling Pathway in Cancer

IRAK4 is a central serine/threonine kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[12][15] Its activation is a key step in the formation of the "Myddosome" complex, which ultimately triggers downstream signaling cascades, most notably the NF-κB and MAPK pathways.[3][12] In cancer, the dysregulation of this pathway leads to:

  • Chronic Inflammation: Creating a tumor microenvironment conducive to growth.[1]

  • Cell Survival and Proliferation: Primarily through the activation of the pro-survival NF-κB transcription factor.[3]

  • Therapeutic Resistance: Persistent IRAK4 signaling has been identified as a resistance mechanism to other targeted therapies, such as BTK inhibitors in B-cell lymphomas.[14]

Targeting IRAK4 can thus dampen overactive immune signaling, reduce tumor growth, and potentially resensitize tumors to other treatments.[1]

2.2 Visualizing the IRAK4 Signaling Cascade

The following diagram illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling pathway, a primary target for therapeutic intervention.

IRAK4_Pathway cluster_myddosome Myddosome Complex TLR_IL1R TLR / IL-1R MYD88 MYD88 TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Nucleus Nucleus NFkB_MAPK->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Transcription Compound 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Compound->IRAK4

Caption: Proposed inhibition of the IRAK4 signaling pathway.

Synthesis and Characterization

The synthesis of the target compound is feasible through established heterocyclic chemistry routes.

3.1 Proposed Synthetic Route

A practical approach involves a two-step process starting from 3,6-dichloropyridazine.[16][17]

  • Hydrazinolysis: Reaction of 3,6-dichloropyridazine with hydrazine hydrate furnishes the key intermediate, 6-chloro-3-hydrazinopyridazine.[16]

  • Cyclization: The intermediate hydrazone, formed by reacting 6-chloro-3-hydrazinopyridazine with an appropriate acetyl source, undergoes intramolecular oxidative cyclization to yield the final 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. Iodobenzene diacetate is a suitable and eco-friendly oxidizing agent for this transformation.[17]

Synthesis_Workflow start 3,6-Dichloropyridazine intermediate 6-Chloro-3-hydrazinopyridazine start->intermediate Step 1: Hydrazinolysis reagent1 Hydrazine Hydrate reagent1->intermediate product 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine intermediate->product Step 2: Oxidative Cyclization reagent2 Acetyl Source & Iodobenzene Diacetate (Oxidant) reagent2->product characterization Characterization (NMR, MS, Elemental Analysis) product->characterization

Caption: High-level workflow for synthesis and characterization.

3.2 Essential Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A phased approach is recommended to systematically evaluate the anticancer properties of the compound.

4.1 Phase 1: In Vitro Cytotoxicity and Target Engagement

The initial phase focuses on assessing the compound's ability to kill cancer cells and engage its putative target.

4.1.1 Protocol: Cell Viability (MTT/MTS) Assay

This colorimetric assay is a widely used method to measure the metabolic activity of cells, which serves as an indicator of cell viability.[7][18]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of relevant cancer cell lines.

  • Cell Line Selection: Include cell lines known for IRAK4 pathway dependency (e.g., certain Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL) lines) and common cancer types (e.g., MCF-7 for breast, HCT-116 for colon).[14][19]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).[19]

    • Incubation: Incubate the plates for a standard period, typically 48-72 hours.[19]

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[18][19]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19]

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4.2 Phase 2: Elucidating the Cellular Mechanism of Action

If the compound shows promising cytotoxicity, the next phase investigates how it kills cancer cells.

4.2.1 Protocol: Apoptosis Induction Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the extent to which the compound induces apoptosis in cancer cells.

  • Methodology:

    • Treatment: Culture cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[19]

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells).[19]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]

    • Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) will be separated based on their fluorescence signals.

4.2.2 Protocol: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Objective: To determine if the compound causes cell cycle arrest at a specific phase.

  • Methodology:

    • Treatment: Treat cells as described for the apoptosis assay.

    • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.

    • Staining: Wash the fixed cells and stain them with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase to remove RNA.

    • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the dye is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Data Interpretation and Future Directions

5.1 Summarizing Quantitative Data

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical Anti-proliferative Activity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Cell LineCancer TypeAssay TypeIC50 (µM) [Hypothetical]
MV4-11Acute Myeloid LeukemiaMTT Assay1.5 - 5.0
NALM-6Acute Lymphoblastic LeukemiaMTT Assay1.0 - 3.5
MCF-7Breast AdenocarcinomaMTT Assay5.0 - 10.0
HCT-116Colon CarcinomaMTT Assay> 20

Note: These values are hypothetical and serve as an example for data presentation. Actual values must be determined experimentally. Data from similar compounds suggest potent activity against leukemia cell lines.[5][17]

5.2 Building a Structure-Activity Relationship (SAR) Profile

The results for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine will serve as a crucial data point. Future work should focus on synthesizing analogs by modifying the chloro and methyl groups to:

  • Enhance potency and selectivity.

  • Improve pharmacokinetic properties (e.g., solubility, metabolic stability).[6]

  • Explore dual-targeting capabilities, as seen with other derivatives of this scaffold.[2][11]

5.3 Lead Optimization and In Vivo Studies

Promising compounds from the SAR studies can be advanced to lead optimization. This involves more complex in vitro assays (e.g., kinase panels, ADME-Tox) followed by validation in in vivo preclinical models, such as xenograft studies in mice, to assess efficacy and tolerability.

References

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The Emergent Antibacterial Potential of Triazolo[4,3-b]pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the myriad of heterocyclic systems, the fused[1][2][3]triazolo[4,3-b]pyridazine core has garnered significant attention. This technical guide provides an in-depth analysis of the synthesis, antibacterial activity, and structure-activity relationships of these derivatives, offering critical insights for researchers and professionals engaged in antibacterial drug discovery.

The Triazolo[4,3-b]pyridazine Scaffold: A Privileged Heterocycle

The[1][2][3]triazolo[4,3-b]pyridazine system is a fused bicyclic heterocycle that has demonstrated a remarkable breadth of pharmacological activities, including anxiolytic, anticonvulsant, and antiviral properties.[4] More pertinent to the current discussion is its documented antimicrobial potential.[3][4] The rigid, planar structure of this scaffold provides a unique three-dimensional arrangement of nitrogen atoms, which can engage in various non-covalent interactions with biological targets, making it a promising framework for the design of novel enzyme inhibitors and other therapeutic agents.

Synthetic Strategies: Crafting the Core and its Analogs

The synthesis of 3-substituted-[1][2][3]triazolo[4,3-b]pyridazines is a critical aspect of exploring their therapeutic potential. A common and effective method involves the intramolecular oxidative cyclization of pyridazin-3-yl hydrazones. This approach offers a versatile route to a variety of derivatives.

A general synthetic pathway is initiated with the reaction of a heteroaryl hydrazone with an aldehyde and a pyridazinohydrazine derivative. The resulting intermediate undergoes oxidative cyclization to yield the final triazolo[4,3-b]pyridazine product.[3] One specific method employs a mixture of tetramethylammonium bromide (Me4NBr) and Oxone for this cyclization step.[3] Alternative methods have also been reported, such as the use of iodobenzene diacetate for the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[3] However, it is worth noting that some traditional methods can be limited by harsh reaction conditions, the need for multiple steps, and the use of toxic reagents.[3]

Below is a generalized workflow for the synthesis of 3-substituted[1][2][3]triazolo[4,3-b]pyridazine derivatives:

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A Aldehyde C Heteroaryl Hydrazone Intermediate A->C B Pyridazinohydrazine Derivative B->C D Oxidative Cyclization (e.g., Me4NBr/Oxone) C->D E 3-Substituted [1,2,4]triazolo[4,3-b]pyridazine D->E

Caption: Generalized synthetic workflow for triazolo[4,3-b]pyridazine derivatives.

Unraveling the Mechanism of Antibacterial Action

While the antibacterial efficacy of triazolo[4,3-b]pyridazine derivatives has been established, the precise mechanism of action is an active area of investigation. Based on the broader class of 1,2,4-triazole-containing compounds, it is hypothesized that their antibacterial effects may arise from the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[5] The structural similarities to other nitrogen-containing heterocycles that are known to interfere with cell wall biosynthesis also suggest this as a potential target.[6]

Further research, including target identification and validation studies, is crucial to fully elucidate the molecular basis of their antibacterial activity. This knowledge will be instrumental in optimizing the scaffold for enhanced potency and reduced off-target effects.

Structure-Activity Relationship (SAR) Insights

Preliminary studies on triazolo[4,3-b]pyridazine and related triazolo-azine derivatives have begun to shed light on the structure-activity relationships governing their antibacterial potency. The nature and position of substituents on the fused ring system play a critical role in determining the antibacterial spectrum and efficacy.

Compound Series Key Structural Features Observed Antibacterial Activity Reference
3-Substituted[1][2][3]triazolo[4,3-b]pyridazinesVaried substituents at the 3-position.Good to moderate activity against a range of microorganisms.[3]
6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazinesPresence of a chloro group at the 6-position.Significant activity, though specific data is pending further studies.[3]
Related Triazolo[4,3-a]pyrazine DerivativesVaried substituents on the pyrazine ring.Some derivatives showed moderate to good activity against S. aureus and E. coli.[7][8]

From the available data, it is evident that modifications at the 3- and 6-positions of the triazolo[4,3-b]pyridazine core are key areas for further synthetic exploration to optimize antibacterial activity.

Essential Experimental Protocols for Evaluation

A robust and standardized set of in vitro assays is fundamental for the evaluation of novel antibacterial compounds. The following protocols provide a framework for assessing the antibacterial efficacy and preliminary safety profile of triazolo[4,3-b]pyridazine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a widely accepted technique for determining MIC values.[7][8][11]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[11]

    • Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[11]

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Growth and Determine MIC D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

Step-by-Step Protocol:

  • Perform an MIC Assay: Follow the protocol as described in section 5.1.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, transfer a small aliquot to a fresh agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[9]

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9]

In Vitro Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of novel antibacterial compounds to mammalian cells to ensure a favorable therapeutic index.[1][2][12]

This colorimetric assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[11]

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[13]

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Use a commercial LDH assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

Future Directions and Concluding Remarks

The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse substitutions provide a rich chemical space for exploration. Future research should focus on:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular targets of these compounds will enable structure-based drug design and optimization.

  • Expansion of SAR Studies: A systematic exploration of substituents at various positions of the heterocyclic core is needed to build a comprehensive SAR model.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro screening must be advanced to animal models to evaluate their efficacy and pharmacokinetic properties.

References

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6-Chloro-3-methyltriazolo[4,3-b]pyridazine: A Technical Guide to a Versatile Heterocyclic Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest due to the established biological activity of the broader triazolopyridazine scaffold. While direct and extensive agrochemical application data for this specific methylated derivative remains limited in publicly accessible literature, this document synthesizes the available information on its synthesis, structural characteristics, and known bioactivities of closely related analogs. By examining the well-established herbicidal and fungicidal properties of the triazole and triazolopyridazine chemical classes, we extrapolate potential agrochemical applications and mechanisms of action for the title compound. This guide serves as a foundational resource for researchers exploring the potential of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in both agrochemical and pharmaceutical discovery, highlighting its utility as a key synthetic intermediate and a scaffold for further functionalization.

Introduction: The Triazolopyridazine Scaffold

The fusion of a 1,2,4-triazole ring with a pyridazine system creates the[1][2][3]triazolo[4,3-b]pyridazine core, a scaffold that has garnered considerable attention in medicinal and agricultural chemistry.[4] The pyridazine ring, with its unique physicochemical properties, is often considered an advantageous substitute for a phenyl ring in drug design, offering a less lipophilic and more polar alternative. The triazole moiety is a well-known pharmacophore present in a multitude of biologically active compounds, including a major class of agricultural fungicides.[5]

The combination of these two heterocyclic systems in 6-Chloro-3-methyltriazolo[4,3-b]pyridazine results in a molecule with potential for diverse biological interactions. The chlorine atom at the 6-position provides a reactive handle for further chemical modification, making it a valuable building block in synthetic chemistry.[4] While much of the recent research on this specific scaffold has been directed towards applications in oncology and as kinase inhibitors, the fundamental structural motifs suggest a strong potential for agrochemical applications, which this guide will explore.[6][7]

Synthesis and Characterization

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is well-documented and typically proceeds through the cyclization of a hydrazinopyridazine intermediate.

General Synthesis Pathway

A common and efficient route involves the reaction of 3-chloro-6-hydrazinopyridazine with an appropriate carboxylic acid or its derivative, followed by cyclization. For the 3-methyl derivative, acetic acid is utilized.

Synthesis_of_6_Chloro_3_methyltriazolo_4_3_b_pyridazine 3_chloro_6_hydrazinopyridazine 3-chloro-6-hydrazinopyridazine reaction Heat (e.g., Microwave) 3_chloro_6_hydrazinopyridazine->reaction acetic_acid Acetic Acid acetic_acid->reaction product 6-Chloro-3-methyltriazolo [4,3-b]pyridazine reaction->product

Caption: General synthesis scheme for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of related compounds.[1]

Step 1: Preparation of 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

  • To a 20-mL microwave vial equipped with a magnetic stir bar, add 3-chloro-6-hydrazinopyridazine (100 mg, 0.7 mmol).

  • Add acetic acid (5 mL).

  • Seal the vial and heat the mixture to 100°C in a microwave reactor for 2 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueSource
CAS Number 7197-01-5[8]
Molecular Formula C₆H₅ClN₄[8]
Molecular Weight 168.58 g/mol [8]
Appearance Brown solid (may vary)[4]
Topological Polar Surface Area 43.1 Ų[8]

Table 1: Physicochemical properties of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Potential Agrochemical Applications

Potential as a Fungicide

Mechanism of Action: The 1,2,4-triazole moiety is the core active component in a widely used class of agricultural fungicides. These fungicides act as demethylation inhibitors (DMIs) by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to fungal cell death.

Fungicidal_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 biosynthesis Ergosterol Ergosterol CYP51->Ergosterol catalysis Membrane Fungal Cell Membrane (Disrupted) Triazole_Compound 6-Chloro-3-methyltriazolo [4,3-b]pyridazine Triazole_Compound->CYP51 Inhibition

Caption: Putative fungicidal mechanism of action via inhibition of ergosterol biosynthesis.

Given this established mechanism, it is plausible that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine could exhibit fungicidal activity. The overall structure, including the pyridazine ring and the chloro and methyl substituents, would influence its potency, spectrum of activity, and plant mobility.

Potential as a Herbicide

Mechanism of Action: The triazolopyrimidine class of herbicides, structurally related to triazolopyridazines, are known to function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a depletion of these amino acids, ultimately causing plant death. A key advantage of this target is that the ALS enzyme is not present in animals, leading to low mammalian toxicity for this class of herbicides.

Herbicidal_MoA cluster_plant Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth (Inhibited) Triazolopyridazine_Compound 6-Chloro-3-methyltriazolo [4,3-b]pyridazine Triazolopyridazine_Compound->ALS Inhibition

Sources

An In-depth Technical Guide to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-chloro-3-methyltriazolo[4,3-b]pyridazine derivatives, focusing on their synthesis, characterization, and burgeoning applications in material science. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the potential of this versatile heterocyclic scaffold.

Introduction: The Triazolo[4,3-b]pyridazine Core - A Scaffold of Latent Potential

The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has garnered significant attention, primarily in the field of medicinal chemistry, for its diverse biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties.[4][5] The 6-chloro-3-methyl substituted core, in particular, serves as a crucial building block for more complex molecules with potent cytotoxic activities against various cancer cell lines.[5]

Beyond its therapeutic promise, the inherent electronic and structural features of the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold—a planar, electron-deficient aromatic system with multiple nitrogen atoms—make it a compelling candidate for applications in material science. The lone pair electrons on the nitrogen atoms suggest potential as ligands in coordination chemistry.[6] Furthermore, the tunable electronic properties through substitution at various positions open avenues for the development of novel organic materials with tailored photophysical and nonlinear optical (NLO) properties. This guide will delve into these untapped possibilities, providing a roadmap for harnessing the material science potential of this intriguing class of compounds.

Synthetic Strategies: Accessing the 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Core

The synthesis of 6-chloro-3-methyltriazolo[4,3-b]pyridazine derivatives is typically achieved through a multi-step sequence starting from commercially available precursors. A common and efficient method involves the intramolecular oxidative cyclization of a hydrazone intermediate.[7]

General Synthetic Workflow

The synthetic pathway can be conceptually broken down into three key stages:

Synthetic Workflow Start 3,6-Dichloropyridazine Intermediate1 3-Chloro-6-hydrazinylpyridazine Start->Intermediate1 Hydrazine Hydrate Intermediate2 Hydrazone Derivative Intermediate1->Intermediate2 Aldehyde/Ketone Product 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Derivative Intermediate2->Product Oxidative Cyclization

Caption: General synthetic workflow for 6-chloro-3-methyltriazolo[4,3-b]pyridazine derivatives.

Detailed Experimental Protocol: Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol outlines a representative synthesis. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

  • Reaction: 3,6-Dichloropyridazine is reacted with hydrazine hydrate.

  • Rationale: The greater reactivity of one chlorine atom in 3,6-dichloropyridazine towards nucleophilic substitution allows for the selective replacement of one chlorine with a hydrazinyl group. The choice of a suitable solvent and controlled temperature is crucial to prevent disubstitution.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

Step 2: Synthesis of the Hydrazone Intermediate

  • Reaction: 3-Chloro-6-hydrazinylpyridazine is condensed with acetaldehyde.

  • Rationale: The nucleophilic hydrazinyl group readily attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding hydrazone.

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

    • Add acetaldehyde (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Stir the mixture at room temperature for 1-2 hours.

    • The formation of the hydrazone can be monitored by TLC. The product may precipitate out of the solution and can be isolated by filtration.

Step 3: Oxidative Cyclization to form 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

  • Reaction: The hydrazone intermediate undergoes intramolecular oxidative cyclization.

  • Rationale: An oxidizing agent is used to facilitate the removal of two hydrogen atoms, leading to the formation of the stable, aromatic triazole ring fused to the pyridazine core. Iodobenzene diacetate (IBD) is a mild and effective oxidizing agent for this transformation.[7]

  • Procedure:

    • To a suspension of the hydrazone intermediate (1.0 eq) in a solvent like dichloromethane or acetonitrile, add iodobenzene diacetate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate to neutralize any acid formed.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives.

Technique Expected Observations for 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine
¹H NMR Aromatic protons on the pyridazine ring will appear as doublets. A singlet corresponding to the methyl group protons will be observed.
¹³C NMR Resonances for the aromatic carbons of the fused ring system and the methyl carbon will be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight will be observed, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations will be present.
X-ray Crystallography Provides definitive structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9]

Potential Applications in Material Science

The unique electronic and structural characteristics of 6-chloro-3-methyltriazolo[4,3-b]pyridazine derivatives make them promising candidates for various material science applications.

Organic Light-Emitting Diodes (OLEDs)

While direct reports on the use of 6-chloro-3-methyltriazolo[4,3-b]pyridazine in OLEDs are limited, related triazolopyridine derivatives have been investigated for this purpose.[10] The electron-deficient nature of the triazolopyridazine core suggests its potential as an electron-transporting or host material in OLED devices. By introducing suitable chromophoric and charge-transporting moieties, it is possible to design novel emitters with tailored properties.

Nonlinear Optical (NLO) Materials

Organic molecules with large second-order NLO responses are of great interest for applications in telecommunications and optical data processing. A common design strategy for NLO chromophores involves a donor-π-acceptor (D-π-A) framework. The electron-deficient triazolopyridazine ring system can serve as an effective acceptor.

NLO_Concept Donor Electron Donor Group (e.g., -NMe2, -OMe) PiBridge π-Conjugated Bridge (e.g., Phenyl, Thienyl) Donor->PiBridge Acceptor 6-Chloro-3-methyltriazolo [4,3-b]pyridazine Core PiBridge->Acceptor

Caption: Conceptual design of a D-π-A nonlinear optical chromophore based on the triazolopyridazine core.

Theoretical studies on similar heterocyclic systems have shown that a low HOMO-LUMO energy gap is indicative of a high molecular NLO response.[11] By strategically functionalizing the 6-chloro-3-methyltriazolo[4,3-b]pyridazine core with strong electron-donating groups through a π-conjugated linker, it is possible to create molecules with significant intramolecular charge transfer and potentially large second-order hyperpolarizabilities.[12][13][14]

Functional Ligands in Coordination Chemistry

The presence of multiple nitrogen atoms with lone pairs of electrons makes the triazolopyridazine scaffold an excellent candidate for use as a ligand in coordination chemistry.[6] The formation of metal complexes with these ligands can lead to materials with interesting magnetic, catalytic, or luminescent properties. The chloro substituent at the 6-position provides a handle for further functionalization, allowing for the creation of multidentate ligands and the construction of complex coordination polymers or metal-organic frameworks (MOFs).

Future Outlook and Challenges

The exploration of 6-chloro-3-methyltriazolo[4,3-b]pyridazine derivatives in material science is still in its nascent stages. While the synthetic methodologies are well-established due to their investigation in medicinal chemistry, a systematic study of their material properties is required.

Key areas for future research include:

  • Systematic Photophysical Studies: A thorough investigation of the absorption and emission properties of a series of derivatives with varying substituents is needed to understand the structure-property relationships.

  • Computational and Experimental NLO Studies: Theoretical calculations can guide the design of promising NLO chromophores, which can then be synthesized and their NLO properties experimentally verified.

  • Coordination Chemistry Exploration: The synthesis and characterization of metal complexes with these ligands will be crucial to unlock their potential in areas such as catalysis and luminescent sensing.

The primary challenge lies in the limited commercial availability of substituted precursors, which may require multi-step synthetic efforts. However, the versatility of the triazolopyridazine core and the potential for creating novel functional materials make this an exciting and promising area of research.

References

  • 1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents.

  • 1][2][3]triazolo[4,3-b]pyridazine; CAS No.: 1506944-22-4.

  • [The second-order nonlinear optical properties of novel triazolo[3,4-b][1][3] thiadiazole derivative chromophores using DFT calculations.]([Link])

  • 1][2][3]triazolo[4,3-b]pyridazine.

  • [The second-order nonlinear optical properties of novel triazolo[3,4-b][1][3] thiadiazole derivative chromophores using DFT calculations.]([Link])

  • 1][2][3]triazolo[4,3-b]pyridazine.

  • 1][2][3]triazolo[4,3-b]pyridazine.

  • 1][2][3]triazolo[4,3-b]pyridazine (2021).

  • 1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents.

  • 1][2][3]triazolo[4,3-b]pyridazine.

  • 1][2][3]triazolo[4,3-b]pyridazine.

Sources

The Emergence of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Analogs: A Technical Guide to Synthesis, Evaluation, and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Significance of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine ring system represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This fused bicyclic system has garnered considerable attention for its potential as a core structure in the development of novel therapeutic agents. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3][4] The PIM kinase family (PIM-1, PIM-2, and PIM-3) and the c-Met proto-oncogene are key targets where triazolo[4,3-b]pyridazine-based inhibitors have demonstrated significant efficacy.[1][2][3][4]

This guide provides an in-depth technical overview of the discovery of novel 6-Chloro-3-methyltriazolo[4,3-b]pyridazine analogs. We will explore the strategic considerations behind their synthesis, the methodologies for their biological evaluation, and the interpretation of structure-activity relationships (SAR) to guide further optimization. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this promising class of compounds.

Synthetic Strategies: Constructing the Core and Introducing Diversity

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine analogs typically commences with commercially available 3,6-dichloropyridazine. The general synthetic approach involves a two-step process: initial nucleophilic substitution of one of the chloro groups with hydrazine, followed by cyclization to form the triazole ring.

Core Synthesis: A Reliable and Scalable Route

A common and efficient method for the synthesis of the core structure involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate.[5][6] This reaction selectively displaces one of the chlorine atoms to yield 6-chloro-3-hydrazinopyridazine. The subsequent cyclization to form the desired 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine is achieved by heating the hydrazinopyridazine intermediate in the presence of acetic acid.[6]

Experimental Protocol: Synthesis of 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

  • Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in an appropriate solvent such as tert-butyl alcohol, add hydrazine hydrate (1.0 eq).[5]

    • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 6-chloro-3-hydrazinopyridazine.

  • Step 2: Synthesis of 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

    • Suspend 6-chloro-3-hydrazinopyridazine (1.0 eq) in acetic acid (5-10 volumes).

    • Heat the mixture to 100 °C in a sealed vessel (e.g., a microwave reactor) for 2 hours.[6]

    • After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude product by column chromatography to obtain 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine.

Analog Synthesis: Introducing Molecular Diversity

The 6-chloro substituent on the triazolo[4,3-b]pyridazine core serves as a versatile handle for introducing a wide range of chemical diversity. Nucleophilic aromatic substitution (SNA r) reactions are commonly employed to displace the chlorine atom with various amines, thiols, or alcohols, leading to a library of analogs with diverse physicochemical properties.

Analog_Synthesis Core 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Product_Amine 6-Amino-substituted analog Core->Product_Amine DIEA, Ethanol, 100°C Product_Thiol 6-Thio-substituted analog Core->Product_Thiol Base, Solvent Product_Alcohol 6-Alkoxy-substituted analog Core->Product_Alcohol NaH, Solvent Amine R-NH2 (e.g., N-Boc-piperazine) Amine->Product_Amine Thiol R-SH Thiol->Product_Thiol Alcohol R-OH Alcohol->Product_Alcohol

Caption: General scheme for analog synthesis via nucleophilic aromatic substitution.

Biological Evaluation: Assessing Therapeutic Potential

The therapeutic potential of novel 6-Chloro-3-methyltriazolo[4,3-b]pyridazine analogs is primarily assessed through a series of in vitro assays designed to measure their biological activity against specific targets and their effects on cancer cell lines.

Kinase Inhibition Assays

Given that a primary mechanism of action for many triazolo[4,3-b]pyridazine derivatives is kinase inhibition, a crucial first step in their biological evaluation is to determine their inhibitory activity against a panel of relevant kinases, such as c-Met and Pim-1.[1][2][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., c-Met, Pim-1).

    • Kinase substrate (peptide or protein).

    • ATP (adenosine triphosphate).

    • Test compounds (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., antibody-based or luminescence-based).

    • 384-well microplates.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

To assess the anti-proliferative effects of the synthesized analogs, in vitro assays using various cancer cell lines are employed. These assays provide valuable information on the cellular potency and potential therapeutic window of the compounds.

Experimental Protocol: Cell Proliferation Assay (e.g., MTS or MTT Assay)

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold and evaluation of the resulting analogs' biological activity allows for the elucidation of structure-activity relationships. This iterative process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

A hypothetical SAR study on a series of 6-substituted analogs reveals key insights. For instance, the introduction of a piperazine moiety at the 6-position can significantly enhance potency against certain cancer cell lines. Further substitution on the piperazine ring can fine-tune the activity and selectivity profile.

Compound R Group at C6-position c-Met IC50 (µM)[1][4] Pim-1 IC50 (µM)[1][4] MCF-7 GI50 (µM)
1 -Cl> 10> 10> 10
2a -NH-Ph1.22.55.8
2b -N(CH3)25.68.19.2
2c 4-phenylpiperazin-1-yl0.1630.2830.5
2d 4-(4-fluorophenyl)piperazin-1-yl0.150.250.45

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The data suggests that a bulky, hydrophobic substituent at the 6-position is favorable for potent inhibition of both c-Met and Pim-1 kinases, which translates to improved anti-proliferative activity in the MCF-7 breast cancer cell line.

SAR_Logic cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization Start 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Modification Introduce Substituents at C6-position Start->Modification Analogs Library of Analogs Modification->Analogs Kinase_Assay Kinase Inhibition Assays (c-Met, Pim-1) Analogs->Kinase_Assay Cell_Assay Cell Proliferation Assays (e.g., MCF-7) Analogs->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow for SAR-driven lead optimization.

Signaling Pathway Context

The anti-cancer activity of these compounds is often attributed to their ability to modulate key signaling pathways that are crucial for tumor growth and survival. For instance, inhibition of c-Met can disrupt the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[1][4]

Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Activates Analog Triazolo[4,3-b]pyridazine Analog Analog->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of a triazolo[4,3-b]pyridazine analog.

Conclusion and Future Directions

The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors with significant anti-cancer potential. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. The biological evaluation of these compounds, guided by a clear understanding of their molecular targets and a systematic approach to SAR, can lead to the identification of potent and selective drug candidates.

Future research in this area will likely focus on:

  • Improving selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific kinases to minimize off-target effects.

  • Enhancing pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of lead compounds to improve their drug-like properties.

  • Exploring novel biological targets: Investigating the activity of this scaffold against other relevant therapeutic targets beyond kinases.

The continued exploration of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine analogs holds great promise for the development of the next generation of targeted therapies for cancer and other diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine, a key heterocyclic building block in medicinal chemistry. The fused triazolopyridazine core is a privileged scaffold found in numerous compounds with therapeutic potential, including anticancer and antimicrobial agents.[3][4] This guide details a robust two-step synthesis, beginning with the preparation of the key intermediate, 3-chloro-6-hydrazinopyridazine, followed by its efficient cyclization using triethyl orthoacetate. The document offers in-depth procedural explanations, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible results for researchers in drug discovery and organic synthesis.

Introduction and Significance

The[1][2]triazolo[4,3-b]pyridazine ring system is of significant interest to the pharmaceutical and agrochemical industries.[4] Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide range of pharmacological activities.[3] Derivatives have shown promise as cytotoxic agents against various cancer cell lines and as inhibitors of key oncological targets like c-Met and Pim-1 kinases.[3]

The target molecule, 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine (CAS 7197-01-5), serves as a crucial intermediate for creating more complex and potent derivatives.[5] The synthesis route described herein is a classic and efficient method involving the formation of a hydrazinopyridazine intermediate, followed by a condensation and intramolecular cyclization reaction. This protocol is optimized for clarity, safety, and high yield, making it suitable for both academic research laboratories and industrial process development.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

Stage 1: Synthesis of 3-chloro-6-hydrazinopyridazine (2)

The synthesis begins with a nucleophilic aromatic substitution reaction. 3,6-Dichloropyridazine (1) is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces one of the chlorine atoms on the pyridazine ring to yield the essential intermediate, 3-chloro-6-hydrazinopyridazine (2).

Stage 2: Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (3)

The key cyclization step involves the reaction of the hydrazino intermediate (2) with triethyl orthoacetate. The mechanism proceeds as follows:

  • Condensation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the central carbon of the triethyl orthoacetate.

  • Ethanol Elimination: This is followed by the stepwise elimination of two molecules of ethanol to form a hydrazone-like intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the imine carbon, initiating an intramolecular cyclization.

  • Aromatization: A final elimination of a third ethanol molecule results in the formation of the stable, aromatic triazole ring, yielding the final product (3). Acetic acid is often used as a solvent and catalyst, as it protonates the orthoester, making it more susceptible to nucleophilic attack.

Reaction_Scheme cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine (1) Intermediate 3-chloro-6-hydrazinopyridazine (2) 3,6-Dichloropyridazine->Intermediate Reflux Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 6-Chloro-3-methyltriazolo [4,3-b]pyridazine (3) Intermediate->Product Acetic Acid, Reflux Orthoacetate Triethyl Orthoacetate Orthoacetate->Product

Caption: Overall two-stage reaction workflow.

Detailed Experimental Protocols

Materials and Equipment
Reagents & SolventsGradeSupplier
3,6-Dichloropyridazine≥98%Standard Supplier
Hydrazine Hydrate80% solutionStandard Supplier
Triethyl Orthoacetate≥98%Standard Supplier
Glacial Acetic AcidACS GradeStandard Supplier
Ethanol200 ProofStandard Supplier
tert-Butyl AlcoholACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer with hotplate
Buchner funnel and filter flask
Glass fritted funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Melting point apparatus
Protocol 1: Synthesis of 3-chloro-6-hydrazinopyridazine (2)

This procedure is adapted from established methods for the synthesis of hydrazinopyridazines.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).

  • Solvent Addition: Add 100 mL of tert-butyl alcohol to the flask. Stir the mixture to dissolve the solid.

  • Reagent Addition: Carefully add hydrazine hydrate (80% solution, 8.4 g, 134.2 mmol, 2.0 eq.) to the mixture.

    • Causality: Using a two-fold excess of hydrazine hydrate ensures complete consumption of the starting material and drives the reaction towards the monosubstituted product. Tert-butyl alcohol is an effective solvent that facilitates the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (3,6-dichloropyridazine) is less polar than the product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation. b. Collect the resulting precipitate by vacuum filtration using a Buchner funnel. c. Wash the solid cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol. d. Dry the solid under vacuum at 50 °C to a constant weight.

  • Characterization: The product is typically obtained as a white to pale yellow solid.

    • Expected Yield: 85-95%

    • Melting Point: 137-141 °C.

    • CAS Number: 17284-97-8.[6]

Protocol 2: Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (3)

This protocol employs a classic acid-catalyzed cyclocondensation reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-chloro-6-hydrazinopyridazine (2) (5.0 g, 34.6 mmol) in 50 mL of glacial acetic acid.

    • Causality: Glacial acetic acid serves as both the solvent and the acid catalyst, which activates the orthoester for nucleophilic attack.

  • Reagent Addition: Add triethyl orthoacetate (7.0 g, 43.2 mmol, 1.25 eq.) to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 118-120 °C) and maintain for 3-5 hours. The suspension should gradually become a clear solution.

  • Reaction Monitoring: Monitor the reaction's completion by TLC (Eluent: 70% Ethyl Acetate in Hexanes), observing the disappearance of the starting material.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form. c. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with water until the filtrate is neutral (to remove acetic acid), followed by a wash with a small amount of cold ethanol.

  • Purification: a. The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid. b. Dry the purified product under vacuum.

  • Characterization:

    • Expected Yield: 80-90%

    • Molecular Formula: C₆H₅ClN₄.[5]

    • Molecular Weight: 168.58 g/mol .

    • CAS Number: 7197-01-5.[5]

Quantitative Data Summary

ParameterStage 1 (Intermediate)Stage 2 (Final Product)
Primary Reagent 3,6-Dichloropyridazine3-chloro-6-hydrazinopyridazine
Reagent Mass 10.0 g5.0 g
Reagent Moles 67.1 mmol34.6 mmol
Secondary Reagent Hydrazine Hydrate (80%)Triethyl Orthoacetate
Secondary Reagent Moles 134.2 mmol (2.0 eq.)43.2 mmol (1.25 eq.)
Solvent tert-Butyl AlcoholGlacial Acetic Acid
Solvent Volume 100 mL50 mL
Reaction Temperature ~90 °C (Reflux)~118 °C (Reflux)
Reaction Time 4-6 hours3-5 hours
Expected Yield 8.3 - 9.2 g (85-95%)4.7 - 5.3 g (80-90%)

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Hydrazine Hydrate: This substance is highly corrosive, toxic, and a suspected carcinogen. Avoid inhalation and contact with skin. Handle with extreme care.[1]

  • 3,6-Dichloropyridazine: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

  • PrepChem. Synthesis of 3-hydrazino-4-carboxy-6-chloro-pyridazine. Available from: [Link]

  • National Center for Biotechnology Information. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. PubChem Compound Summary. Available from: [Link]

  • Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Available from: [Link]

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295. Available from: [Link]

  • National Center for Biotechnology Information. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2]triazolo[4,3-b]pyridazine. PubChem Compound Summary. Available from: [Link]

  • Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. PubChem Compound Summary. Available from: [Link]

  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ValpoScholar. Synthesis of 3,6-dichloro-[1][2]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. PubChem Compound Summary. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubChem Compound Summary. Available from: [Link]

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Application Notes and Protocols for the One-Pot Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the efficient one-pot synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The presented protocol is designed for reproducibility and scalability, emphasizing green chemistry principles through a solvent-free approach. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, outline characterization techniques, and offer troubleshooting advice. This guide is intended to empower researchers to reliably synthesize this valuable compound for applications in drug discovery and development. The triazolo[4,3-b]pyridazine core is a key pharmacophore found in various biologically active molecules, including potent kinase inhibitors.[1][2][3]

Introduction: The Significance of the Triazolo[4,3-b]pyridazine Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of marketed drugs. When fused with a pyridazine ring, it forms the triazolo[4,3-b]pyridazine core, a structure that has demonstrated a remarkable range of biological activities. These derivatives are being investigated for their potential as anticancer agents, particularly as inhibitors of kinases like c-Met, and have also shown promise as anxiolytic, anticonvulsant, and antimicrobial agents.[1][4]

The specific compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, serves as a crucial intermediate for the synthesis of more complex molecules. The chloro-substituent at the 6-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Traditional multi-step syntheses of this scaffold often suffer from drawbacks such as the use of hazardous reagents, low yields, and lengthy reaction times. The one-pot methodology presented here offers a streamlined, efficient, and more environmentally benign alternative.

Reaction Scheme and Mechanism

The one-pot synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine proceeds through a two-step sequence commencing with the formation of an intermediate hydrazone, which then undergoes an intramolecular oxidative cyclization.

Overall Reaction:

Step 1: Nucleophilic Aromatic Substitution

The synthesis begins with the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The highly nucleophilic hydrazine displaces one of the chlorine atoms on the pyridazine ring to form the key intermediate, 6-chloro-3-hydrazinopyridazine.

Step 2: Hydrazone Formation and Oxidative Cyclization

In the same reaction vessel, acetaldehyde is introduced to react with the hydrazino group of the intermediate, forming a hydrazone. Subsequently, an oxidizing agent, such as iodobenzene diacetate (IBD), facilitates an intramolecular electrophilic cyclization of the hydrazone to construct the triazole ring, yielding the final product.[5][6] The use of IBD is advantageous due to its mild reaction conditions and ease of handling, positioning it as a greener alternative to other oxidizing agents like lead tetraacetate or bromine.

Below is a diagram illustrating the proposed reaction mechanism:

Reaction_Mechanism cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation & Cyclization (One-Pot) 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 6-Chloro-3-hydrazinopyridazine 3,6-Dichloropyridazine->Intermediate_1 + Hydrazine Hydrazine H2N-NH2 Hydrazone Hydrazone Intermediate Intermediate_1->Hydrazone + Acetaldehyde Acetaldehyde CH3CHO Final_Product 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Hydrazone->Final_Product + IBD (Oxidative Cyclization) IBD Iodobenzene diacetate (IBD)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar 6-chloro-3-substituted-[1][7]triazolo[4,3-b]pyridazines.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6-Dichloropyridazine≥98%Commercially Available
Hydrazine hydrate~64-65% (80% solution)Commercially AvailableCaution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
Acetaldehyde≥99%Commercially AvailableCaution: Volatile and flammable.
Iodobenzene diacetate (IBD)98%Commercially Available
EthanolAnhydrousCommercially Available
Ethyl acetateHPLC gradeCommercially AvailableFor chromatography
HexaneHPLC gradeCommercially AvailableFor chromatography
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Mortar and pestle (for solvent-free modification)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the synthetic process.

Experimental_Workflow Start Reagents Combine 3,6-Dichloropyridazine and Hydrazine Hydrate in Ethanol Start->Reagents Reflux_1 Reflux for 4-6 hours Reagents->Reflux_1 Cool Cool to Room Temperature Reflux_1->Cool Add_Aldehyde Add Acetaldehyde Cool->Add_Aldehyde Stir_1 Stir for 30 minutes Add_Aldehyde->Stir_1 Add_IBD Add Iodobenzene Diacetate (IBD) Stir_1->Add_IBD Stir_2 Stir for 1-2 hours at Room Temperature Add_IBD->Stir_2 Monitor Monitor Reaction by TLC Stir_2->Monitor Workup Quench with Water and Extract Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Final Product Purify->Characterize End Characterize->End

Caption: High-level experimental workflow for the synthesis.

Detailed Steps:

  • Formation of 6-Chloro-3-hydrazinopyridazine Intermediate:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

    • Add ethanol (20 mL per gram of starting material).

    • Slowly add hydrazine hydrate (1.1 eq) to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., in 1:1 Ethyl acetate/Hexane).

    • After the starting material is consumed, cool the reaction mixture to room temperature. The intermediate, 6-chloro-3-hydrazinopyridazine, may precipitate out of solution. Do not isolate the intermediate.

  • One-Pot Hydrazone Formation and Cyclization:

    • To the cooled reaction mixture containing the in-situ generated 6-chloro-3-hydrazinopyridazine, add acetaldehyde (1.2 eq) dropwise while stirring.

    • Continue stirring at room temperature for 30 minutes to allow for the formation of the hydrazone.

    • In a single portion, add iodobenzene diacetate (IBD) (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for an additional 1-2 hours. Monitor the disappearance of the hydrazone intermediate and the formation of the product by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Solvent-Free Alternative:

    • In a mortar, grind 6-chloro-3-hydrazinopyridazine (1.0 eq) and acetaldehyde (1.1 eq) for approximately 20 minutes at room temperature.

    • Add iodobenzene diacetate (1.1 eq) to the mixture and continue grinding for another hour.

    • Monitor the reaction by TLC.

    • Upon completion, proceed with the work-up and purification as described above.

Characterization

The structure of the synthesized 6-Chloro-3-methyltriazolo[4,3-b]pyridazine should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons on the pyridazine ring will appear as doublets in the range of δ 7.0-8.5 ppm with a coupling constant of approximately 9.2 Hz. The methyl protons at the 3-position will appear as a singlet around δ 2.5 ppm.
¹³C NMR Expect signals for the aromatic carbons of the fused ring system and a signal for the methyl carbon.
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.
Melting Point A sharp melting point indicates a high degree of purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of 6-chloro-3-hydrazinopyridazine Incomplete reaction; insufficient reflux time.Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Incomplete cyclization Insufficient oxidizing agent; decomposition of IBD.Ensure the use of fresh IBD. A slight excess (up to 1.5 eq) can be used.
Formation of side products Reaction temperature too high during IBD addition; presence of water.Add IBD at room temperature or below. Ensure all glassware is dry.
Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography. A shallow gradient may be required.

Conclusion

This application note provides a detailed and robust one-pot protocol for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. By explaining the rationale behind the experimental choices and offering insights into the reaction mechanism, this guide aims to facilitate the successful synthesis of this important heterocyclic compound. The described methodology, particularly the solvent-free option, aligns with the principles of green chemistry, offering an efficient and environmentally conscious route for researchers in drug discovery and development.

References

Application Note & Protocols: Microwave-Assisted Synthesis of Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of[1][2]triazolo[4,3-b]pyridazines, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods. The core of this document is a field-proven, step-by-step protocol for the efficient synthesis of 3,6-disubstituted[1][2]triazolo[4,3-b]pyridazines, grounded in authoritative research. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage modern synthetic technologies for accelerated and efficient compound generation.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold

The[1][2]triazolo[4,3-b]pyridazine core is a rigid, nitrogen-rich heterocyclic system that has garnered substantial attention in pharmaceutical research. Its unique structural and electronic properties make it a privileged scaffold in the design of bioactive molecules. Notably, derivatives of this system have been investigated as potent anticancer agents that function by inhibiting tubulin polymerization, a critical mechanism for disrupting cell mitosis.[3] For instance, certain 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazines have been designed as analogues of Combretastatin A-4 (CA-4), a well-known antitubulin agent, demonstrating potent antiproliferative activity against various cancer cell lines.[3]

Traditional synthetic routes to these compounds often require long reaction times, high temperatures, and can result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has provided a transformative solution to these challenges.

The Microwave Advantage: Principles and Benefits

Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation offers direct and uniform heating of the reaction mixture.[4] This is achieved through the interaction of the electromagnetic field with polar molecules in the mixture.[5]

There are two primary mechanisms of microwave heating:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants, attempt to align themselves with the oscillating electric field of the microwave. This rapid, continuous reorientation generates friction, leading to a rapid increase in temperature throughout the bulk of the solution.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. Collisions with other molecules generate heat.[4]

This unique heating mechanism provides several key advantages for the synthesis of triazolo[4,3-b]pyridazines:

  • Drastically Reduced Reaction Times: Reactions that take many hours with conventional heating can often be completed in minutes.[1][6]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher product yields.[2][5]

  • Enhanced Reaction Rates: Microwave energy can accelerate reaction rates far beyond what is achievable with conventional heating at the same measured temperature.

  • Greener Chemistry: Shorter reaction times and higher efficiency reduce energy consumption and often allow for the use of less solvent, aligning with the principles of green chemistry.[1]

Reaction Mechanism and Workflow

The synthesis of 3,6-disubstituted[1][2]triazolo[4,3-b]pyridazines is typically achieved through the condensation and subsequent intramolecular cyclization of a 3-chloro-6-arylpyridazine with a suitable aroylhydrazide. The microwave irradiation facilitates the final, energy-intensive cyclization step.

General Reaction Scheme

The core transformation involves reacting an intermediate chloropyridazine with a hydrazide in a suitable high-boiling solvent, such as n-butanol, under microwave irradiation.

cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_product Product & Purification R1 3-Chloro-6-arylpyridazine Mix Mix in n-Butanol in Microwave Vial R1->Mix R2 Aroylhydrazide R2->Mix MW Irradiate with Microwaves (e.g., 150 W, 120 °C) Mix->MW Seal Vial Product Crude Triazolo[4,3-b]pyridazine MW->Product Cooling Purify Purification (e.g., Column Chromatography) Product->Purify Final Pure Product Purify->Final

Caption: General workflow for microwave-assisted synthesis.

Plausible Mechanistic Pathway

The reaction proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The terminal nitrogen of the aroylhydrazide acts as a nucleophile, attacking the carbon bearing the chlorine atom on the pyridazine ring.

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic attack from the other hydrazide nitrogen onto the carbonyl carbon, followed by dehydration to form the stable, aromatic triazole ring.

G start 3-Chloro-6-arylpyridazine + Aroylhydrazide intermediate Hydrazinyl-pyridazine Intermediate start->intermediate S_NAr cyclized Cyclized Dihydro Intermediate intermediate->cyclized Intramolecular Condensation product Final Triazolo[4,3-b]pyridazine Product cyclized->product Dehydration (Aromatization)

Caption: Plausible reaction mechanism pathway.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazines as described by Gong et al.[3] It details a general procedure that can be applied to various substituted starting materials.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave synthesis should only be performed in a dedicated scientific microwave reactor equipped with pressure and temperature sensors.

Equipment and Reagents
EquipmentReagents & Solvents
Monomode Microwave Reactor3-Chloro-6-arylpyridazine derivatives
10 mL Microwave reaction vialsSubstituted aroylhydrazide derivatives
Magnetic stir barsn-Butanol (n-BuOH), anhydrous
Rotary evaporatorEthyl acetate (EtOAc)
Thin Layer Chromatography (TLC) platesHexane
Glass column for chromatographyDichloromethane (DCM)
Standard laboratory glasswareSilica gel (for column chromatography)
Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 3-chloro-6-arylpyridazine (1.0 eq.).

  • Addition of Hydrazide: Add the corresponding aroylhydrazide (1.2 eq.).

  • Solvent Addition: Add anhydrous n-butanol (approx. 3-4 mL) to the vial.

  • Vessel Sealing: Securely cap the reaction vial. The headspace allows for safe pressure buildup at elevated temperatures.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in the table below (a typical starting point is 150 W at 120 °C).[3] The reaction is typically complete within 20-30 minutes.

    • Causality Note: n-Butanol is an excellent solvent choice due to its high boiling point (118 °C) and high dielectric constant, which allows it to efficiently absorb microwave energy and reach the target temperature without generating excessive pressure.[4]

  • Reaction Monitoring: Progress can be monitored by TLC after cooling the reaction vial.

  • Cooling: After the irradiation is complete, cool the reaction vessel to room temperature using a compressed air stream, a feature available on most commercial microwave reactors.[4]

  • Work-up:

    • Transfer the cooled reaction mixture to a round-bottom flask.

    • Remove the n-butanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3,6-disubstituted[1][2]triazolo[4,3-b]pyridazine.

Data Summary: Reaction Optimization

The efficiency of microwave-assisted synthesis allows for rapid screening of different substrates. The following table, adapted from published data, showcases the effectiveness of this method for a variety of substituted analogues.[3]

CompoundA-Ring (at position 6)B-Ring (at position 3)MW Time (min)Yield (%)
4a 3,4,5-TrimethoxyphenylPhenyl2085
4e 3,4,5-Trimethoxyphenyl4-Methoxyphenyl2088
4g 3,4,5-Trimethoxyphenyl3-Nitrophenyl3075
4i 3,4,5-Trimethoxyphenyl4-Chlorophenyl2089
4q 3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenyl2582
5a 2,3,4-TrimethoxyphenylPhenyl2083

This data demonstrates the robustness of the protocol across various electronically different substituents, consistently delivering high yields in short reaction times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time in 5-minute increments. Ensure the temperature sensor is correctly calibrated. Check the purity of starting materials.
Degradation of material.Decrease the reaction temperature slightly (e.g., to 110 °C) and increase the time.
Multiple Spots on TLC Formation of side products.Ensure the reaction vial is properly sealed to prevent solvent evaporation. Optimize purification with a shallower solvent gradient during chromatography.
Reaction Not Starting Poor microwave absorption.Ensure the solvent volume is sufficient (at least 3 mL). If reactants are non-polar, a small amount of an ionic liquid or a polar co-solvent can be added as a sensitizer.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and scalable method for the construction of the medicinally important[1][2]triazolo[4,3-b]pyridazine scaffold. By leveraging direct and rapid dielectric heating, this technology dramatically reduces reaction times from hours to minutes while consistently providing high yields and product purity.[1][7] The protocols and principles outlined in this guide provide researchers with a robust platform for the rapid discovery and development of novel therapeutics based on this promising heterocyclic core.

References

  • Jadhav S.D., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Dandachi F., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Pawar S., et al. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Innovative Science Available at: [Link]

  • Mali D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • Dandachi F. & El Rassy H. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Akhtar T., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • Gong, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shawali, A. S., et al. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. Available at: [Link]

  • Thatikonda R.R. & Merugu K. (2024). Microwave Assisted One-Pot Synthesis of Fused[1][2][5]Triazolo[4′,5′:3,4]Pyrrolo[1,2-c]Pyrimidines as Potent Anticancer Agents. ChemistrySelect. Available at: [Link]

  • Legrand, B., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][5]triazines. Molecules. Available at: [Link]

  • Thatikonda, R. R., & Merugu, K. (2024). Microwave Assisted One-Pot Synthesis of Fused[1][2][5]Triazolo[4′,5′:3,4]Pyrrolo[1,2-c]Pyrimidines as Potent Anticancer Agents. ResearchGate. Available at: [Link]

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Available at: [Link]

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A Green Chemistry Approach: Facile Solvent-Free Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Modern Chemistry Laboratory

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[3][4] Traditional synthetic routes often rely on hazardous reagents and large volumes of organic solvents, posing environmental and economic challenges. This application note details a robust, efficient, and environmentally benign solvent-free protocol for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. By leveraging mechanochemical grinding and a mild oxidant, this method aligns with the principles of green chemistry, offering high yields, minimal waste, and operational simplicity.[5][6] The protocol is designed for researchers in medicinal chemistry and drug development, providing a self-validating system from synthesis to characterization.

Introduction: The Need for Greener Synthetic Pathways

The fusion of pyridazine and 1,2,4-triazole rings creates the[1][2][3]triazolo[4,3-b]pyridazine system, a molecular framework of significant interest in pharmaceutical sciences.[7][8] Derivatives of this core have demonstrated a wide array of biological activities, serving as key intermediates in the development of novel therapeutic agents.[3][7] Specifically, the 6-chloro substituent provides a reactive handle for further molecular elaboration, making the title compound a valuable building block.

However, classical synthetic methods often involve multi-step processes with harsh conditions and the use of toxic solvents, which contribute to significant chemical waste.[9] The principles of green chemistry call for the development of alternative pathways that are safer, more efficient, and environmentally sustainable.[6][10] Solvent-free synthesis, a cornerstone of green chemistry, minimizes pollution at the source by eliminating the need for a reaction medium. Such reactions, often facilitated by grinding (mechanochemistry), can lead to reduced reaction times, higher yields, and simplified purification procedures.[5][9]

This guide provides a detailed protocol for a solvent-free synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine via the oxidative cyclization of a hydrazone precursor using the eco-friendly reagent iodobenzene diacetate (IBD).[4][9]

Reaction Principle and Mechanism

The synthesis is a three-step process starting from 3,6-dichloropyridazine. The key transformation is the final solvent-free intramolecular oxidative cyclization.

  • Hydrazination: 3,6-Dichloropyridazine is first reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces one of the chlorine atoms on the electron-deficient pyridazine ring to form the key intermediate, 6-chloro-3-hydrazinopyridazine.

  • Hydrazone Formation: The hydrazino intermediate is condensed with acetaldehyde. This reaction proceeds under solvent-free grinding conditions, where the mechanical force brings the reactants into intimate contact, facilitating the formation of the corresponding hydrazone.

  • Oxidative Cyclization: The hydrazone is oxidized in situ using iodobenzene diacetate (IBD). IBD is a mild and effective hypervalent iodine reagent that promotes the intramolecular cyclization by facilitating the formation of a new N-N bond, leading to the stable, fused aromatic triazolopyridazine ring system.[4][9]

The overall synthetic pathway is depicted below.

Reaction_Scheme cluster_0 Step 1: Hydrazination cluster_1 Step 2: Hydrazone Formation (Solvent-Free) cluster_2 Step 3: Oxidative Cyclization (Solvent-Free) 3_6_dichloropyridazine 3,6-Dichloropyridazine intermediate_1 6-Chloro-3-hydrazinopyridazine 3_6_dichloropyridazine->intermediate_1 tert-Butanol, Reflux hydrazine Hydrazine Hydrate intermediate_1_ref 6-Chloro-3-hydrazinopyridazine intermediate_1->intermediate_1_ref acetaldehyde Acetaldehyde intermediate_2 Hydrazone Intermediate intermediate_2_ref Hydrazone Intermediate intermediate_2->intermediate_2_ref intermediate_1_ref->intermediate_2 Grinding, RT IBD Iodobenzene Diacetate (IBD) final_product 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine intermediate_2_ref->final_product Grinding, RT

Caption: Overall synthetic pathway for the target compound.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialCAS NumberSupplierNotes
3,6-Dichloropyridazine141-30-0Standard SupplierPurity >98%
Hydrazine Hydrate (~64%)7803-57-8Standard SupplierToxic & Corrosive . Handle with extreme care.
Acetaldehyde75-07-0Standard SupplierVolatile & Flammable . Keep cool.
Iodobenzene Diacetate (IBD)3240-34-4Standard SupplierMild oxidant.
tert-Butyl alcohol75-65-0Standard SupplierSolvent for Step 1.
Ethyl Acetate & HexaneVariousStandard SupplierFor TLC and purification.
Equipment--Mortar and pestle, fume hood, TLC plates (Silica gel 60 F₂₅₄), magnetic stirrer, heating mantle, rotary evaporator, melting point apparatus.

3.2. Step-by-Step Synthesis

Causality Note: All steps involving hydrazine hydrate, acetaldehyde, and chlorinated compounds must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine (Intermediate)

  • To a 100 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol) and tert-butyl alcohol (30 mL).

  • Stir the mixture until the solid dissolves.

  • Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equiv.) to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction using TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear and a new, more polar spot should appear.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 6-chloro-3-hydrazinopyridazine, which can be used in the next step without further purification.

Step 2 & 3: Solvent-Free Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

  • Place the crude 6-chloro-3-hydrazinopyridazine (~1.44 g, 10 mmol) in a clean, dry ceramic mortar.

  • Add acetaldehyde (0.56 mL, 10 mmol, 1 equiv.) to the mortar.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 20 minutes. The mechanical action initiates the condensation reaction to form the hydrazone.[9] The mixture may become pasty or change color.

  • Monitor the formation of the hydrazone intermediate by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Once the hydrazone formation is complete (or near complete), add iodobenzene diacetate (IBD) (3.54 g, 11 mmol, 1.1 equiv.) to the mortar in situ.

  • Continue grinding the reaction mixture for another 60 minutes. The IBD will oxidize the hydrazone, inducing cyclization to form the final triazole product.[4][9]

  • Monitor the final product formation by TLC. A new, less polar spot corresponding to the product should appear.

3.3. Work-up and Purification

  • After the reaction is complete, add distilled water (~20 mL) to the mortar and triturate the solid product to dissolve any water-soluble by-products (like iodobenzene and acetic acid from the IBD).

  • Filter the solid product using a Büchner funnel, washing thoroughly with additional water.

  • Allow the product to air-dry.

  • For higher purity, the crude solid can be recrystallized from an appropriate solvent system like ethanol/water. The pure product should be an off-white or pale yellow solid.

Characterization and Validation

Validating the identity and purity of the synthesized compound is critical. The following data provides a benchmark for successful synthesis.

4.1. Expected Analytical Data

PropertyExpected Result
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol [11]
Appearance Off-white to pale yellow solid
Melting Point Report a sharp melting point range.
¹H NMR (CDCl₃, 300-400 MHz)δ ~2.7-2.8 ppm (s, 3H, -CH₃), δ ~7.3-7.4 ppm (d, 1H, Pyridazine-H), δ ~8.0-8.1 ppm (d, 1H, Pyridazine-H). The pyridazine protons should show a coupling constant (J) of ~9-10 Hz.[1][9][12]
FT-IR (ATR, cm⁻¹)~3050-3100 (Ar-H stretch), ~2950 (C-H stretch), ~1600 (C=N stretch), ~1540 (N=N stretch), ~830 (C-Cl stretch).[12][13]
Mass Spec. (EI or ESI) m/z (M⁺): ~168.02. A characteristic M+2 peak at ~170 with ~1/3 the intensity of the M+ peak, confirming the presence of one chlorine atom.[14][15]

4.2. Experimental Workflow Validation

The entire process, from synthesis to final validation, follows a logical and verifiable sequence.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_analysis Characterization & Validation start Starting Materials (3,6-Dichloropyridazine, Hydrazine, Acetaldehyde) intermediate Intermediate Synthesis (6-Chloro-3-hydrazinopyridazine) start->intermediate grinding Solvent-Free Grinding (Hydrazone Formation) intermediate->grinding cyclization Oxidative Cyclization (with IBD) grinding->cyclization workup Aqueous Work-up cyclization->workup filtration Filtration & Drying workup->filtration recrystallization Recrystallization (Optional) filtration->recrystallization product Pure Product recrystallization->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis mp Melting Point product->mp final Validated Compound analysis->final mp->final

Caption: From reactants to validated final product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction in Step 1. 2. Insufficient grinding. 3. Deactivated IBD reagent.1. Ensure Step 1 goes to completion via TLC; extend reflux time if needed. 2. Grind reactants vigorously to ensure a fine, homogenous powder. 3. Use fresh IBD; store it in a cool, dark, and dry place.
Impure Product (multiple spots on TLC) 1. Incomplete cyclization. 2. Side reactions due to moisture. 3. Insufficient washing during work-up.1. Extend the grinding time after adding IBD. 2. Ensure all equipment (mortar, pestle) is completely dry. 3. Wash the crude product thoroughly with water to remove IBD by-products. Consider recrystallization for final purification.
Reaction Stalls 1. Low quality or impure starting materials. 2. Low ambient temperature affecting reaction kinetics.1. Verify the purity of starting materials. 2. While the protocol is for room temperature, ensure it is not performed in an unusually cold environment.

Conclusion

This application note presents a streamlined, solvent-free protocol for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. By replacing conventional solvent-based heating with mechanochemical grinding, this method significantly enhances the environmental profile of the synthesis without compromising yield or purity. The procedure is simple, rapid, and utilizes a mild oxidizing agent, making it an excellent example of green chemistry in practice. This approach provides a valuable and sustainable alternative for producing key heterocyclic building blocks essential for research in drug discovery and materials science.

References

  • 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. National Center for Biotechnology Information.[Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI.[Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars.[Link]

  • 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information.[Link]

  • 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. PubChem, National Center for Biotechnology Information.[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information.[Link]

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. PubMed, National Center for Biotechnology Information.[Link]

  • 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. MD Topology.[Link]

  • Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. ResearchGate.[Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate.[Link]

  • Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. TÜBİTAK Academic Journals.[Link]

  • Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives. National Center for Biotechnology Information.[Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. PubMed, National Center for Biotechnology Information.[Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. National Center for Biotechnology Information.[Link]

  • Synthesis of pyridazines. Organic Chemistry Portal.[Link]

  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. ResearchGate.[Link]

  • 6-chloro-3-(4-fluoro-3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine. Molport.[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.[Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. ResearchGate.[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information.[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.[Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate.[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. ResearchGate.[Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate.[Link]

Sources

Application Note: High-Purity Isolation of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] The methodology centers on automated flash column chromatography, a technique that offers significant advantages in speed, resolution, and reproducibility over traditional gravity-fed methods. We will elucidate the rationale behind solvent system selection, stationary phase choice, and the validation of fraction purity, ensuring a robust and easily transferable workflow for medicinal chemists and process development scientists.

Introduction and Scientific Background

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a fused heterocyclic compound featuring a triazole ring fused to a pyridazine ring.[3][4] This scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with potential therapeutic activities.[2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate downstream characterization, and impact the biological efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography is the gold standard for purifying synthetic intermediates. The principle relies on the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[5] By carefully selecting the mobile phase, compounds with different polarities travel through the column at different rates, enabling their separation. This note details an optimized protocol using a gradient elution method, which provides superior separation of the target compound from common reaction byproducts and unreacted starting materials.

Materials and Methods

Reagents and Consumables
MaterialGrade/SpecificationRecommended Supplier
Crude 6-Chloro-3-methyltriazolo[4,3-b]pyridazineSynthesis GradeN/A
Silica Gel for Dry Loading60 Å, 40-63 µmMerck KGaA
Dichloromethane (DCM)HPLC Grade, ≥99.8%Sigma-Aldrich
Methanol (MeOH)HPLC Grade, ≥99.9%Fisher Scientific
Ethyl Acetate (EtOAc)HPLC Grade, ≥99.5%VWR
n-HexaneHPLC Grade, ≥95%Sigma-Aldrich
Pre-coated TLC PlatesSilica Gel 60 F₂₅₄Merck KGaA
Instrumentation
InstrumentSpecification
Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage® Selekt
Pre-packed Silica ColumnE.g., 40 g RediSep® Rf Gold or Biotage® Sfär Silica
Rotary EvaporatorStandard laboratory model with vacuum pump and chiller
UV-Vis SpectrophotometerFor purity analysis (optional)
NMR Spectrometer≥300 MHz for structural confirmation
Mass SpectrometerFor molecular weight confirmation

Pre-Purification: Solvent System Optimization via TLC

Expert Rationale: Before committing to a large-scale column run, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase. The goal is to identify a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound.[6] This Rf range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the column for an excessively long time (leading to band broadening and poor recovery).

Protocol for TLC Analysis:
  • Prepare TLC Chambers: Line two separate chambers with filter paper and add two different solvent systems for evaluation:

    • System A: 80:20 n-Hexane / Ethyl Acetate

    • System B: 100% Dichloromethane (DCM)

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in DCM. Using a capillary tube, spot the solution onto two TLC plates.

  • Develop the Plates: Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: Calculate the Rf value for the main product spot in each system. The ideal system will show the product spot well-separated from impurities. For this compound, a gradient starting from a low-polarity system is ideal. We will use a DCM/MeOH gradient, as it provides excellent selectivity for nitrogen-containing heterocycles.

Detailed Purification Protocol

This protocol is designed for an automated flash chromatography system, which provides precise gradient control and fraction collection based on UV detection.

Step 1: Sample Preparation (Dry Loading)

Trustworthiness Principle: Dry loading is superior to liquid injection for samples that have limited solubility in the initial mobile phase or when high resolution is required. By adsorbing the crude material onto silica, it is introduced to the column in a concentrated band, preventing streaking and improving separation efficiency.

  • Weigh the crude 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (~1.0 g).

  • Dissolve the material in a minimal volume of DCM (~10-15 mL).

  • Add 2-3 g of silica gel to the solution.

  • Gently swirl the mixture and remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

Step 2: System Setup and Elution
  • Column Installation: Install a 40 g pre-packed silica column onto the automated flash system.

  • Solvent Lines: Place the mobile phase inlet lines into the correct solvent reservoirs:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

  • Method Programming: Program the following gradient method. The UV detector should be set to monitor at 254 nm and a secondary wavelength corresponding to an absorbance maximum of the compound, if known.

Column Volumes (CV) % Solvent A (DCM) % Solvent B (MeOH) Rationale
0 - 2.0100%0%Equilibrate the column and elute very non-polar impurities.
2.1 - 15.0100% → 95%0% → 5%Gradually increase polarity to move the target compound down the column.
15.1 - 18.095%5%Hold the gradient to ensure complete elution of the target compound.
18.1 - 20.095% → 0%5% → 100%High-polarity flush to remove strongly adsorbed impurities.
Step 3: Execution and Fraction Collection
  • Load the prepared dry-load cartridge containing the sample onto the system.

  • Begin the run. The system will automatically execute the gradient and collect fractions into test tubes as peaks are detected by the UV detector.

  • The system software will generate a real-time chromatogram. The peak corresponding to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is expected to elute during the 0-5% MeOH gradient phase.

Post-Purification Workflow

Diagram of the Purification and Validation Workflow

G cluster_prep Preparation & Execution cluster_analysis Analysis & Isolation crude Crude Product dry_load Dry Loading on Silica crude->dry_load flash_system Automated Flash Chromatography (DCM/MeOH Gradient) dry_load->flash_system fractions Collect UV-Active Fractions flash_system->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis pool Pool Pure Fractions tlc_analysis->pool evaporation Solvent Removal (Rotary Evaporator) pool->evaporation final_product Pure Compound (>98% Purity) evaporation->final_product

Sources

Application Note & Protocol: In Vitro Cytotoxicity Profiling of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. The protocols detailed herein are designed to deliver robust and reproducible data, suitable for initial screening and dose-response characterization. We will focus on two principal, yet complementary, endpoint assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. By explaining the scientific rationale behind each step and incorporating essential quality control measures, this guide ensures a self-validating experimental design.

Introduction: The Rationale for Cytotoxicity Screening

The triazolopyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer agents.[1][2] Compounds such as 6-Chloro-3-methyltriazolo[4,3-b]pyridazine are synthesized as part of discovery campaigns to identify novel therapeutic leads.[2][3] An essential first step in the characterization of any potential therapeutic compound is the assessment of its cytotoxic effects. In vitro cytotoxicity assays are fundamental tools that provide critical insights into a compound's potency and its effect on cell viability and proliferation.[4][5]

This guide presents two distinct methods to generate a preliminary cytotoxic profile:

  • Metabolic Activity Assessment (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation and viability.[8][9]

  • Cell Membrane Integrity Assessment (LDH Assay): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] Measuring LDH activity serves as a reliable marker for cytotoxicity and loss of membrane integrity.[12]

By employing both assays, researchers can obtain a more comprehensive understanding of the compound's cellular effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (direct cell killing) mechanisms.

Foundational Components: Materials and Quality Control

Robust and reproducible data is contingent on the quality of the starting materials and adherence to stringent quality control (QC) practices.[13][14]

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research objectives.[15][16] For general cytotoxicity screening of a potential anti-cancer compound, a panel of human cancer cell lines is recommended. For example, derivatives of the triazolopyridazine scaffold have shown activity against leukemia (NALM-6) and breast cancer (MCF-7) cell lines.[2][3]

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma.

    • NALM-6: Human B-cell precursor leukemia.

    • A549: Human lung carcinoma.

    • HEK293: Human embryonic kidney cells (often used as a non-cancerous control line).

Critical QC Measures:

  • Authentication: All cell lines must be authenticated at the start of a project and regularly thereafter using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination.[14]

  • Mycoplasma Testing: Cultures must be routinely tested for mycoplasma contamination, as this can significantly alter cellular responses and lead to unreliable data.[17]

  • Passage Number: Use cells with a low passage number for all experiments to ensure genetic stability and consistent physiological responses.

Reagent Preparation
  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). The compound has a molecular weight of 168.59 g/mol .

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Culture Medium: Use the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics as recommended by the cell line supplier (e.g., ATCC).[18]

  • Assay Reagents: Use commercially available, high-quality kits for both MTT and LDH assays to ensure consistency and reliability.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compound.

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis cell_culture Maintain & Propagate Authenticated Cell Lines seed_cells Seed Cells into 96-Well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine treat_cells Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Cell Viability/ % Cytotoxicity read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle of mitochondrial reductase activity in viable cells.[6][19]

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells from a log-phase culture.

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[8]

  • Compound Treatment:

    • Prepare a series of dilutions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine from your stock solution in complete culture medium. A typical concentration range would be 0.1, 1, 10, 25, 50, and 100 µM.

    • Crucially, set up the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This establishes 100% viability.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

      • Medium Blank: Wells containing medium but no cells, to determine background absorbance.[19]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6][9]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[4][8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring LDH released from cells with compromised membranes.[10][11]

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol (Section 4.1).

    • In addition to the controls listed for the MTT assay, you must include a Maximum LDH Release Control .[11] This is achieved by adding a lysis buffer (often provided in commercial kits, e.g., Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[20][21]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 5 minutes. This step is recommended to pellet any detached cells or debris.[22]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[4][20]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves combining a substrate and a dye solution.

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[22]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[20]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit, if required.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[4][12]

Data Analysis and Presentation

Calculating Percentage Viability and Cytotoxicity
  • For the MTT Assay:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • For the LDH Assay:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:[21] % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

      • Spontaneous LDH Release is the absorbance from the vehicle control wells.

      • Maximum LDH Release is the absorbance from the lysed cell wells.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[23]

  • Plot the percentage of cell viability (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (four-parameter logistic function) to fit a sigmoidal dose-response curve to the data.[24][25]

  • The IC50 value is interpolated from this curve.[26]

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.

Cell Line Cancer Type Incubation Time (h) IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
NALM-6B-cell Leukemia48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HEK293Embryonic Kidney48[Insert Value]

Interpreting Results and Self-Validation

A self-validating protocol relies on the integrity of its controls.

  • Vehicle Control: The viability should be close to 100%. The spontaneous LDH release should be low.

  • Positive Control: Should show a significant and expected decrease in viability or increase in cytotoxicity.

  • Dose-Response: The data should exhibit a clear dose-dependent relationship.

  • Assay Comparison: Comparing results from the MTT and LDH assays can provide mechanistic insights. For instance, a compound might show a potent IC50 in the MTT assay but a weaker effect in the LDH assay at the same time point, suggesting a cytostatic rather than a cytotoxic effect.

The following diagram outlines the logical flow for interpreting the combined results from both assays.

Caption: Logic diagram for interpreting combined assay results.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers. Retrieved from [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? (2013, July 2). ResearchGate. Retrieved from [Link]

  • Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. (n.d.). Agilent. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Singh, P., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[8][19]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Calculating an IC50 value and its Margin of Error. (2020, November 15). YouTube. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019, October 17). Protocols.io. Retrieved from [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020, September 1). ResearchGate. Retrieved from [Link]

  • Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. (n.d.). Cytion. Retrieved from [Link]

  • Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. (n.d.). Cytion. Retrieved from [Link]

  • El-Naggar, M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Retrieved from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

  • Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. (2017). National Center for Biotechnology Information. Retrieved from [Link]

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  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

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Cell lines for testing anticancer activity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Evaluating the Anticancer Activity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Using In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Specifically, compounds bearing this core have been investigated as potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[3][4][5] For instance, certain derivatives have shown inhibitory activity against c-Met, Pim-1, and BRD4, which are crucial regulators of cell growth, apoptosis, and gene expression.[1][6]

This application note provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, for its potential anticancer activity. The protocols outlined below describe the use of a panel of human cancer cell lines and a standard colorimetric assay to determine the compound's cytotoxic and antiproliferative effects.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying viable cells.[7][8] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells.[9] This reduction results in the formation of insoluble purple formazan crystals, which are then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Recommended Cell Lines for Initial Screening

For a broad initial assessment of anticancer activity, it is recommended to use a panel of cell lines representing diverse cancer types. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines, is a valuable resource for this purpose.[10][11][12][13] The cell lines listed in the table below are a representative subset that can be used for preliminary screening.

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive.
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative).
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) line.
HCT116 Colon CarcinomaWild-type p53, useful for studying apoptosis.
K562 Chronic Myelogenous LeukemiaSuspension cell line, expresses BCR-ABL fusion protein.
MV4-11 Acute Myeloid LeukemiaSuspension cell line, FLT3-ITD mutation.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the anticancer activity of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Treat_Cells Treat Cells with Serial Dilutions of Compound Compound_Prep->Treat_Cells Cell_Culture Maintain and Expand Selected Cancer Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Percent Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is optimized for a 96-well plate format.

Materials and Reagents:

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • For adherent cells (e.g., MCF-7, A549), harvest cells using trypsin-EDTA, neutralize, and resuspend in fresh medium.

    • For suspension cells (e.g., K562), collect cells by centrifugation.

    • Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent lines) and resume exponential growth.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the MTT Solubilization Solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Investigating the Mechanism of Action

Based on the known activities of related triazolopyridazine derivatives, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine may exert its anticancer effects by targeting signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][15]

The following diagram illustrates a hypothetical mechanism of action involving the PI3K/Akt/mTOR pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Further experiments, such as Western blotting to assess the phosphorylation status of key proteins like Akt and mTOR, or flow cytometry for cell cycle and apoptosis analysis, would be necessary to validate this proposed mechanism.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-23. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. [Link]

  • Wikipedia. (2023). NCI-60. [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. [Link]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PubMed. [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 144-164. [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bohrium. (2023). design-and-synthesis-of-novel-1-2-4-triazolo-4-3-b-pyridazine-derivatives-with-anti-cancer-activity. [Link]

  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-84. [Link]

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[10][11][16]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 85, 544-553. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-45. [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

  • National Center for Biotechnology Information. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link]

  • National Center for Biotechnology Information. (2022). The activity of pyrazolo[4,3-e][10][11][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[10][11][16]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[10][11][16]Triazolo[4, 3-b]-Pyridazine Derivatives. [Link]

  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

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Application Notes and Protocols for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Probe for Oncology Research

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the basis of potent and selective inhibitors for a range of high-value biological targets. This document provides detailed application notes and protocols for a specific derivative of this scaffold, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine , as a chemical probe for researchers in oncology and drug development. While extensive research has been conducted on the broader triazolopyridazine class, this guide will focus on the putative applications of the 6-chloro-3-methyl substituted analog, drawing upon the established activities of closely related compounds.

Derivatives of the triazolo[4,3-b]pyridazine core have demonstrated significant inhibitory activity against key targets in cancer progression, including the Bromodomain and Extra-Terminal (BET) family of proteins (specifically BRD4), as well as proto-oncogenic kinases such as c-Met and Pim-1.[4][5][6] These targets are implicated in a multitude of cellular processes, including transcriptional regulation, cell cycle progression, and survival signaling. The use of a small molecule probe like 6-Chloro-3-methyltriazolo[4,3-b]pyridazine can enable researchers to investigate the roles of these proteins in various cancer models, validate them as therapeutic targets, and assess the cellular consequences of their inhibition.

This guide is intended for researchers, scientists, and drug development professionals. It provides the scientific rationale for utilizing this compound, its physicochemical properties, and detailed, field-proven protocols for its application in both biochemical and cell-based assays.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical probe is paramount for robust and reproducible experimental design. The key properties of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
CAS Number 7197-01-5
Predicted pKa 0.04 ± 0.30
Appearance Off-white to white solid (typical)Inferred from related compounds
Solubility Soluble in DMSO (>10 mM)Inferred from related compounds
Storage Store at -20°C, desiccatedStandard practice for small molecules

Stock Solution Preparation: For most biological assays, it is recommended to prepare a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Mechanism of Action: A Multi-Targeted Approach

The triazolo[4,3-b]pyridazine scaffold is known to interact with the ATP-binding pocket of kinases and the acetyl-lysine binding pocket of bromodomains. The specific substituents on this core structure dictate the potency and selectivity for different targets. Based on studies of analogous compounds, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is hypothesized to function as an inhibitor of the following key cancer targets:

  • BET Bromodomains (BRD4): As a reader of acetylated lysine residues on histones and other proteins, BRD4 plays a critical role in the regulation of gene expression, including that of oncogenes like c-Myc. The triazolopyridazine core can act as a scaffold to present functionalities that mimic acetylated lysine, thus competitively inhibiting the binding of BRD4 to chromatin.[5][6] This leads to the downregulation of key oncogenic transcripts.

  • c-Met Kinase: The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, motility, and invasion.[7] Aberrant c-Met signaling is a driver in many cancers. Triazolopyridazine derivatives have been shown to be potent, ATP-competitive inhibitors of c-Met kinase activity.[4]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors. It promotes cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[1][8] The triazolopyridazine scaffold has been successfully utilized to develop potent Pim-1 inhibitors.[8]

The following diagram illustrates a simplified signaling pathway involving c-Met, a putative target of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates Probe 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Probe->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of the chemical probe.

Experimental Protocols

The following protocols are provided as a guide for using 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in common biochemical and cell-based assays. It is recommended that researchers optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro BRD4 Bromodomain Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of the chemical probe against the first bromodomain of BRD4 (BRD4-BD1).

Workflow Visualization:

TR_FRET_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Probe_prep Prepare serial dilutions of chemical probe Dispense Dispense probe dilutions and reagents into 384-well plate Probe_prep->Dispense Reagent_prep Prepare assay reagents: BRD4-BD1, biotinylated histone peptide, Europium-labeled antibody, Streptavidin-APC Reagent_prep->Dispense Incubate Incubate at room temperature Dispense->Incubate Read Read TR-FRET signal on a plate reader Incubate->Read Calculate Calculate TR-FRET ratio Read->Calculate Plot Plot ratio vs. probe concentration Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: Workflow for the BRD4 TR-FRET inhibition assay.

Materials:

  • Recombinant human BRD4-BD1 protein (GST- or His-tagged)

  • Biotinylated histone H4 acetylated lysine peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • TR-FRET assay buffer

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

  • Positive control inhibitor (e.g., JQ1)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Probe Dilutions: Create a serial dilution series of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in DMSO, followed by a dilution into assay buffer. A typical starting concentration in the assay might be 10-50 µM.

  • Dispense Reagents: In a 384-well plate, add the assay components in the following order: assay buffer, chemical probe or DMSO vehicle, BRD4-BD1 protein, and the biotinylated histone peptide.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding.

  • Detection: Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate for another 60 minutes in the dark.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., c-Met or Pim-1)

This protocol outlines a general method for determining the IC₅₀ of the chemical probe against a kinase of interest using a luminescence-based ADP detection assay.

Workflow Visualization:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Add_Compound Add compound dilutions and kinase to plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solution Start_Reaction Initiate reaction with ATP/substrate mix Reagent_Prep->Start_Reaction Add_Compound->Start_Reaction Incubate_30C Incubate at 30°C Start_Reaction->Incubate_30C Stop_Reaction Stop reaction and measure ADP production (e.g., ADP-Glo) Incubate_30C->Stop_Reaction Plot_Data Plot luminescence vs. probe concentration Stop_Reaction->Plot_Data Determine_IC50 Calculate IC50 value Plot_Data->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant active c-Met or Pim-1 kinase

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for c-Met)

  • ATP

  • Kinase assay buffer[2][3]

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

  • Positive control inhibitor (e.g., a known c-Met or Pim-1 inhibitor)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Probe Dilutions: As described in Protocol 1.

  • Reaction Setup: In a white assay plate, add the kinase and the chemical probe dilutions or DMSO vehicle.[2]

  • Initiate Reaction: Add a solution containing the substrate and ATP to start the kinase reaction.[2]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the probe concentration to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

This protocol is designed to assess whether the chemical probe can inhibit the phosphorylation of a downstream target of a specific kinase (e.g., AKT phosphorylation downstream of c-Met) in a cellular context.

Workflow Visualization:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat cells with varying concentrations of the probe Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Run_Gel Separate proteins by SDS-PAGE Lyse_Cells->Run_Gel Transfer Transfer proteins to a membrane Run_Gel->Transfer Probe_Membrane Probe with primary and secondary antibodies Transfer->Probe_Membrane Detect_Signal Detect signal using chemiluminescence Probe_Membrane->Detect_Signal Quantify_Bands Quantify band intensity Detect_Signal->Quantify_Bands Normalize_Data Normalize to loading control Quantify_Bands->Normalize_Data

Caption: Workflow for Western blot analysis of target engagement.

Materials:

  • Cancer cell line with active target signaling (e.g., a c-Met amplified cell line)

  • Complete cell culture medium

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the chemical probe for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then probe with the appropriate primary and secondary antibodies.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control. A dose-dependent decrease in the phosphorylation of the target protein indicates cellular target engagement.

Data Interpretation and Troubleshooting

Observation Potential Cause(s) Suggested Solution(s)
High variability in IC₅₀ values - Inconsistent pipetting- Probe instability or precipitation- Cell passage number variability- Use calibrated pipettes and reverse pipetting for viscous solutions- Visually inspect for precipitation; prepare fresh dilutions- Use cells within a consistent passage number range
No inhibitory activity observed - Probe is inactive against the target- Incorrect assay conditions- Degraded probe or reagents- Test a positive control inhibitor to validate the assay- Optimize ATP concentration (for kinase assays) and incubation times- Use fresh aliquots of the probe and assay reagents
Inconsistent Western blot results - Uneven protein loading- Inefficient protein transfer- Suboptimal antibody concentrations- Perform a careful protein quantification and load equal amounts- Optimize transfer time and conditions- Titrate primary and secondary antibodies

Conclusion

6-Chloro-3-methyltriazolo[4,3-b]pyridazine represents a promising chemical probe for the investigation of key cancer targets, including BRD4, c-Met, and Pim-1 kinases. The protocols and information provided in this guide offer a comprehensive starting point for researchers to utilize this compound in their studies. As with any chemical probe, it is crucial to carefully characterize its activity and selectivity in the specific biological system under investigation. The versatility of the triazolo[4,3-b]pyridazine scaffold suggests that this particular derivative has the potential to be a valuable tool in the ongoing efforts to understand and combat cancer.

References

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.

  • Downstream Effects of MET Kinase Inhibition: A Technical Guide.

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors.

  • Chemi-Verse™ c-MET Kinase Assay Kit.

  • c-Met Kinase Assay Kit.

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents.

  • 6-Chloro-3-(3-methylphenyl)[1][2][3]triazolo[4,3-b]pyridazine. 9

  • Optimisation of a series of bivalent triazolopyridazine based bromodomain and extraterminal inhibitors: the discovery of (3R)-4-[2-[4-[1-(3-methoxy-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153).

  • Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153).

  • 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine.

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.

  • 6-chloro-3-methoxy-[1][2][3]triazolo[4,3-b]pyridazine; CAS No.: 1506944-22-4.

  • A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo.

  • Recent advances in the discovery of small molecule c-Met Kinase inhibitors.

  • 6-chloro-3-ethyl[1][2][3]triazolo[4,3-b]pyridazine.

  • 6-chloro-3-(4-fluoro-3-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine.

  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors.

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma.

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas.

  • A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas.

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas.

  • 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine.

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines.

Sources

Synthesis of 6-amino-3-methyltriazolo[4,3-b]pyridazine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-amino-3-methyltriazolo[4,3-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The triazolo[4,3-b]pyridazine core is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended to serve as a practical resource for researchers in drug discovery and development, offering not just procedural steps, but also insights into the rationale behind the synthetic strategy and key experimental considerations.

The synthetic approach detailed herein is a robust two-step process commencing from the readily available starting material, 3,6-dichloropyridazine. The strategy hinges on the initial formation of a key intermediate, 6-chloro-3-methyl-[1][3][4]triazolo[4,3-b]pyridazine, followed by a nucleophilic aromatic substitution to introduce the desired 6-amino functionality. This pathway is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.

I. Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage is dedicated to the construction of the fused triazolopyridazine ring system with the required 3-methyl and 6-chloro substituents. The second stage involves the strategic displacement of the 6-chloro group with an amino moiety.

Synthetic_Pathway Start 3,6-Dichloropyridazine Intermediate1 6-Chloro-3-hydrazinopyridazine Start->Intermediate1 Hydrazine Hydrate (Nucleophilic Substitution) Intermediate2 6-Chloro-3-methyl- [1,2,4]triazolo[4,3-b]pyridazine Intermediate1->Intermediate2 Acetic Anhydride (Cyclization) Product 6-Amino-3-methyl- [1,2,4]triazolo[4,3-b]pyridazine Intermediate2->Product Ammonia (Amination)

Caption: Overall synthetic workflow for 6-amino-3-methyltriazolo[4,3-b]pyridazine.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the target compound and its key intermediates.

Protocol 1: Synthesis of 6-Chloro-3-hydrazinopyridazine (Intermediate 1)

This initial step involves the selective mono-substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine. The reaction conditions are controlled to favor the mono-substituted product over the di-substituted analog. A solvent-free approach is presented here, which is both environmentally friendly and efficient.[1]

Rationale: The use of an excess of the starting dichloropyridazine or careful control of the stoichiometry of hydrazine is crucial to minimize the formation of the dihydrazino-pyridazine byproduct. Running the reaction in a suitable solvent like an alcohol at reflux is a common alternative.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,6-Dichloropyridazine148.9814.9 g0.1
Hydrazine hydrate (~64%)50.065.0 g~0.1
tert-Butanol74.12100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (14.9 g, 0.1 mol) and tert-butanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add hydrazine hydrate (5.0 g, ~0.1 mol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 6-chloro-3-hydrazinopyridazine.

Characterization (Expected):

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz): δ ~7.8 (d, 1H, pyridazine-H), ~7.2 (d, 1H, pyridazine-H), ~8.5 (s, 1H, NH), ~4.5 (s, 2H, NH2).

  • 13C NMR (DMSO-d6, 100 MHz): δ ~158, ~148, ~128, ~118.

  • MS (ESI+): m/z [M+H]+ calculated for C4H5ClN4: 145.03.

Protocol 2: Synthesis of 6-Chloro-3-methyl-[1][3][4]triazolo[4,3-b]pyridazine (Intermediate 2)

This step involves the cyclization of the hydrazinopyridazine with a suitable reagent to form the fused triazole ring with a methyl group at the 3-position. Acetic anhydride serves as both the acetylating agent and the dehydrating agent for the cyclization.

Rationale: The reaction proceeds through the initial acylation of the hydrazine moiety by acetic anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic triazole ring. The choice of acetic anhydride is due to its reactivity and its ability to drive the reaction to completion.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Chloro-3-hydrazinopyridazine144.5614.5 g0.1
Acetic Anhydride102.0930.6 g (28 mL)0.3
Glacial Acetic Acid60.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 6-chloro-3-hydrazinopyridazine (14.5 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add acetic anhydride (28 mL, 0.3 mol) to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (300-400 mL) with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • The product can be further purified by recrystallization from ethanol to yield 6-chloro-3-methyl-[1][3][4]triazolo[4,3-b]pyridazine as a crystalline solid.

Characterization (Expected):

  • Appearance: White to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): δ ~7.8 (d, 1H, pyridazine-H), ~7.2 (d, 1H, pyridazine-H), ~2.6 (s, 3H, CH3).

  • 13C NMR (CDCl3, 100 MHz): δ ~150, ~145, ~142, ~125, ~118, ~12.

  • MS (ESI+): m/z [M+H]+ calculated for C6H5ClN4: 169.03.

Protocol 3: Synthesis of 6-Amino-3-methyl-[1][3][4]triazolo[4,3-b]pyridazine (Final Product)

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 6-position is displaced by an amino group. This reaction is typically carried out using a source of ammonia under elevated temperature and pressure.

Rationale: The electron-withdrawing nature of the fused triazole ring and the pyridazine nitrogens activates the 6-position towards nucleophilic attack. The choice of ammonia source (aqueous, gaseous, or in an organic solvent) and reaction conditions (temperature, pressure) are critical for achieving good conversion and yield. The use of a sealed vessel is necessary when working with volatile ammonia.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6-Chloro-3-methyl-[1][3][4]triazolo[4,3-b]pyridazine168.5916.9 g0.1
Aqueous Ammonia (28-30%)17.03 (as NH3)150 mLExcess
Ethanol46.07100 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood using a pressure-rated reaction vessel (autoclave).

  • Place 6-chloro-3-methyl-[1][3][4]triazolo[4,3-b]pyridazine (16.9 g, 0.1 mol) and ethanol (100 mL) in the autoclave.

  • Add concentrated aqueous ammonia (150 mL) to the vessel.

  • Seal the autoclave and heat the mixture to 120-140 °C with stirring for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the expected pressure at this temperature.

  • After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess ammonia pressure in the fume hood.

  • Open the vessel and transfer the contents to a beaker.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The aqueous residue will contain the product, which may precipitate upon cooling.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • IR (KBr, cm-1): ~3300-3100 (N-H stretching), ~1650 (C=N stretching).

  • 1H NMR (DMSO-d6, 400 MHz): δ ~7.6 (d, 1H, pyridazine-H), ~6.8 (d, 1H, pyridazine-H), ~6.5 (s, 2H, NH2), ~2.5 (s, 3H, CH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ ~155, ~148, ~140, ~120, ~110, ~12.

  • MS (ESI+): m/z [M+H]+ calculated for C6H7N5: 150.08.

III. Mechanistic Insights

The key transformations in this synthetic sequence are the triazole ring formation and the final amination step.

Mechanism of Triazole Formation

The cyclization of 6-chloro-3-hydrazinopyridazine with acetic anhydride is a classic example of heterocycle synthesis through condensation.

Mechanism_Triazole cluster_0 Acylation and Cyclization Hydrazine 6-Chloro-3-hydrazinopyridazine Acyl_Hydrazine N'-acetyl-N-(6-chloropyridazin-3-yl)hydrazide Hydrazine->Acyl_Hydrazine + Acetic Anhydride - Acetic Acid Cyclized Intermediate Acyl_Hydrazine->Cyclized Intramolecular Nucleophilic Attack Triazole 6-Chloro-3-methyl- [1,2,4]triazolo[4,3-b]pyridazine Cyclized->Triazole - H2O Mechanism_Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) Chloro_Triazole 6-Chloro-3-methyl- [1,2,4]triazolo[4,3-b]pyridazine Meisenheimer Meisenheimer-like Complex Chloro_Triazole->Meisenheimer + NH3 Amino_Triazole 6-Amino-3-methyl- [1,2,4]triazolo[4,3-b]pyridazine Meisenheimer->Amino_Triazole - Cl-

Caption: SNAr mechanism for the amination step.

IV. Trustworthiness and Self-Validation

The protocols described are based on established and reliable chemical transformations. To ensure the successful synthesis and identity of the target compounds, the following validation steps are crucial:

  • Reaction Monitoring: Consistent use of TLC or LC-MS to monitor the progress of each reaction is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Proper purification of intermediates and the final product is critical. Recrystallization is often sufficient, but column chromatography may be necessary to remove persistent impurities.

  • Spectroscopic Analysis: Comprehensive characterization of all synthesized compounds using 1H NMR, 13C NMR, IR, and Mass Spectrometry is non-negotiable. The obtained data should be compared with the expected values provided in the protocols and with data from the scientific literature for analogous compounds. Any significant deviation should be investigated.

V. Conclusion

The synthesis of 6-amino-3-methyltriazolo[4,3-b]pyridazine derivatives is a valuable endeavor for medicinal chemists and drug discovery scientists. The protocols outlined in this guide provide a clear and logical pathway to access this important heterocyclic scaffold. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, researchers can confidently synthesize these compounds for further biological evaluation and the development of novel therapeutic agents.

VI. References

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-t[1][3][4]riazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295. Available at: [Link]

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars Library. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(52), 32895-32912. Available at: [Link]

  • Glang, F., et al. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2551. Available at: [Link]

  • Lovelette, C. A. (1982). Synthesis and properties of 6-amino-3-methyl-1,2,4-triazolo[3,4-f]t[1][3][4]riazin-8(7H)-one, a new potent inhibitor of xanthine oxidase. Journal of Heterocyclic Chemistry, 19(5), 1123-1127. (Note: This reference is for a related triazolo-triazine system but provides valuable characterization data for the 6-amino-3-methyl-triazole moiety). Available at: [Link]

  • Johnstone, C., et al. (2018). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS infectious diseases, 4(10), 1464–1475. Available at: [Link]

Sources

Application of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in Agrochemical Research

Introduction: The Triazolopyridazine Scaffold in Modern Agrochemicals

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system represents a privileged scaffold in the fields of medicinal and agricultural chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an ideal backbone for designing molecules that can interact with high specificity and affinity to biological targets. Within this class, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine emerges as a pivotal building block for the synthesis of novel agrochemicals.

The strategic placement of a chlorine atom at the 6-position provides a reactive handle for chemists to perform nucleophilic aromatic substitution reactions. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy. This guide provides a detailed overview of the applications, underlying mechanisms, and key experimental protocols for leveraging 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in the discovery of next-generation herbicides, fungicides, and insecticides.

Physicochemical Properties and Handling

Accurate characterization and proper handling of this key intermediate are fundamental to successful downstream applications.

PropertyValueSource
CAS Number 7197-01-5[4]
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [4]
Appearance Typically a solid (e.g., brown or off-white)[3]
Purity ≥99% (HPLC) is commercially available[3]
Storage Conditions Store at 0-8°C to ensure long-term stability[3]

Core Application: A Precursor for Novel Agrochemicals

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is not typically an active agrochemical itself but rather a versatile intermediate.[3] Its primary value lies in its use for developing new herbicides and fungicides.[3] The triazole and pyridazine moieties are present in numerous bioactive compounds, and this specific molecule provides an efficient entry point for chemical synthesis campaigns.[5][6]

Development of Herbicides

The most significant application of the triazolopyridazine scaffold is in the development of herbicides that inhibit the Acetohydroxyacid Synthase (AHAS) enzyme, also known as Acetolactate Synthase (ALS).[1][2][7]

Mechanism of Action: AHAS/ALS Inhibition

AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7][8][9] By inhibiting this enzyme, derivatives synthesized from 6-Chloro-3-methyltriazolo[4,3-b]pyridazine can effectively starve the plant of these essential amino acids, leading to growth cessation and eventual death. A key advantage of this target is its absence in animals, which contributes to the low mammalian toxicity of many AHAS-inhibiting herbicides.[1][2]

AHAS_Inhibition_Pathway Pyruvate Pyruvate AHAS AHAS/ALS Enzyme Pyruvate->AHAS Keto_acid α-Ketobutyrate Keto_acid->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Catalyzes Keto_acid_2 α-Aceto-α-hydroxybutyrate AHAS->Keto_acid_2 Catalyzes Inhibitor Triazolopyridazine Derivative Inhibitor->AHAS Inhibits Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Pathway_Ile ... Keto_acid_2->Pathway_Ile Val_Leu Valine & Leucine Pathway_Val_Leu->Val_Leu Ile Isoleucine Pathway_Ile->Ile Plant_Growth Plant Growth Val_Leu->Plant_Growth Essential for Ile->Plant_Growth Essential for

Caption: AHAS/ALS inhibition by triazolopyridazine derivatives.

This targeted action allows for high efficacy at very low application rates, a desirable trait for modern herbicides.[2] Furthermore, research into this class of compounds is active in addressing the global challenge of weed resistance to existing herbicides by creating novel derivatives that are effective against resistant biotypes.[7][8]

Development of Fungicides

The 1,2,4-triazole moiety is a cornerstone of many commercial fungicides.[10][11] These compounds often function by inhibiting fungal cytochrome P450 enzymes, which are critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold can be used to synthesize novel compounds that exhibit broad-spectrum fungicidal activity against economically important plant pathogens like Botrytis cinerea, Fusarium moniliforme, and Pyricularia oryzae.[10][12]

Exploratory Research in Insecticides

While less common, various derivatives of triazole and pyridazine have demonstrated insecticidal properties.[12][13] The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine core can serve as a starting point for creating libraries of compounds for screening against pests such as aphids and mosquito larvae.[12][14]

Experimental Protocols for Agrochemical Discovery

The following protocols provide a framework for utilizing 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in a typical agrochemical discovery workflow.

Protocol 1: Synthesis of a Candidate Library via Nucleophilic Aromatic Substitution

This protocol describes a general method for displacing the chlorine atom at the 6-position to create novel derivatives. The causality behind this choice is the well-established reactivity of chloro-substituted pyridazines, which allows for the reliable formation of new carbon-nitrogen or carbon-oxygen bonds.

Objective: To synthesize a series of 6-substituted-3-methyltriazolo[4,3-b]pyridazine derivatives for biological screening.

Materials:

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

  • A selected nucleophile (e.g., substituted aniline, phenol, or thiol)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

  • A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • TLC plates, silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (1.0 eq) and the chosen nucleophile (1.1 eq) in the selected solvent.

  • Base Addition: Add the base (1.5-2.0 eq) to the mixture. The choice of base is critical; a stronger base like NaH is used for less reactive nucleophiles, while K₂CO₃ is sufficient for most anilines and phenols.

  • Heating: Heat the reaction mixture to 80-120°C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion. This typically takes 4-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into ice water to precipitate the crude product.

  • Extraction: If the product is not a solid, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start: 6-Chloro-3-methyl... + Nucleophile + Base Reaction Heat & Stir (80-120°C) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool & Precipitate (or Extract) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize NMR & MS Analysis Purify->Characterize End Pure Product Characterize->End

Caption: General workflow for synthesizing agrochemical candidates.

Protocol 2: In Vitro Herbicidal Activity Screening (Whole Plant Assay)

This protocol outlines a standard method to assess the post-emergence herbicidal effects of newly synthesized compounds. Using both a monocot and a dicot weed provides a preliminary indication of the activity spectrum.

Objective: To evaluate the herbicidal efficacy of candidate compounds on representative weed species.

Materials:

  • Seeds of a monocot (e.g., barnyard grass, Echinochloa crus-galli) and a dicot (e.g., redroot pigweed, Amaranthus retroflexus)

  • Pots filled with standard potting soil

  • Synthesized test compounds, dissolved in acetone with a surfactant (e.g., Tween 20)

  • A commercial herbicide standard (e.g., a known AHAS inhibitor) for positive control

  • Solvent blank for negative control

  • Laboratory spray chamber

  • Controlled environment growth chamber

Procedure:

  • Plant Cultivation: Sow seeds in pots and grow them in a controlled environment (e.g., 25°C, 14h light/10h dark cycle) until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds. For application, dilute the stock to final test concentrations (e.g., 10, 50, 100, 250 g a.i./ha) in a water-acetone mixture containing 0.1% Tween 20. The surfactant ensures even coverage on the leaf surface.

  • Application: Spray the plants uniformly with the test solutions using a laboratory spray chamber. Ensure each treatment group (including positive and negative controls) has at least three replicate pots.

  • Incubation: Return the treated plants to the growth chamber.

  • Evaluation: After 14-21 days, visually assess the plants for herbicidal injury (e.g., chlorosis, necrosis, stunting) using a rating scale from 0% (no effect) to 100% (complete death).

  • Data Analysis: For a quantitative measure, harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and record the dry weight. Calculate the percent inhibition relative to the negative control.

Protocol 3: In Vitro Antifungal Screening (Mycelial Growth Inhibition)

This assay is a reliable and high-throughput method to determine the intrinsic fungicidal activity of compounds by measuring their effect on the vegetative growth of a fungus.

Objective: To quantify the ability of candidate compounds to inhibit the growth of pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium moniliforme)

  • Potato Dextrose Agar (PDA)

  • Test compounds dissolved in DMSO or acetone

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C.

  • Dosing: Add the required volume of the test compound's stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate should be prepared with the solvent only.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelium-side down in the center of each PDA plate.

  • Incubation: Seal the plates and incubate them in the dark at 25°C.

  • Measurement: When the fungal growth in the control plate has nearly reached the edge of the dish (typically 3-7 days), measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.

Antifungal_Screening cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prep_PDA Prepare & Autoclave Potato Dextrose Agar Dose_PDA Add Test Compound to Molten PDA Prep_PDA->Dose_PDA Pour_Plates Pour into Petri Dishes Dose_PDA->Pour_Plates Inoculate Place 5mm Fungal Plug in Center of Plate Pour_Plates->Inoculate Incubate Incubate at 25°C (3-7 Days) Inoculate->Incubate Measure Measure Colony Diameter (dc, dt) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Sources

Application Notes and Protocols for Evaluating the Herbicidal Activity of Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal and agrochemical research, with several derivatives showing potent biological activities.[4][5][6] This guide provides a comprehensive, multi-tiered experimental framework for researchers engaged in the discovery and characterization of novel herbicides based on this chemical class. We move beyond simple protocols to explain the causal logic behind each experimental phase, ensuring a robust and self-validating evaluation pipeline. The methodologies detailed herein range from initial target-site validation via in vitro enzymatic assays to whole-plant bioassays for quantifying potency and determining the spectrum of weed control.

The Strategic Framework: A Hierarchical Approach to Herbicide Evaluation

A successful herbicide discovery program relies on a systematic and hierarchical screening process. This approach ensures that resources are focused on the most promising candidates by progressively increasing the biological complexity of the assays. An initial high-throughput screen at the molecular level identifies compounds with the desired mode of action, which are then advanced to more complex, whole-organism evaluations.

The following workflow diagram illustrates this tiered strategy, which forms the structural basis of this guide.

Dose_Response_Curve X_axis_start X_axis_end X_axis_start->X_axis_end Log(Dose) Y_axis_start Y_axis_end Y_axis_start->Y_axis_end Growth Reduction (%) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 GR50_Y 50% GR50_Y->p4_y p4_y->p4_x GR50_X GR50

Caption: A sigmoidal dose-response curve illustrating the GR₅₀ value.

Protocol: Whole-Plant Dose-Response Assay

Procedure:

  • Setup: The experimental setup is identical to the primary screening protocol, but instead of a single dose, a range of 6-8 doses is used. Doses should be selected in a geometric progression (e.g., 10, 20, 40, 80, 160, 320 g a.i./ha) to span the full range from no effect to complete kill.

  • Replication: Each treatment (dose level) for each species must be replicated at least four times.

  • Data Collection: At 21 DAT, carefully cut all plant material above the soil line for each pot.

  • Biomass Measurement: Record the fresh weight of the harvested shoots immediately. For more consistent data, place the shoots in paper bags, dry in an oven at 60°C for 72 hours, and then record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each replicate relative to the average weight of the untreated controls.

    • Use a statistical software package (e.g., R with the 'drc' package, GraphPad Prism) to fit the data to a four-parameter log-logistic model:

      • Y = c + (d-c) / (1 + exp(b(log(x) - log(e))))

      • Where Y is the response, x is the dose, e is the GR₅₀, and b, c, d are other curve parameters.

    • The software will calculate the GR₅₀ value and its standard error.

Data Presentation Example:

Compound IDTarget WeedApplicationGR₅₀ (g a.i./ha) ± SE
TPA-003A. retroflexusPost-emergence35.2 ± 2.1
TPA-003S. viridisPost-emergence120.5 ± 8.9
TPA-003A. retroflexusPre-emergence42.8 ± 3.5
Commercial Std.A. retroflexusPost-emergence25.6 ± 1.8

Concluding Remarks and Next Steps

The protocols outlined in this guide provide a robust framework for the initial characterization of novel triazolo[4,3-b]pyridazine herbicides. Compounds demonstrating high potency (in vitro and in vivo) and favorable pre- and post-emergence activity would be advanced to Tier 4 testing. This next phase involves evaluating the weed control spectrum against a broader panel of agronomically important weeds and assessing crop selectivity on key crops like corn, soybean, wheat, and cotton. A successful outcome from these advanced screens would justify progression to field trials, the ultimate test of a herbicide's commercial viability.

References

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [Link]

  • Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. passel.unl.edu. [Link]

  • Burgos, N. R., & Scott, R. C. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(S1), 152-165. [Link]

  • Burgos, N. R., & Scott, R. C. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(SP1), 152-165. [Link]

  • Lopes, O. F., et al. (2020). Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). Agronomy, 10(7), 1019. [Link]

  • Guo, X., et al. (2023). Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate-based formulations for genotoxic activity using in vitro assays. Environmental and Molecular Mutagenesis, 64(4), 202-233. [Link]

  • Yancheva, S., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture, 22(3), 603-611. [Link]

  • WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. [Link]

  • Neal, J. C., & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Lingen, E., et al. (2018). What makes a molecule a pre- or a post-herbicide – how valuable are physicochemical parameters for their design? Pest Management Science, 74(10), 2228-2234. [Link]

  • USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries. USDA. [Link]

  • Fishel, F. M. (n.d.). Testing for and Deactivating Herbicide Residues. University of Florida, IFAS Extension. [Link]

  • Williams, B. (2020). Preemergence Herbicide Application Timings: Pros and Cons. Penn State Extension. [Link]

  • Wang, J. Y., et al. (2011). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 67(6), 647-655. [Link]

  • Hafner, M., et al. (2017). GRcalculator: an online tool for calculating and mining dose–response data. bioRxiv. [Link]

  • Gray, J. A., et al. (2019). The Mode of Action of Triazine Herbicides in Plants. Herbicides - Advances in Research. [Link]

  • Wang, J., et al. (2019). Triazolopyrimidines as New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. Journal of Agricultural and Food Chemistry, 67(4), 1051-1060. [Link]

  • CropLife Australia. (2024). Herbicide Mode of Action Table. CropLife Australia. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(4,3-b)pyridazine. PubChem Compound Database. [Link]

  • Schmidt, B. (n.d.). Herbicide Mode of Action and Injury Symptoms. Purdue University. [Link]

  • ResearchGate. (n.d.). Estimated GR50 (effective dose, 50% of biomass of control plants)... [Image]. ResearchGate. [Link]

  • Jabusch, T. W., & Tjeerdema, R. S. (2005). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. Reviews of Environmental Contamination and Toxicology, 184, 103-131. [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). SYNENTEC. [Link]

  • Jiang, H., et al. (2024). Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management. Plants, 13(10), 1367. [Link]

  • ResearchGate. (n.d.). GR50 values and (standard error) from dose-responses using Pacifica... [Image]. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Crystal Structure and Herbicidal Activity of a Series ofT[1][2][3]riazolo[1,5-a]pyrimidine-2-sulfonamide Compounds. Semantic Scholar. [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 340-353. [Link]

  • Hulverson, M. A., et al. (2020). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Molecules, 25(24), 5878. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield of my target product, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. What are the most common causes?

A1: Low yields are a frequent challenge and can stem from several factors throughout the two-step synthesis. A systematic approach is key to diagnosis.

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial reagents, particularly 3,6-dichloropyridazine and acetohydrazide. Impurities in the starting materials can introduce competing reactions. It is recommended to use reagents of ≥98% purity.

  • Incomplete Intermediate Formation: The first step, formation of the N-(6-chloropyridazin-3-yl)acetohydrazide or the corresponding hydrazone intermediate, may not have gone to completion. Monitor this step by TLC or LC-MS before proceeding.

  • Inefficient Cyclization: The final ring-closing step to form the triazole ring is often the most critical. Suboptimal temperature, reaction time, or choice of cyclizing agent can lead to incomplete conversion.[1]

  • Side Product Formation: The most significant cause of yield loss is often the formation of undesired side products, such as isomers or bis-substitution products, which are detailed in the sections below.

  • Degradation: Harsh reaction conditions, like excessively high temperatures or prolonged reaction times, can lead to the degradation of both the starting materials and the desired product.[1]

Q2: My analytical data (TLC, LC-MS) shows multiple spots/peaks close to my product. What are the likely identities of these impurities?

A2: The presence of multiple spots or peaks indicates a mixture of compounds. Based on the reaction mechanism, the most probable impurities are:

  • Unreacted Intermediates: The N-(6-chloropyridazin-3-yl)acetohydrazide or its hydrazone tautomer may persist if the cyclization step is incomplete.[1]

  • Isomeric Side Product: The most common and often difficult-to-separate impurity is the isomeric 6-Chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazine.

  • Bis-Substituted Product: If reaction stoichiometry is not carefully controlled, a second molecule of acetohydrazide can displace the second chlorine on the pyridazine ring.

  • Hydrolyzed Starting Material: Trace water can lead to the hydrolysis of 3,6-dichloropyridazine to form 6-chloropyridazin-3(2H)-one.

Below is a summary table of potential side products to aid in their identification via mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
Target Product: 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazineC₆H₅ClN₄168.58169.03
Isomeric Impurity: 6-Chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazineC₆H₅ClN₄168.58169.03
Unreacted Intermediate: N'-(6-chloropyridazin-3-yl)acetohydrazideC₆H₇ClN₄O186.60187.03
Bis-Substitution Precursor: 3,6-bis(2-acetylhydrazin-1-yl)pyridazineC₈H₁₂N₆O₂240.22241.10
Hydrolysis Product: 6-chloropyridazin-3(2H)-oneC₄H₃ClN₂O130.53131.00

Troubleshooting Guide: Specific Side Products

Issue 1: Formation of the Isomeric Impurity

Q3: My NMR and LC-MS data suggest the presence of an isomer (same mass, different retention time/chemical shifts). How is this formed and how can I prevent it?

A3: This is the most prevalent issue. The formation of the 6-Chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazine isomer arises from the non-regioselective cyclization of the hydrazone intermediate.

Causality: The hydrazone intermediate has two nitrogen atoms on the pyridazine ring that can act as nucleophiles to close the triazole ring.

  • Pathway A (Desired): Attack by the N1 nitrogen of the pyridazine ring leads to the desired[1][2][3]triazolo[4,3-b]pyridazine scaffold.

  • Pathway B (Isomer): Attack by the N2 nitrogen of the pyridazine ring leads to the isomeric[1][2][3]triazolo[1,5-b]pyridazine scaffold.[4]

The ratio of these products is highly dependent on the reaction conditions, particularly the solvent and the nature of the cyclizing agent (e.g., thermal vs. oxidative).

G cluster_main Isomer Formation Mechanism Intermediate Hydrazone Intermediate Product_A Desired Product [4,3-b] Isomer Intermediate->Product_A Pathway A (N1 Attack) Product_B Side Product [1,5-b] Isomer Intermediate->Product_B Pathway B (N2 Attack)

Caption: Competing cyclization pathways leading to the desired product and its isomer.

Troubleshooting & Prevention Protocol:

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Protic solvents like ethanol or acetic acid can favor one pathway over the other through hydrogen bonding.[1] Experiment with a range of solvents from polar protic (ethanol) to polar aprotic (DMF, DMSO) and non-polar (toluene, xylene).

  • Cyclization Method:

    • Thermal Cyclization: Heating the intermediate in a high-boiling solvent like n-butanol or xylene is a common method. The temperature can dictate the kinetic vs. thermodynamic product ratio. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.

    • Oxidative Cyclization: The use of an oxidizing agent like iodobenzene diacetate (IBD) or bromine in acetic acid can promote cleaner and more regioselective cyclization by a different mechanism.[2][5] This method often proceeds at lower temperatures, which can be advantageous.

  • pH Control: In some cases, the pH of the reaction medium can influence which nitrogen is more nucleophilic. Adding a catalytic amount of a non-nucleophilic acid or base may alter the isomer ratio.

Issue 2: Incomplete Reaction & Persistent Intermediate

Q4: I've isolated a significant amount of a compound with a mass of ~187 [M+H]⁺. How do I drive the reaction to completion?

A4: A mass of 187.03 [M+H]⁺ corresponds to the N'-(6-chloropyridazin-3-yl)acetohydrazide intermediate. Its presence indicates that the cyclization (dehydration) step is the bottleneck.

Causality: Cyclization is an equilibrium process that involves the removal of a water molecule. If water is not effectively removed or the activation energy for cyclization is not met, the reaction will stall.[1]

G Start 3-Chloro-6-hydrazinopyridazine + Acetic Anhydride Intermediate Intermediate (N'-acetylhydrazide) MW: 186.60 Start->Intermediate Step 1 (Acylation) Product Target Product MW: 168.58 Intermediate->Product Step 2 (Cyclization/Dehydration) Water - H₂O

Caption: The two-step process highlighting the critical water-removing cyclization step.

Troubleshooting & Prevention Protocol:

  • Increase Temperature: The most straightforward approach is to increase the reaction temperature or switch to a higher-boiling solvent (e.g., from isopropanol to n-butanol or xylene) to provide sufficient energy for dehydration.

  • Water Removal: Actively remove water from the reaction.

    • Dean-Stark Apparatus: If using a suitable solvent like toluene or xylene, use a Dean-Stark trap to azeotropically remove the water as it forms, driving the equilibrium toward the product.[1]

    • Dehydrating Agents: While less common for this specific cyclization, adding molecular sieves could be tested, but compatibility with other reagents must be verified.

  • Acid Catalysis: Add a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) or acetic acid. The acid can protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the ring nitrogen.

General Synthesis Workflow and Troubleshooting Logic

This workflow provides a systematic approach to identifying and resolving issues during the synthesis.

G cluster_troubleshoot Troubleshooting Loop Start Start Synthesis Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Monitor->Monitor Incomplete Workup Reaction Workup & Purification Monitor->Workup Complete Analysis Analyze Product (NMR, MS, Purity) Workup->Analysis Success Synthesis Successful Analysis->Success Pure Product Failure Identify Issue Analysis->Failure Issues Detected LowYield Low Yield? Failure->LowYield Check... Impurity Impurity Profile? LowYield->Impurity Yes Optimize Optimize Conditions (Temp, Solvent, Time) Impurity->Optimize Optimize->Start Re-run

Caption: A logical workflow for synthesis, monitoring, and troubleshooting.

References

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 86, 288-295. Available at: [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]

  • Gommaa, A. M. (2012). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. Available at: [Link]

  • ChemSynthesis. 6-chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazine. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address the common challenges encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying chemical principles for future success.

Section 1: Understanding the Core Challenges & Initial Troubleshooting

The purification of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine can be complicated by the presence of structurally similar impurities and the physicochemical properties of the target compound itself. This section addresses the most frequently encountered initial hurdles.

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities, and how can I get a solid product?

A1: A dark, oily crude product often indicates the presence of unreacted starting materials, intermediates, and polymeric side products. The most common synthetic route involves the reaction of 3,6-dichloropyridazine with a hydrazine derivative, followed by cyclization[1].

Likely Impurities:

  • Unreacted 3,6-dichloropyridazine: A common starting material that can persist if the initial reaction is incomplete.

  • 6-Chloro-3-hydrazinopyridazine: A key intermediate that may not have fully cyclized[1].

  • Polymeric materials: Side reactions can lead to the formation of higher molecular weight, often colored, byproducts.

  • Isomeric impurities: Depending on the reaction conditions, formation of isomeric triazolopyridazines is a possibility.

Initial Troubleshooting Steps:

  • Aqueous Workup: Begin with a thorough aqueous workup. Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water to remove any water-soluble impurities and residual salts.

  • Acid-Base Extraction: To remove basic impurities like residual hydrazine, wash the organic layer with a dilute acid solution (e.g., 1N HCl). Be cautious, as your target compound may also have some basicity and could partition into the aqueous layer. It is advisable to test this on a small scale first.

  • Brine Wash and Drying: After any aqueous wash, wash the organic layer with brine to aid in the removal of water, and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Carefully remove the solvent under reduced pressure. If the product still appears oily, co-evaporation with a non-polar solvent like hexanes can sometimes help to induce solidification by removing residual high-boiling solvents.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: I'm struggling to find a good single solvent for recrystallization. What solvent systems are recommended for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine?

A2: Finding a single ideal solvent can be challenging for polar heterocyclic compounds. A mixed-solvent system often provides the necessary solubility profile. Based on the polarity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and data from similar compounds, here are some recommended solvent systems to screen:

Solvent System Rationale and Comments
Dichloromethane/Hexanes A good starting point. Dichloromethane is a good solvent for many polar compounds, and hexanes act as an anti-solvent to induce crystallization upon cooling.
Chloroform/Hexanes Similar to DCM/Hexanes, chloroform can be an effective solvent for this class of compounds[2].
Ethyl Acetate/Hexanes A slightly more polar system than the chlorinated solvent options. Ethyl acetate is a good choice if the compound is highly soluble in DCM or chloroform.
Acetone/Hexanes Acetone is a polar aprotic solvent that can be a good alternative to ethyl acetate.
Isopropanol/Water For more polar impurities, an alcohol-water system can be effective. The product should be less soluble in water.
Toluene/Hexanes Toluene can be a good solvent at elevated temperatures, with hexanes used to decrease solubility upon cooling.

Step-by-Step Recrystallization Protocol (Mixed-Solvent System):

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. For better crystal formation and yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a too-rapid temperature drop or a highly impure sample. Try reheating the solution and allowing it to cool more slowly. Seeding with a pure crystal can also help.

  • No Crystals Form: The solution may not be sufficiently saturated. Try boiling off some of the solvent or adding more of the anti-solvent. Scratching the inside of the flask with a glass rod can also induce nucleation.

  • Poor Recovery: This can happen if the compound has significant solubility in the cold solvent system. Try using a more effective anti-solvent or cooling to a lower temperature.

Section 3: Purification by Column Chromatography

Column chromatography is an essential technique for separating compounds with different polarities. For 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, a normal-phase silica gel column is typically effective.

Q3: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. What can I do to improve this?

A3: Streaking on TLC and poor column separation for nitrogen-containing heterocyclic compounds are common issues, often due to interactions with the acidic silica gel.

dot

Chromatography_Troubleshooting start Crude Product tlc Run TLC to Determine Eluent start->tlc streaking Problem: Streaking on TLC tlc->streaking If good_sep Good Separation on TLC tlc->good_sep If add_base Solution: Add a Small Amount of Base (e.g., Triethylamine or Ammonia) to Eluent streaking->add_base column Prepare & Run Column good_sep->column poor_col_sep Problem: Poor Column Separation column->poor_col_sep If pure_product Pure Product column->pure_product If successful add_base->tlc Re-run TLC optimize_eluent Solution: Optimize Eluent System (Gradient Elution) poor_col_sep->optimize_eluent dry_load Solution: Dry Loading of Sample poor_col_sep->dry_load optimize_eluent->column Re-run Column dry_load->column Re-run Column

Caption: Troubleshooting workflow for column chromatography of polar nitrogen heterocycles.

Recommended Eluent Systems:

A good starting point for TLC analysis and column chromatography is a mixture of a non-polar solvent and a moderately polar solvent.

Solvent System Typical Ratio (v/v) Comments
Hexanes/Ethyl Acetate 9:1 to 1:1A standard system for compounds of moderate polarity.
Toluene/Ethyl Acetate 9:1 to 1:1Toluene can provide different selectivity compared to hexanes[2].
Dichloromethane/Methanol 99:1 to 95:5For more polar compounds that do not move in Hexanes/EtOAc.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. If you observe streaking, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent to neutralize the acidic silica.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (with the added base if necessary).

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and carefully apply it to the top of the silica bed.

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Run the column by adding the eluent and collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Assessment

Accurate assessment of purity is critical. A combination of chromatographic and spectroscopic methods should be employed.

Q4: How can I confirm the purity and identity of my final product?

A4: A multi-technique approach is essential for unambiguous purity and identity confirmation.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple eluent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical starting method would be a reverse-phase C18 column with a mobile phase of acetonitrile and water, with or without a modifier like formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. For 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, you would expect to see signals for the methyl group and the aromatic protons on the pyridazine ring. The absence of signals from starting materials or intermediates is a strong indicator of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, you should look for the molecular ion peak and the characteristic isotopic pattern of a chlorine-containing compound.

dot

Purity_Assessment_Workflow purified_product Purified Product tlc TLC Analysis (Multiple Eluents) purified_product->tlc hplc HPLC Analysis (Quantitative Purity) tlc->hplc nmr NMR Spectroscopy (¹H and ¹³C) hplc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms final_confirmation Final Confirmation of Purity and Identity ms->final_confirmation

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Section 5: Physicochemical Properties for Reference

Property Value / Description Source
Molecular Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
Appearance Typically an off-white to light-colored solid.General observation for this class of compounds.
pKa (Predicted) 0.04 ± 0.30[3]
Solubility (Qualitative)
    DichloromethaneSolubleInferred from chromatography data.
    ChloroformSoluble[2]
    Ethyl AcetateSoluble[2]
    AcetoneLikely solubleGeneral chemical principles.
    Methanol/EthanolLikely solubleGeneral chemical principles.
    TolueneSparingly soluble at RT, more soluble when hot.[2]
    HexanesInsoluble/Slightly solubleGeneral chemical principles.
    WaterInsoluble/Slightly solubleGeneral chemical principles.

References

Technical Support Center: Optimizing Triazolo[4,3-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and kinase inhibitory properties.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, ensuring efficiency, high yield, and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Synthetic Landscape & Key Decision Points

The construction of the triazolo[4,3-b]pyridazine ring system typically involves the annulation (ring-forming) reaction between a 6-substituted-3-hydrazinylpyridazine intermediate and a one-carbon electrophile, which is then cyclized. While seemingly straightforward, each step presents unique challenges and optimization opportunities.

The general workflow, highlighting critical control points that are often sources of experimental issues, is outlined below.

G cluster_0 Upstream Synthesis cluster_1 Core Intermediate Formation cluster_2 Triazole Ring Annulation (Cyclization) A Substituted Pyridazinone B 6-Chloro-3-aryl- pyridazine A->B Chlorination (e.g., POCl₃) C 6-Hydrazinyl-3-aryl- pyridazine B->C Hydrazinolysis (N₂H₄·H₂O) T1 Troubleshooting Point: - Incomplete reaction - Degradation B->T1 D Pyridazinyl Hydrazone (Intermediate) C->D Condensation (e.g., Aldehyde) T2 Troubleshooting Point: - Poor solubility - Low yield C->T2 E Target Triazolo[4,3-b]pyridazine D->E Oxidative Cyclization (e.g., IBD, I₂/KI) T3 Troubleshooting Point: - Isomer formation - Side reactions - Low yield D->T3

Caption: General synthetic workflow for triazolo[4,3-b]pyridazines.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing the triazolo[4,3-b]pyridazine core?

A1: The most prevalent strategy involves two key stages:

  • Formation of a 3-hydrazinylpyridazine intermediate: This is typically achieved by reacting a 3-chloropyridazine with hydrazine hydrate. The 3-chloropyridazine itself is often synthesized from a corresponding pyridazinone using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

  • Cyclization to form the triazole ring: The 3-hydrazinylpyridazine is then reacted with a suitable one-carbon synthon. Common methods include:

    • Reaction with Carboxylic Acids or Derivatives: Heating with a carboxylic acid (often in a high-boiling solvent or under dehydrating conditions) or using acyl chlorides/anhydrides.

    • Condensation with Aldehydes followed by Oxidative Cyclization: This is an increasingly popular and often milder approach. The hydrazinylpyridazine is first condensed with an aldehyde to form a hydrazone intermediate, which is then cyclized using an oxidant. A key advantage is the ability to use greener oxidants like hypervalent iodine reagents (e.g., iodobenzene diacetate) in aqueous media.[4]

Q2: How do I select the appropriate cyclization conditions for my specific substrate?

A2: The choice depends heavily on the functional groups present on your starting materials. The following decision tree can guide your selection.

G start Choosing a Cyclization Method q1 Is your substrate sensitive to high heat (>120°C) or strong acid? start->q1 method1 Traditional Thermal Condensation: - Reflux with carboxylic acid/derivative - Use of POCl₃ or PPA q1->method1  No   method2 Modern Oxidative Cyclization: - Form hydrazone with aldehyde - Oxidize with IBD, I₂/KI, MnO₂ q1->method2  Yes   note1 Best for robust substrates. Can be harsh but often high-yielding. method1->note1 note2 Milder conditions, better functional group tolerance. Often 'greener'. method2->note2

Caption: Decision tree for selecting a suitable cyclization method.

Section 3: Troubleshooting Guide

Problem: My final yield is consistently low. What are the likely causes?

Answer: Low yield can be traced to several steps. A systematic check is essential.

  • Inefficient Hydrazinolysis (Step B → C): The conversion of the 3-chloropyridazine to the 3-hydrazinylpyridazine can be sluggish.

    • Causality: The hydrazine nucleophile needs to displace the chloride. Steric hindrance near the reaction center or deactivation of the ring by electron-donating groups can slow this SNAr reaction.

    • Troubleshooting:

      • Increase Temperature: Refluxing in a solvent like ethanol or n-butanol is common.[1][5] Ensure the temperature is high enough for the reaction to proceed without decomposing the starting material.

      • Increase Reaction Time: Monitor the reaction by TLC. If starting material persists after several hours, extend the reflux time.

      • Check Hydrazine Quality: Use fresh, high-quality hydrazine monohydrate. Older stock can degrade.

  • Poor Cyclization Efficiency (Step D → E): This is the most common source of yield loss.

    • Causality: The intramolecular cyclization requires specific conditions to favor ring closure over intermolecular side reactions or decomposition.

    • Troubleshooting (for Oxidative Methods):

      • Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidant is used. For sluggish reactions, a slight excess (1.1-1.2 eq) can be beneficial.

      • Solvent Choice: While some protocols laud water as a green solvent[4], your specific hydrazone may have poor solubility. A co-solvent like ethanol or acetonitrile might be necessary to ensure homogeneity.

      • pH Control: The rate of hydrazone formation and cyclization can be pH-dependent. A catalytic amount of acetic acid is often used for hydrazone formation.[5]

  • Product Loss During Workup/Purification:

    • Causality: Triazolo[4,3-b]pyridazines can have moderate polarity and may be partially soluble in aqueous layers during extraction.

    • Troubleshooting:

      • Back-Extraction: After the initial extraction with a solvent like ethyl acetate or DCM, back-extract the aqueous layer one or two more times to recover dissolved product.

      • Purification Method: Overly aggressive column chromatography can lead to product loss on the column. If the product is crystalline, prioritize recrystallization over chromatography for the final purification step.

Problem: I am observing an unexpected isomer in my final product. How can I improve regioselectivity?

Answer: The formation of the[1][5][6]triazolo[4,3-b]pyridazine isomer is generally favored kinetically and thermodynamically. However, side reactions can lead to other fused systems.

  • Causality: The key is the initial nucleophilic attack from the hydrazine moiety onto the one-carbon electrophile. Attack from the exocyclic N-amino group followed by cyclization onto the pyridazine N2 nitrogen gives the desired [4,3-b] product. If the reaction conditions promote alternative cyclization pathways, isomers can form.

  • Troubleshooting:

    • Confirm Intermediate Structure: Use ¹H NMR and ¹³C NMR to confirm that your 3-hydrazinylpyridazine intermediate is correct and pure before proceeding to the cyclization step.

    • Control Cyclization Conditions: Mild, neutral, or slightly acidic conditions, such as those used in oxidative cyclization of hydrazones, generally provide very high regioselectivity for the [4,3-b] system.[4] Harsh, highly acidic, or very high-temperature conditions might promote unwanted rearrangements or side reactions.

Problem: My 3-hydrazinylpyridazine intermediate is a poorly soluble solid and difficult to handle. What can I do?

Answer: This is a common issue, as the hydrogen bonding in these molecules can lead to high lattice energy and low solubility.

  • Causality: The -NHNH₂ group is an excellent hydrogen bond donor and acceptor, leading to strong intermolecular interactions.

  • Troubleshooting:

    • Solvent Screening: Test solubility in a range of solvents. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective but can be difficult to remove. Dioxane or 2-methoxyethanol are good alternatives.

    • React in situ: If the intermediate is difficult to isolate and purify, consider a one-pot or telescopic synthesis where the crude 3-hydrazinylpyridazine solution is carried directly into the next cyclization step without isolation. This minimizes handling losses and solubility issues.

    • Gentle Heating: Gently warming the reaction mixture can significantly improve the solubility of the intermediate. However, be cautious, as hydrazines can be unstable at high temperatures.

Section 4: Optimized Experimental Protocols

Protocol 1: Standard Synthesis via Thermal Cyclization

This protocol is adapted from established literature methods for synthesizing 3,6-diaryl-[1][5][6]triazolo[4,3-b]pyridazines.[1]

Step A: Synthesis of 6-chloro-3-phenylpyridazine

  • To 6-phenylpyridazin-3(2H)-one (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor by TLC (3:1 Hexane:EtOAc) until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with dichloromethane (DCM, 3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step B: Synthesis of 3-hydrazinyl-6-phenylpyridazine

  • Dissolve 6-chloro-3-phenylpyridazine (1.0 eq) in ethanol (approx. 0.2 M).

  • Add hydrazine monohydrate (N₂H₄·H₂O, 10.0 eq).

  • Heat the mixture to reflux and stir for 6-8 hours. Monitor by TLC.

  • Cool the reaction to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step C: Cyclization to 3-methyl-6-phenyl-[1][5][6]triazolo[4,3-b]pyridazine

  • Suspend 3-hydrazinyl-6-phenylpyridazine (1.0 eq) in glacial acetic acid (10-15 volumes).

  • Heat the mixture to reflux (approx. 120 °C) for 6 hours.[5]

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a cold aqueous ammonia solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify by recrystallization from ethanol or by column chromatography (silica gel, gradient elution with Hexane/EtOAc).

Protocol 2: Milder Synthesis via Oxidative Cyclization

This protocol utilizes a modern, milder approach for the final cyclization step.[4]

Steps A & B: Follow Protocol 1.

Step C: Formation of Hydrazone Intermediate

  • Suspend 3-hydrazinyl-6-phenylpyridazine (1.0 eq) in ethanol (0.2 M).

  • Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone is often indicated by a color change and the precipitation of a solid.

  • Collect the hydrazone by filtration or use the crude slurry directly in the next step.

Step D: Oxidative Cyclization

  • To the crude hydrazone from the previous step, add iodobenzene diacetate (IBD, 1.1 eq).

  • Stir the reaction at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC for the disappearance of the hydrazone.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Data Summary: Comparison of Cyclization Conditions
MethodReagent(s)TemperatureTypical SolventsProsCons
Thermal Carboxylic Acid / POCl₃100-150 °CAcetic Acid, PPA, NoneSimple, often high conversionHarsh conditions, limited functional group tolerance
Oxidative Aldehyde + Oxidant (IBD)Room Temp.Ethanol, Acetonitrile, WaterMild, high functional group tolerance, "greener"Requires two steps (hydrazone formation + oxidation)
Microwave Carboxylic Acid120-160 °Cn-Butanol, DMFDrastically reduced reaction timesRequires specialized equipment

References

  • Li, X., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. Available at: [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. Available at: [Link]

  • Murakami, H., & Castle, R. N. (1967). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway of novel triazolo[4,3-b]pyridazine 4a–g, 5, and 6a,b. ResearchGate. Available at: [Link]

  • Kim, K. H., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][5][6]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the poor solubility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure reliable and reproducible results.

Introduction: Understanding the Challenge

6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry, including as potential kinase inhibitors.[1][2] Based on its predicted physicochemical properties (Molecular Formula: C₆H₅ClN₄, Molecular Weight: 168.58 g/mol , predicted pKa: ~0.04, and XLogP3-AA: ~1.1), this compound is anticipated to have limited aqueous solubility.[3] Indeed, structurally related compounds have demonstrated poor solubility in biological media, a common hurdle in the development of triazolopyridine and triazolopyrimidine derivatives.[4][5]

Poor solubility can lead to a host of experimental artifacts, including:

  • Underestimation of Potency: If the compound precipitates in the assay, the actual concentration in solution is lower than the nominal concentration, leading to artificially high IC₅₀/EC₅₀ values.

  • Poor Reproducibility: Inconsistent precipitation between wells or experiments can lead to high data variability.

  • False Negatives: A potentially active compound may appear inactive if it does not remain dissolved at the tested concentrations.

This guide provides a systematic approach to identifying and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My 6-Chloro-3-methyltriazolo[4,3-b]pyridazine stock solution in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why?

A1: This is a common phenomenon known as "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its miscibility with water can be deceptive. When you introduce a small volume of a concentrated DMSO stock into a large volume of aqueous buffer, the local environment rapidly changes from highly organic to almost entirely aqueous. The solubility of your compound in this new, highly polar environment is much lower, causing it to precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based or enzyme assay?

A2: As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally ≤ 0.5% (v/v) . Many cell lines and enzymes can tolerate up to 1%, but this should be empirically determined. Higher concentrations of DMSO can have direct biological effects, including altering enzyme kinetics, affecting cell membrane integrity, and inducing off-target signaling, which can confound your results.[2]

Q3: I see a fine, cloudy precipitate in my cell culture plates after a few hours of incubation at 37°C. What could be the cause?

A3: This is likely delayed precipitation. Several factors can contribute to this:

  • Temperature Changes: The solubility of a compound can be temperature-dependent.

  • Media Components: The compound may interact with components in the cell culture medium (e.g., salts, proteins in serum) over time to form less soluble complexes.

  • Evaporation: Slight evaporation from the wells during incubation can increase the concentration of all components, including your compound, pushing it beyond its solubility limit.

Q4: Can I use sonication or heating to get my compound into solution?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to help dissolve the compound when preparing your initial stock solution in an organic solvent like DMSO. However, these methods should be used with caution as excessive heat can degrade the compound. These techniques are generally not recommended for dissolving the compound directly in aqueous buffer, as it may only form a temporary supersaturated solution that will precipitate over time.

In-Depth Troubleshooting and Solubility Enhancement Protocols

If you are experiencing or anticipating solubility issues with 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, follow this systematic approach.

Step 1: Characterize the Problem - Visual and Microscopic Inspection

Before attempting to modify your protocol, it is crucial to confirm that precipitation is indeed the issue.

  • Visual Inspection: Look for cloudiness, turbidity, or visible particles in your assay wells, especially at the highest concentrations. Compare them to a vehicle control (buffer + DMSO).

  • Microscopic Examination: Pipette a small aliquot of your final compound dilution onto a microscope slide and examine it under 10x or 20x magnification. Look for crystalline or amorphous precipitates that may not be visible to the naked eye.

Step 2: Determine Maximum Soluble Concentration

A critical first step is to determine the kinetic solubility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in your specific assay buffer.

Protocol 1: Kinetic Solubility Assessment

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution in DMSO: Perform a serial dilution of your stock solution in 100% DMSO.

  • Dilution into Assay Buffer: In a clear 96-well plate, add a fixed volume of your assay buffer (e.g., 198 µL).

  • Add Compound: Add 2 µL of each DMSO dilution to the buffer-containing wells to achieve a 1:100 dilution (final DMSO concentration of 1%). Mix immediately and thoroughly.

  • Incubate and Observe: Let the plate sit at room temperature for 1-2 hours and at 37°C (if applicable to your assay conditions). Observe for the highest concentration that remains clear by visual inspection. For a more quantitative assessment, a nephelometer can be used to measure light scattering.

Step 3: Implement Solubility Enhancement Strategies

Based on your findings, you can employ one or more of the following strategies. It is recommended to start with the simplest and most common methods first.

This is the most straightforward approach and should always be the first line of defense.

Protocol 2: Optimized Dilution Protocol

  • Lower Stock Concentration: If precipitation occurs even at your lower concentrations, consider starting with a lower concentration stock solution (e.g., 1-5 mM in DMSO). This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

  • Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock into the final assay volume, perform an intermediate dilution step in your assay buffer or a simplified buffer (e.g., PBS). For example, dilute the 10 mM DMSO stock 1:10 in buffer to create a 1 mM intermediate solution with 10% DMSO. This intermediate can then be further diluted to the final concentrations. This gradual reduction in solvent polarity can help keep the compound in solution.

  • Vigorous Mixing: When adding the compound stock to the aqueous buffer, ensure immediate and thorough mixing by vortexing or repeated pipetting to avoid localized high concentrations that can initiate precipitation.

If optimizing the dilution protocol is insufficient, you may need to alter the composition of your assay buffer. Note: Any modification to the buffer must be validated to ensure it does not affect the biological activity of your target or the performance of your assay.

Modification Rationale Considerations
pH Adjustment For compounds with ionizable groups, solubility can be highly pH-dependent. Although 6-Chloro-3-methyltriazolo[4,3-b]pyridazine has a very low predicted pKa (~0.04), suggesting it is a very weak base, small changes in pH could still have an effect.[3]The chosen pH must be compatible with your enzyme or cells. A pH titration experiment to assess solubility can be performed.
Addition of Co-solvents Adding a small percentage of a water-miscible organic solvent can increase the overall polarity of the buffer, enhancing the solubility of hydrophobic compounds.Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). The final concentration should be kept low (typically 1-5%) and must be tested for effects on the assay system.
Use of Surfactants Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) below their critical micelle concentration can improve wetting and prevent aggregation of compound particles.Surfactants can denature proteins or disrupt cell membranes. Their compatibility must be carefully validated.

For particularly challenging compounds, more advanced formulation strategies may be necessary. These are more complex and require careful characterization.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming an inclusion complex with increased aqueous solubility.[1][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Protocol 3: Preliminary Assessment of Cyclodextrin Solubilization

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2.5%, 5% w/v).

  • Repeat Solubility Test: Perform the kinetic solubility assessment as described in Protocol 1, but use the HP-β-CD-containing buffers instead of the standard assay buffer.

  • Analyze: Compare the maximum soluble concentration of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine with and without HP-β-CD to determine if it improves solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing the poor solubility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

Solubility_Workflow start Start: Poor solubility suspected for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine confirm_precip Step 1: Confirm Precipitation (Visual & Microscopic Inspection) start->confirm_precip solubility_test Step 2: Determine Max Soluble Concentration (Kinetic Solubility Assay) confirm_precip->solubility_test is_sol_sufficient Is solubility sufficient for the required assay concentrations? solubility_test->is_sol_sufficient optimize_dilution Step 3A: Optimize Dilution Protocol - Lower stock concentration - Use intermediate dilution step - Ensure vigorous mixing is_sol_sufficient->optimize_dilution No end_success Proceed with Assay is_sol_sufficient->end_success Yes retest_solubility Re-test Solubility optimize_dilution->retest_solubility is_sol_sufficient2 Is solubility now sufficient? retest_solubility->is_sol_sufficient2 modify_buffer Step 3B: Modify Assay Buffer - Adjust pH - Add co-solvents (e.g., PEG, Ethanol) - Add surfactants (e.g., Tween-20) is_sol_sufficient2->modify_buffer No is_sol_sufficient2->end_success Yes validate_assay Validate Assay Performance with new buffer modify_buffer->validate_assay is_assay_valid Is assay performance unaffected? validate_assay->is_assay_valid advanced_formulation Step 3C: Advanced Formulation (e.g., Cyclodextrins) is_assay_valid->advanced_formulation No, or solubility still insufficient is_assay_valid->end_success Yes end_fail Re-evaluate compound or assay design advanced_formulation->end_fail If all else fails

Caption: A stepwise decision tree for troubleshooting and overcoming the poor solubility of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in assays.

Concluding Remarks

Overcoming the poor solubility of compounds like 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a common yet critical challenge in drug discovery and chemical biology. By systematically characterizing the problem and applying the tiered strategies outlined in this guide—from simple dilution optimization to more advanced formulation techniques—researchers can significantly improve the quality and reliability of their experimental data. Always remember to validate any changes to your protocol to ensure that the observed effects are due to the compound of interest and not an artifact of the solubilization method.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Triazolopyridines: Advances in Synthesis and Applications. (2025). BIOENGINEER.ORG. Retrieved from [Link]

  • Aqueous solubility of the studied compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry. Retrieved from [Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. (n.d.). Prime Scholars. Retrieved from [Link]

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[4][8][9]triazolo[4,3-b]pyridazines as cytotoxic agents. (2019). Bioorganic Chemistry. Retrieved from [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI. Retrieved from [Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Triazolopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (n.d.). MDPI. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Developing Novel Topical Formulations for Azole drugs. (2023). University of Mississippi. Retrieved from [Link]

  • Formulation and development strategies for drugs insoluble in gastric fluid. (2025). ResearchGate. Retrieved from [Link]

  • Tricyclic triazolobenzazepine derivatives, process for producing the same, and antiallergic. (n.d.). Google Patents.

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Troubleshooting kinase assay interference with 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers encountering challenges with kinase assays involving 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and related small molecules. This guide provides in-depth, experience-driven advice to help you diagnose and resolve potential assay artifacts, ensuring the integrity and accuracy of your experimental data.

Introduction: The Challenge of Assay Interference

Small molecules, particularly heterocyclic compounds like 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, can be a source of frustration in kinase assays. While they may represent novel inhibitor scaffolds, they can also interact with assay components in ways that mimic true inhibition, leading to false positives. This phenomenon, often termed "assay interference," is a well-documented challenge in drug discovery.

Interference can arise from multiple mechanisms, including light-based interference (fluorescence or luminescence quenching), compound aggregation, redox cycling, or direct, non-specific interactions with the kinase or substrate. This guide is designed to help you systematically identify the root cause of the issue and implement corrective measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My dose-response curve for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine looks steep and unusual, or I'm seeing inhibition at high concentrations that doesn't look specific. What's happening?

Answer:

This is a classic sign of potential non-specific inhibition, often caused by the formation of compound aggregates at high concentrations. 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, as a relatively hydrophobic heterocyclic compound, may be prone to aggregation in aqueous buffers. These aggregates can sequester the kinase enzyme, effectively removing it from the reaction and giving the appearance of potent inhibition.

This workflow outlines the steps to determine if aggregation is the source of the observed inhibition.

A Observe Atypical Dose-Response Curve B Primary Assay: Initial IC50 Determination A->B Hypothesize Aggregation C Add Non-Ionic Detergent (e.g., 0.01% Triton X-100) to Assay Buffer B->C Introduce Detergent D Re-run Dose-Response Experiment C->D E Analyze IC50 Shift D->E F IC50 increases significantly (>10-fold) or inhibition is abolished E->F Result 1 G IC50 remains unchanged E->G Result 2 H Conclusion: Aggregation is the likely cause of inhibition. F->H I Conclusion: Inhibition is likely not caused by aggregation. Proceed to other tests. G->I

Caption: Workflow to diagnose compound aggregation.

  • Prepare Buffers: Create two sets of your standard kinase assay buffer.

    • Buffer A (Control): Your standard assay buffer.

    • Buffer B (Test): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20. Ensure the detergent is fully dissolved.

  • Compound Titration: Prepare serial dilutions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in both Buffer A and Buffer B.

  • Run Assay: Execute your kinase assay in parallel using both buffer conditions.

  • Data Analysis: Plot the dose-response curves for both conditions and calculate the respective IC50 values.

Interpretation of Results:

ObservationInterpretationNext Step
Significant IC50 Shift (>10x) The detergent is preventing aggregation, revealing the compound is likely a non-specific aggregator.Deprioritize this compound or find a soluble analog.
No significant IC50 Shift Aggregation is not the primary mechanism of the observed activity.Proceed to investigate other interference mechanisms.
Question 2: I'm using an ADP-Glo™ or Kinase-Glo® (luciferase-based) assay and seeing potent inhibition. How can I be sure it's real?

Answer:

Luminescence-based assays are powerful, but they are susceptible to interference from compounds that directly inhibit the luciferase enzyme or quench the light signal. Your compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, contains a triazolopyridazine core, a nitrogen-rich heterocyclic system that has the potential to interact with luciferase.

This diagram shows how to isolate the source of inhibition.

A Inhibition Observed in Luminescence Kinase Assay B Primary Assay: Kinase + Substrate + ATP + Compound -> Luciferase Readout A->B C Counterscreen: ATP + Buffer + Compound + Luciferase Reagents B->C Design Counterscreen D Run Counterscreen Dose-Response C->D E Compare IC50 Values D->E F IC50 (Counterscreen) ≈ IC50 (Primary Assay) E->F Result 1 G No inhibition in Counterscreen E->G Result 2 H Conclusion: Compound inhibits Luciferase, NOT the Kinase. (False Positive) F->H I Conclusion: Inhibition is specific to the Kinase reaction. (True Hit) G->I

Caption: Workflow to identify luciferase inhibition.

  • Objective: To determine if the compound directly inhibits the luciferase detection system.

  • Setup: In a multi-well plate, set up a reaction that omits the kinase and its substrate.

    • Wells: Add your standard assay buffer.

    • Compound: Add 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in the same concentration range as your primary assay.

    • ATP: Add ATP at a concentration that would be produced by an uninhibited kinase reaction. A good starting point is the concentration of ATP that gives you a maximal signal in the absence of any kinase activity (e.g., your positive control).

  • Detection: Add the ADP-Glo™ or Kinase-Glo® reagent as you would in the primary assay and measure the luminescence.

  • Analysis: Calculate the IC50 of your compound against the luciferase reaction. If this IC50 is similar to the one from your kinase assay, your compound is a false positive that works by inhibiting the detection step.

Question 3: My compound shows activity, but I'm concerned about its chemical reactivity. Could it be a covalent or redox-active interferer?

Answer:

This is an excellent and critical question. Some chemical motifs can lead to non-specific, covalent modification of the kinase or other proteins in the assay, while others can disrupt assay chemistry through redox cycling. The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine structure contains a chlorinated pyridazine ring. While generally stable, chloro-heterocycles can, in some contexts, be susceptible to nucleophilic substitution, which could potentially lead to covalent modification of a cysteine residue in the kinase's active site.

To test for irreversible or tightly-binding inhibition, you can perform a "jump dilution" experiment.

  • Pre-incubation: Incubate the kinase enzyme with a high concentration of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine (e.g., 10-20x the IC50) for a set period (e.g., 30-60 minutes).

  • Dilution: Rapidly dilute the kinase-compound mixture 100-fold or more into a fresh reaction mix containing the substrate and ATP. This dilution dramatically lowers the concentration of the free compound but preserves the concentration of the pre-formed kinase-compound complex.

  • Monitor Activity: Immediately measure kinase activity over time.

Interpreting the Results:

ObservationInterpretation
Activity remains low and does not recover. Suggests irreversible covalent modification or very slow off-rate binding. The compound has likely permanently inactivated the enzyme.
Activity rapidly recovers to the level of a control. Suggests reversible inhibition. The compound quickly dissociates from the kinase upon dilution.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

  • Siles, R., & Sreenivas, K. (2020). Assay Interference and False-Positive Readouts in High-Throughput Screening. SLAS Discovery. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. [Link]

  • Auld, D. S., Southall, N., & Jadhav, A. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

Technical Support Center: Optimizing Cell-Based Assays for Triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key cellular pathways implicated in oncology and other diseases. Derivatives have demonstrated significant activity against a range of protein kinases such as c-Met and Pim-1, bromodomains like BRD4, and structural proteins like tubulin.[2][3][4][5] This diversity in biological targets, while promising, presents unique challenges for researchers designing and executing cell-based assays.

This technical guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate these challenges. Our goal is to equip you, our fellow scientists, with the tools to generate robust, reproducible, and meaningful data in your drug discovery efforts.

General Compound Handling & Assay Preparation

This section addresses the critical first steps that form the foundation of any successful cell-based assay. Mishandling of compounds at this stage is a frequent source of experimental variability.

Q1: My triazolo[4,3-b]pyridazine derivative has poor aqueous solubility. What is the best practice for preparing stock and working solutions?

A1: This is the most common initial hurdle. The planarity of the fused ring system often leads to low aqueous solubility.

  • Primary Stock Solution: The standard practice is to create a high-concentration primary stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving most organic molecules intended for biological screening. Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Intermediate Dilutions: Do not dilute the high-concentration DMSO stock directly into your final aqueous culture medium. This will cause the compound to precipitate immediately. Instead, perform serial dilutions in 100% DMSO to create a range of intermediate stocks.

  • Final Working Solution: The final dilution into your cell culture medium should be at least 1:200 to 1:1000. This ensures the final DMSO concentration in the well remains at a non-toxic level (ideally ≤0.1%, and not exceeding 0.5%). At these low concentrations, the DMSO acts as a co-solvent, helping to keep the compound in solution long enough for cellular uptake.

Q2: I've followed the dilution protocol, but I still see precipitate in my culture wells after adding the compound. What should I do?

A2: Precipitate formation is a clear indicator that the compound's concentration exceeds its solubility limit in the final medium, which can lead to inaccurate IC50 values and physical cell damage.

  • Causality: The presence of salts, proteins (especially in fetal bovine serum), and pH changes in culture medium can dramatically decrease the solubility of a hydrophobic compound compared to pure water.

  • Immediate Solutions:

    • Reduce the Top Concentration: The simplest solution is to lower the highest concentration in your dose-response curve to a point where no precipitation is observed.

    • Pre-warm the Medium: Adding the DMSO-solubilized compound to culture medium pre-warmed to 37°C can sometimes help maintain solubility.

    • Increase Final Volume Gently: When adding the compound to the well, pipette the small volume of DMSO stock into a larger volume of medium and mix immediately but gently to facilitate rapid dispersion.

Q3: How critical is the vehicle control, and how should I prepare it?

A3: The vehicle control is arguably the most important control in your assay; it is the baseline against which all compound activity is measured.

  • Purpose: The vehicle control reveals the effect of the solvent (e.g., DMSO) on the cells at the highest concentration used in the experiment.

  • Preparation: Your vehicle control wells must contain the exact same concentration of DMSO as your highest-concentration compound-treated wells. For example, if you add 1 µL of a 10 mM compound stock (in DMSO) to 999 µL of medium for a final 10 µM concentration (0.1% DMSO), your vehicle control must be 1 µL of 100% DMSO added to 999 µL of medium.[6]

Section 1: Troubleshooting Cell Viability & Cytotoxicity Assays (MTT, MTS, WST-8)

Tetrazolium reduction assays are the workhorses of primary screening. However, their reliance on cellular metabolic activity and a colorimetric readout makes them susceptible to artifacts.

G

Q1: My IC50 values for the same compound vary significantly between experiments. What are the likely causes?

A1: Poor reproducibility is a common and frustrating issue. The cause is almost always a subtle variation in experimental conditions.

Potential Cause Explanation (The "Why") Recommended Solution
Inconsistent Cell Seeding Density The final assay signal is directly proportional to the number of viable cells. If you seed different numbers of cells, your starting baseline is different, which will alter the apparent IC50.[7]Always perform an accurate cell count (e.g., with a hemocytometer or automated counter) before seeding. Ensure a homogenous single-cell suspension to avoid clumping.
Variable Cell Health/Passage Number Cells at very high or very low passage numbers can exhibit altered metabolic rates and drug sensitivity. Senescent or overly dense cultures will respond differently.Use cells within a consistent, low passage number range. Do not use cells from a culture that is over-confluent. Always seed from cultures in the logarithmic growth phase.
"Edge Effects" on the Microplate Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased concentrations of media components and the test compound. This can artificially increase or decrease cell viability in these wells.Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these "buffer" wells with sterile PBS or media to create a humidity barrier.
Fluctuating Incubation Times The IC50 value is time-dependent. A compound may appear more potent after 72 hours of incubation compared to 24 hours.Strictly adhere to a consistent incubation time for all experiments you intend to compare directly.

Q2: I'm observing a high background signal or an unexpected color change in my MTT/MTS assay wells, even in cell-free controls. What could be interfering with the assay?

A2: This strongly suggests direct chemical interference between your triazolo[4,3-b]pyridazine derivative and the tetrazolium dye.

  • Causality: The MTT, MTS, and WST assays are based on the chemical reduction of a tetrazolium salt (yellow) to a formazan product (purple/blue).[6][8] Some small molecules, particularly those with reducing moieties, can perform this chemical reduction non-enzymatically, independent of cell metabolism.[9] This leads to a false-positive signal (looks like high viability). Conversely, some compounds can inhibit the reductase enzymes or have an intrinsic color that interferes with the absorbance reading.

  • The Self-Validating Control: To diagnose this, you MUST run a cell-free control .

    • Prepare a 96-well plate with your culture medium but no cells .

    • Add your compound dose-response curve to these wells.

    • Add the MTT/MTS reagent and incubate for the same period as your main experiment.

    • If you see a color change, your compound is directly interfering with the assay chemistry.

  • Solution: If interference is confirmed, you must switch to an orthogonal assay method that does not rely on tetrazolium reduction. A great alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures cell viability by quantifying ATP levels via a luciferase reaction. This method is generally less susceptible to compound interference.[9]

Section 2: Troubleshooting Apoptosis Assays

After determining a compound's cytotoxic effect, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome for kinase and tubulin inhibitors.[2][3]

Q1: My compound is clearly cytotoxic in the MTT assay, but I'm not detecting any activation of Caspase-3 or -7. Is it not inducing apoptosis?

A1: This is a very common observation and highlights the importance of timing and using orthogonal methods.

  • It's All in the Timing: Caspase activation is a transient event. The peak of effector caspase (Caspase-3/7) activity often occurs hours before widespread loss of membrane integrity and metabolic collapse. If you are running your caspase assay at the same 48- or 72-hour endpoint as your viability assay, you have likely missed the peak of activity.

    • Solution: Perform a time-course experiment. Treat cells with your compound at its approximate IC50 and measure Caspase-3/7 activity at multiple time points (e.g., 4, 8, 12, 18, and 24 hours) to identify the peak activation window.[10]

  • Insufficient Protein: Caspase activity assays measure enzymatic activity in the cell lysate. If you don't have enough protein in your sample, the signal will be too low to detect.

    • Solution: Ensure you are lysing a sufficient number of cells (typically 1-5 x 10^6 cells per sample for colorimetric assays).[1] It is also good practice to perform a protein quantification assay (e.g., Bradford) on your lysate to ensure you are loading a consistent and adequate amount of protein into each reaction.[11]

  • Alternative Death Pathways: While apoptosis is common, your compound could be inducing another form of cell death, such as necroptosis or autophagy-dependent cell death, which may not involve Caspase-3/7.

    • Solution: Use a complementary apoptosis assay. Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry can be very informative. It detects the externalization of phosphatidylserine (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event), providing a clearer picture of the cell death process.[10]

G

Q2: My luminescent caspase assay (e.g., Caspase-Glo®) shows high variability between replicate wells. What's causing this?

A2: Luminescent assays are extremely sensitive, which also makes them sensitive to minor technical variations.

  • Temperature Fluctuations: The luciferase enzyme activity at the core of this assay is temperature-dependent. If you remove your plate from the 37°C incubator and let it sit on the bench for a variable amount of time before reading, the wells read first will be warmer than the wells read last, leading to inconsistent signals.

    • Solution: Allow the entire plate to equilibrate to a stable room temperature for at least 20-30 minutes before adding the reagent.[12] Read the plate immediately after the recommended post-reagent incubation period.

  • Inaccurate Pipetting: The "add-and-read" format is simple, but requires precision. Small errors in pipetting the cell suspension or the assay reagent can lead to large differences in luminescence.

    • Solution: Use a calibrated multichannel pipette to add the reagent to all wells simultaneously. When adding the reagent, place the pipette tips against the side of the well wall and dispense gently to avoid generating bubbles, which can scatter the light signal.[1]

  • Compound Interference: Although less common than with colorimetric assays, some compounds can inhibit or enhance luciferase activity.

    • Solution: As before, run a cell-free control with your compound and the Caspase-Glo® reagent to check for direct effects on the assay chemistry.

Section 3: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed to assess the cytotoxic effects of triazolo[4,3-b]pyridazine derivatives.[6][13][14]

Materials:

  • Target cells in logarithmic growth phase

  • Complete growth medium

  • Sterile PBS

  • Triazolo[4,3-b]pyridazine derivative (as 10 mM stock in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and protected from light.[8]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[15]

  • Sterile 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Resuspend cells in complete medium and seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate. Optimization of cell number is critical and cell-line dependent.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in complete medium from your DMSO stocks. The final DMSO concentration should not exceed 0.5%.

    • Include controls: untreated cells, vehicle control (DMSO at the highest concentration used), and a media-only blank.

    • Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C. Viable, metabolically active cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the Solubilization Solution to each well.

  • Data Acquisition: Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the media-only blank from all other readings. Calculate percentage viability relative to the vehicle control.

Protocol 2: Caspase-Glo® 3/7 Luminescent Assay

This protocol outlines the measurement of effector caspase activity as a marker for apoptosis, based on the Promega Technical Bulletin.[12]

Materials:

  • Target cells cultured in a white-walled, clear-bottom 96-well plate (for luminescence)

  • Triazolo[4,3-b]pyridazine derivative

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)

  • Plate-reading luminometer

Procedure:

  • Assay Setup: Seed and treat cells with your compound as described in the MTT protocol (Steps 1-3). It is crucial to include a positive control for apoptosis (e.g., Staurosporine, 1 µM) and a vehicle control.

  • Time-Course Incubation: Incubate the plate for the desired time points (e.g., 4, 8, 12, 24 hours). Remember that the optimal time may be shorter than for viability assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This stabilizes the temperature for the enzymatic reaction.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature, protected from light, for 1 to 2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Subtract the background luminescence (from cell-free wells) from all experimental readings. Express data as fold-change in caspase activity relative to the vehicle-treated control.

References

  • Li, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents. Journal of Medicinal Chemistry. [Link]

  • Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (n.d.). Synthetic pathway of novel triazolo[4,3-b]pyridazine 4a–g, 5, and 6a,b. Retrieved from ResearchGate. [Link]

  • Kim, H., et al. (2023). b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. [Link]

  • ResearchGate. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Retrieved from ResearchGate. [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from Assay Genie. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from MP Biomedicals. [Link]

  • Adan, A., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences. [Link]

  • Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Retrieved from ResearchGate. [Link]

  • Adan, A., et al. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology. [Link]

  • González-Santamaría, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]

  • Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]

  • Barnabé, M. (2017). Cell viability assays: MTT assay application and protocol. Quartzy. [Link]

Sources

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

A Note on 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Initial searches for the small molecule designated "6-Chloro-3-methyltriazolo[4,3-b]pyridazine" have not yielded specific public information regarding its molecular target, structure, or pharmacological profile. The triazolo[4,3-b]pyridazine scaffold, however, is a well-established pharmacophore in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various protein kinases, such as PIM kinases and c-Met.[1][2]

The following technical support guide has been developed to address the critical challenge of minimizing off-target effects for small molecule inhibitors in general, with a particular focus on kinase inhibitors given the likely target class of the triazolo[4,3-b]pyridazine scaffold. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments. This guide can be readily adapted to any specific small molecule inhibitor, including 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, once its biological and chemical characteristics are known.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: How can I proactively assess the potential for off-target effects with my inhibitor?

A2: A multi-pronged approach is recommended. In silico (computational) methods, such as screening against databases of known protein structures, can predict potential off-target interactions.[3] However, these predictions must be validated experimentally. Biochemical screening against a broad panel of related targets (e.g., a kinome-wide panel for a kinase inhibitor) is a standard and highly effective method for identifying off-target activities.[6][7][8]

Q3: What are the key experimental strategies to minimize off-target effects in my cell-based assays?

A3: Several key strategies can help ensure that the observed cellular phenotype is due to the intended on-target inhibition:

  • Use the Lowest Effective Concentration: Titrate your inhibitor to determine the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Use of a Structurally Unrelated Inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[4][9] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.

  • Genetic Validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[4][9] The resulting phenotype should mimic the effect of the small molecule inhibitor.

  • Use of a Negative Control: If available, use a close chemical analog of your inhibitor that is inactive against the intended target.[4] If the phenotype is absent when using the negative control, it provides strong evidence for an on-target mechanism.

Troubleshooting & Optimization

This section provides a question-and-answer guide to address specific issues that may arise during your experiments, potentially indicating off-target effects.

Problem 1: My inhibitor shows unexpected or excessive cytotoxicity in cell-based assays.
  • Possible Cause: The observed cytotoxicity may be due to the inhibition of an off-target protein that is essential for cell survival.

  • Troubleshooting Workflow:

  • Recommended Actions & Protocols:

    • Perform a Kinome-Wide Selectivity Screen: This is the most direct way to identify other kinases that your compound inhibits. [7][8](See Protocol 1 ).

    • Test Inhibitors with Different Chemical Scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect. [4] 3. Check Compound Solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity. [4]

Problem 2: There is a significant discrepancy between the inhibitor's potent biochemical activity (e.g., IC50) and its weaker activity in cellular assays (e.g., EC50).
  • Possible Cause: Poor cell permeability, rapid metabolism of the inhibitor, or active efflux from the cell can lead to a lack of cellular effect despite potent biochemical activity. It is also possible the target is not relevant in the chosen cellular context.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Employ assays (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) to determine if the compound is entering the cells effectively.

    • Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.

    • Perform a Cellular Target Engagement Assay: This is a critical step to confirm that your compound is binding to its intended target within the complex environment of a living cell. (See Protocol 2 ).

Problem 3: My results with the inhibitor are inconsistent across different cell lines.
  • Possible Cause: Cell-line specific expression of off-target proteins can lead to variable responses. Alternatively, the expression or importance of the primary target may vary.

  • Troubleshooting Steps:

    • Characterize Target and Off-Target Expression: Profile the expression levels of the intended target and any known major off-targets in the cell lines being used (e.g., via Western blotting or qPCR).

    • Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.

Problem 4: I have a promising hit from a phenotypic screen, but I don't know its molecular target.
  • Possible Cause: The compound could be acting on one or more unknown targets to produce the desired phenotype. This is a common challenge in phenotypic drug discovery. [10]* Recommended Action:

    • Target Deconvolution via Chemical Proteomics: This powerful technique can identify the proteins that your compound binds to directly in a cellular lysate or even in living cells. [10][11][12][13](See Protocol 4 ).

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling
  • Objective: To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

    • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

    • Reaction Initiation & Incubation: Initiate the kinase reaction and incubate for a predetermined time at the appropriate temperature.

    • Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based). [14][15][16] 6. Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values for any kinases that are significantly inhibited.

  • Data Interpretation:

Kinase TargetIC50 (nM)Interpretation
Primary Target (e.g., PIM-1) 10 Potent on-target activity
Off-Target Kinase A50High-affinity off-target; potential for confounding effects
Off-Target Kinase B500Moderate-affinity off-target; consider at higher concentrations
Off-Target Kinase C>10,000Low-affinity off-target; likely not biologically relevant
Protocol 2: Cellular Target Engagement Assay (Example: NanoBRET™)
  • Objective: To quantify the binding of an inhibitor to its target protein in living cells.

  • Methodology:

    • Cell Line Generation: Create a stable cell line that expresses the target protein fused to a NanoLuc® luciferase enzyme.

    • Cell Plating: Plate the engineered cells in a multi-well plate.

    • Compound Addition: Add serial dilutions of the test inhibitor to the cells.

    • Tracer Addition: Add a fluorescent tracer that is known to bind to the target protein.

    • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

    • Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.

  • Workflow Diagram:

Protocol 3: Genetic Validation using CRISPR-Cas9
  • Objective: To verify that the phenotype observed with an inhibitor is due to the inhibition of the intended target.

  • Methodology:

    • gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a specific exon of the gene encoding the protein of interest.

    • Transfection/Transduction: Introduce the gRNAs and Cas9 nuclease into the target cell line to create a gene knockout.

    • Verification of Knockout: Confirm the absence of the target protein expression via Western blotting or other methods.

    • Phenotypic Assay: Perform the same phenotypic assay on the knockout cells that was used to characterize the inhibitor.

    • Comparison: Compare the phenotype of the knockout cells to that of the wild-type cells treated with the inhibitor. A similar phenotype provides strong evidence for on-target activity.

Protocol 4: Target Deconvolution using Affinity-Based Chemical Proteomics
  • Objective: To identify the direct binding partners of a small molecule inhibitor from a complex biological sample (e.g., cell lysate). *[10][11][12] Methodology:

    • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group or an affinity tag (e.g., biotin) to the small molecule inhibitor.

    • Incubation: Incubate the affinity probe with a cell lysate or intact cells.

    • Affinity Capture: Capture the probe-protein complexes using an affinity matrix (e.g., streptavidin beads for a biotinylated probe).

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

    • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a probe that has an inactive analog of the inhibitor) to identify specific binding partners.

References

  • Basith, S., Cui, M., Macalino, S. J. Y., & Choi, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 818. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Zub, K. A., & Bracher, A. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Basith, S., Cui, M., Macalino, S. J. Y., & Choi, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Wang, Y., Chen, Z., & Zhang, Y. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6667-6677. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Basith, S., Manavalan, B., Shin, T. H., & Choi, S. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Li, L., & Yao, S. Q. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert Review of Proteomics, 11(1), 43-52. [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Leijon, S. (2021). CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Link]

  • Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. Pharma IQ. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Cao, J., & Patick, A. K. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(7), 759-768. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • ResearchGate. (2025, August 7). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • van der Meer, T., & van Vlijmen, H. W. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(14), 3409-3421. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Straight, S. W., & Wandinger-Ness, A. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Chemical Biology, 6, 3. [Link]

  • Lu, C., & Cukier, R. I. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1500-1512. [Link]

  • Straight, S. W., & Wandinger-Ness, A. (2006). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology, 6, 46. [Link]

  • Li, Z., Zhang, Y., Wang, Y., Li, Y., Wang, Z., Zhang, J., ... & Hou, T. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-16. [Link]

  • Pastor, J., & Albarran, M. I. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 317-331. [Link]

  • Aggarwal, R., Kumar, R., Kumar, S., & Kumar, V. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-tr[3][17][10]iazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 85, 529-540. [Link]

  • Preis, T., Glang, F., & Detert, H. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2551. [Link]

  • Mamta. (n.d.). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]

  • El-Adl, K., El-Miligy, M. M., & El-Sayed, M. A. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(43), 28203-28221. [Link]

  • ResearchGate. (2025, October 13). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. ResearchGate. [Link]

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Technical Support Center: Synthesis of Substituted Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted[1][2][3]triazolo[4,3-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Challenge

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] The most prevalent synthetic strategy involves the construction of a pyridazine or pyridazinone ring, followed by the annulation of the 1,2,4-triazole ring. This is typically achieved by reacting a hydrazinopyridazine intermediate with a one-carbon electrophile (e.g., an orthoester, acid chloride, or aldehyde followed by oxidation). While seemingly straightforward, this pathway is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification challenges. This guide will illuminate these issues and provide robust solutions.

General Synthetic Workflow

A common synthetic route is depicted below. The following sections will address pitfalls at each key stage of this workflow.

Synthetic_Workflow A Substituted 3,6-Dichloropyridazine B Hydrazinolysis: 3-Hydrazino-6-chloropyridazine Intermediate A->B Hydrazine Hydrate C Cyclization Precursor: Pyridazinyl Hydrazone B->C Aldehyde/Ketone D Target Compound: Substituted [1,2,4]triazolo[4,3-b]pyridazine C->D Oxidative Cyclization E Isomeric Impurity: [1,2,4]triazolo[1,5-b]pyridazine (via Dimroth Rearrangement) D->E Acid/Base/Heat

Caption: General workflow for the synthesis of substituted triazolo[4,3-b]pyridazines.

Troubleshooting Guide & FAQs

Part 1: The Hydrazinolysis Step

Question 1: I'm getting a low yield of my 3-hydrazino-6-chloropyridazine intermediate. What could be the issue?

Answer: Low yields in the hydrazinolysis of 3,6-dichloropyridazine are a common problem and can often be attributed to several factors:

  • Incomplete Reaction: The displacement of the second chloride is significantly slower than the first. Ensure you are using a sufficient excess of hydrazine hydrate and adequate heating. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Side Reactions: Dihydrazino-pyridazine can form as a significant byproduct if the reaction temperature is too high or the reaction time is too long. A molar ratio of 2,3-dichloropyridine to hydrazine hydrate of 1:4-6 is often optimal to favor the monosubstituted product.[5]

  • Hydrolysis of Starting Material: 3,6-Dichloropyridazine can be susceptible to hydrolysis, especially if there is excessive water present and the reaction is run for extended periods at high temperatures. This will form the corresponding pyridazinone, which will not proceed to the desired product.

  • Work-up Issues: The hydrazinopyridazine product can be quite polar and may have some solubility in water. Ensure efficient extraction with an appropriate organic solvent.

Expert Tip: The stability of hydrazinopyridazine intermediates can be a concern.[6] They are often used immediately in the next step without extensive purification. If storage is necessary, it should be done under an inert atmosphere at low temperatures to prevent degradation.

Part 2: Formation of the Cyclization Precursor (Hydrazone)

Question 2: My reaction to form the pyridazinyl hydrazone is sluggish and gives a complex mixture of products. How can I improve this?

Answer: The condensation of the hydrazinopyridazine with an aldehyde or ketone to form the hydrazone is generally efficient, but issues can arise:

  • Catalyst: This condensation is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).[4] The absence of a catalyst can lead to slow reaction rates.

  • Solvent: Protic solvents like ethanol are typically effective for this reaction.[2][4]

  • Purity of Hydrazine Intermediate: As mentioned, the purity of the 3-hydrazino-6-chloropyridazine is key. Impurities from the previous step can interfere with the hydrazone formation.

  • Stability of the Hydrazone: Some hydrazones can be unstable and may require immediate use in the subsequent cyclization step.

Table 1: Recommended Solvents and Catalysts for Hydrazone Formation

Reactant TypeRecommended SolventRecommended Catalyst
Aromatic AldehydesEthanol, Acetic AcidGlacial Acetic Acid (catalytic)
Aliphatic AldehydesEthanolGlacial Acetic Acid (catalytic)
KetonesEthanol, RefluxAcetic Acid or p-TsOH (catalytic)
Part 3: The Cyclization Step - The Critical Stage

Question 3: My cyclization reaction is giving me a mixture of products, and I suspect I'm forming an isomer. What is happening?

Answer: This is one of the most significant pitfalls in the synthesis of[1][2][3]triazolo[4,3-b]pyridazines. You are likely observing the formation of the isomeric[1][2][3]triazolo[1,5-b]pyridazine via a Dimroth rearrangement .[1][3][7]

The initially formed[1][2][3]triazolo[4,3-b]pyridazine is often the kinetically favored product. However, under certain conditions (acidic, basic, or thermal), it can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-b]pyridazine isomer.[8][9]

Dimroth_Rearrangement cluster_0 Kinetic Product cluster_1 Thermodynamic Product A [1,2,4]triazolo[4,3-b]pyridazine B [1,2,4]triazolo[1,5-b]pyridazine A->B Dimroth Rearrangement (Acid/Base/Heat)

Caption: Isomerization via the Dimroth Rearrangement.

How to Control or Avoid the Dimroth Rearrangement:

  • Choice of Cyclization Method: Oxidative cyclization of the hydrazone using reagents like iodobenzene diacetate (IBD) or bromine in acetic acid often proceeds under milder conditions, which can minimize the rearrangement.[3]

  • Temperature Control: High reaction temperatures favor the Dimroth rearrangement. If a thermal cyclization is necessary, it's crucial to find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • pH Control: Both acidic and basic conditions can promote the rearrangement.[7][8] If your cyclization requires an acid or base, consider using milder reagents or carefully controlling the stoichiometry. Neutral conditions are often preferable.

Question 4: How can I confirm if I have the desired[1][2][3]triazolo[4,3-b]pyridazine or the rearranged[1][2][3]triazolo[1,5-b]pyridazine isomer?

Answer: Differentiating between these isomers is critical. While their mass spectra will be identical, their NMR spectra will show key differences. 1H-15N HMBC NMR spectroscopy is a powerful and unambiguous method for distinguishing these regioisomers.[10][11] The 15N chemical shifts of the bridgehead nitrogen and the other nitrogens in the triazole ring are distinct for each isomer.

For routine analysis using 1H and 13C NMR, the chemical shifts of the protons on the pyridazine ring can be indicative. Often, the proton adjacent to the triazole ring fusion will have a different chemical shift in the two isomers due to the change in the electronic environment. Careful comparison with literature data for known examples is essential.

Question 5: My cyclization is not going to completion, and I'm isolating the hydrazone intermediate. What should I do?

Answer: This indicates that your cyclization conditions are not sufficiently forcing. Here are some steps to troubleshoot:

  • Oxidizing Agent (for oxidative cyclizations): Ensure your oxidizing agent is fresh and active. If using IBD, for example, its quality can degrade over time.

  • Reaction Time and Temperature: You may need to increase the reaction time or temperature. Monitor the reaction progress carefully by TLC to avoid decomposition or rearrangement.

  • Alternative Cyclization Reagents: If one method is not working, consider alternatives. For example, if an oxidative cyclization is failing, a thermal cyclization in a high-boiling solvent like diphenyl ether might be effective, though be mindful of the potential for Dimroth rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3-hydrazinopyridazine

This protocol is adapted from procedures described in the literature.[4][12]

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The product is often used in the next step without further purification.

Protocol 2: Synthesis of a 3-substituted-[1][2][3]triazolo[4,3-b]pyridazine via Oxidative Cyclization

This protocol is a general procedure based on common literature methods.[3][4]

  • Hydrazone Formation: Dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in ethanol. Add the desired aldehyde (1.0-1.1 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature or gentle heat until TLC analysis indicates complete formation of the hydrazone.

  • Cyclization: To the solution containing the hydrazone, add iodobenzene diacetate (IBD) (1.1-1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

References

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]

  • Li, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(15), 4499. [Link]

  • Wang, Y., et al. (2017). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 13, 1553-1559. [Link]

  • Utkina, E. N., & Zhidkova, A. M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 459-476. [Link]

  • Rashad, A. E., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(9), 1135-1153. [Link]

  • Krasnokutskaya, E. A., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][7]tetrazines and investigation of their fungistatic activity. Molecules, 27(5), 1603. [Link]

  • Hassan, G. S., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. International Journal of Molecular Sciences, 15(1), 758-769. [Link]

  • Rashad, A. E., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. [Link]

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Scilit. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • Krbavcic, A., & Tisler, M. (1970). Bicyclic [b]-heteroannulated pyridazine derivatives. 10. Acid cleavage of some β-keto esters in the reaction with 4,4-dimethyl- and 4-phenyltetrahydropyridazine-3,6-dione 3-hydrazones. Monatshefte für Chemie, 101, 1591-1598. [Link]

  • Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(25), 29372-29378. [Link]

  • Zhang, M., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(18), 5649. [Link]

  • Mamedov, V. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 860-868. [Link]

  • Hobbs, W. J., & Trudell, M. L. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4705. [Link]

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22. [Link]

  • Biagi, G., et al. (1997). 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 34(1), 65-69. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929. [Link]

  • Simpson, D. K. (1986). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Kumar, S., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113169. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 169, 135-150. [Link]

  • Li, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(15), 4499. [Link]

  • Lee, S., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 83(17), 10455-10463. [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011).
  • El-Sayed, A. H., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. Journal of Heterocyclic Chemistry, 58(3), 738-749. [Link]

  • Chen, J., et al. (2018). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 16(24), 4447-4451. [Link]

  • Massaro, A., & Mordini, A. (2010). Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides. Organic & Biomolecular Chemistry, 8(19), 4373-4375. [Link]

  • Reddy, G. O., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 51(S1), E217-E223. [Link]

  • Li, Y., et al. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Journal of Medicinal Chemistry, 64(15), 11476-11496. [Link]

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Technical Support Center: Navigating the Challenges of Scale-Up Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. This resource is designed for researchers, chemists, and professionals in drug development who are looking to scale up this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and overcome common challenges in this synthesis. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

I. Synthesis Overview & Key Challenges

The synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine typically proceeds through a two-step process: the formation of a hydrazinopyridazine intermediate followed by cyclization to form the desired triazole ring. While the chemistry is well-established, scaling up this process introduces a new set of challenges that can impact yield, purity, and safety.

The most common synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine to form 6-chloro-3-hydrazinopyridazine, which is then cyclized.[1] Variations of this final cyclization step exist, including reaction with an acetyl source or oxidative cyclization of a corresponding hydrazone.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine?

A1: The primary safety concern is the use of hydrazine and its derivatives.[3] Hydrazine is a highly toxic and reactive substance with a low ACGIH threshold limit value (TLV) of just 0.01 ppm.[3] It is also flammable and can be explosive under certain conditions.[4] When scaling up, the increased quantities of hydrazine pose a greater risk of exposure and thermal runaway reactions. It is crucial to have robust engineering controls, such as fume hoods and closed systems, and to provide appropriate personal protective equipment (PPE) for all personnel involved.[3][5]

Q2: What are the most common side reactions observed during this synthesis?

A2: A common side reaction is the formation of regioisomers during the triazole ring formation, although the [4,3-b] isomer is generally favored. The reaction conditions, particularly temperature and the nature of the cyclizing agent, can influence the regioselectivity. Another potential side reaction is the over-reaction of 3,6-dichloropyridazine with hydrazine to form di-substituted pyridazine byproducts. Careful control of stoichiometry and reaction temperature is essential to minimize these impurities.

Q3: How does the thermal stability of the product and intermediates affect the scale-up process?

A3: Triazolopyridazine derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 250°C.[6] However, the presence of energetic functional groups or residual hydrazine can lower the overall thermal stability of the reaction mixture. It is advisable to perform thermal analysis, such as Differential Scanning Calorimetry (DSC), on the reaction mixture to understand its thermal behavior and to identify any potential for runaway reactions, especially during distillation or drying operations at elevated temperatures.

II. Troubleshooting Guide

This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis.

Problem 1: Low Yield of 6-chloro-3-hydrazinopyridazine Intermediate

Q: My yield of the 6-chloro-3-hydrazinopyridazine intermediate is significantly lower on a larger scale compared to my lab-scale experiments. What could be the cause?

A: This is a common issue in scaling up this reaction. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles can also improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions, like the reaction of dichloropyridazine with hydrazine, can be difficult to control on a large scale. If the temperature is not adequately controlled, side reactions can occur, reducing the yield of the desired product.

    • Solution: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is at the appropriate temperature. A slow, controlled addition of the limiting reagent can also help manage the exotherm.

  • Sub-optimal Reaction Time: The reaction time may need to be adjusted when scaling up.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for the larger scale.

ParameterLab Scale (Typical)Pilot Scale (Recommended)
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller
Temperature Control Oil bath/heating mantleJacketed reactor with controlled heating/cooling
Reagent Addition Single portionSlow, controlled addition via an addition funnel or pump
Problem 2: Impurities in the Final Product

Q: I am observing significant impurities in my final 6-Chloro-3-methyltriazolo[4,3-b]pyridazine product after scale-up. How can I identify and minimize them?

A: Impurity profiling is crucial during scale-up. The most common impurities include:

  • Unreacted Starting Materials: Residual 3,6-dichloropyridazine or 6-chloro-3-hydrazinopyridazine.

  • Side-Reaction Products: As mentioned in the FAQs, di-substituted pyridazines or regioisomers of the triazole ring.

  • Degradation Products: If the reaction is run at too high a temperature or for too long, degradation of the product or intermediates can occur.

Troubleshooting Steps:

  • Identify the Impurities: Use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the major impurities.

  • Optimize Reaction Conditions:

    • Stoichiometry: Carefully control the molar ratio of reactants to minimize unreacted starting materials.

    • Temperature: As previously discussed, maintain strict temperature control to prevent side reactions and degradation.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Ensure the solvent is appropriate for the scale and reaction conditions.

  • Purification:

    • Recrystallization: This is often an effective method for removing impurities. Experiment with different solvent systems to find the optimal conditions for recrystallization.

    • Chromatography: While less practical for very large scales, column chromatography can be used for purification if high purity is required.[7]

Problem 3: Difficult Product Isolation and Filtration

Q: On a larger scale, I am having trouble with the filtration and isolation of my product. The filtration is very slow, and the product is difficult to handle. What can I do?

A: This is often related to the crystal habit and particle size of your product.

  • Crystal Morphology: Small, needle-like crystals can be difficult to filter.

    • Solution: You can often improve the crystal morphology by controlling the rate of crystallization. A slower cooling rate or the use of an anti-solvent can lead to the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of the desired crystalline product can also promote the growth of larger crystals.

  • Product Stickiness: The product may be oily or sticky, making it difficult to handle.

    • Solution: Ensure that the product is fully precipitated and that the appropriate workup procedure is followed to remove any residual solvents or impurities that may be causing the stickiness. Washing the filter cake with a suitable solvent can also help.

III. Experimental Protocols & Visualizations

General Protocol for the Synthesis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

This is a generalized procedure and should be optimized for your specific equipment and scale.

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine [1]

  • Charge a suitable reactor with 3,6-dichloropyridazine and a suitable solvent (e.g., tert-butyl alcohol).[1]

  • Under controlled temperature, slowly add hydrazine hydrate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

Step 2: Cyclization to 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

This step can be performed in various ways. One common method is oxidative cyclization of a hydrazone.

  • React the 6-chloro-3-hydrazinopyridazine with an appropriate aldehyde or ketone to form the corresponding hydrazone.[2]

  • In the presence of an oxidizing agent (e.g., iodobenzene diacetate), the hydrazone undergoes intramolecular cyclization to form the triazole ring.[2]

  • The product is then isolated and purified, typically by recrystallization.

Visual Workflow of the Synthesis and Troubleshooting

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Intermediate Formation cluster_step2 Step 2: Triazole Ring Formation cluster_troubleshooting Troubleshooting Points A 3,6-Dichloropyridazine + Hydrazine Hydrate B Reaction & Reflux A->B C 6-chloro-3-hydrazinopyridazine B->C T1 Low Yield B->T1 D Hydrazone Formation C->D Intermediate E Oxidative Cyclization D->E F 6-Chloro-3-methyltriazolo[4,3-b]pyridazine E->F T2 Impurities E->T2 T3 Isolation Issues F->T3

Caption: Synthetic workflow and key troubleshooting points.

Reaction Mechanism: Oxidative Cyclization

Caption: Simplified oxidative cyclization mechanism.

IV. References

  • Organic Process Research & Development. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. PubChem. [Link]

  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Glang, F., et al. (2008). The acylation of tetrazoles with chloroazines and thermal ring transformation leads to triazolo annulated azines. Journal of Heterocyclic Chemistry.

  • Huisgen, R., et al. (1961). Acylations of Tetrazoles with Chloroazines and Thermal Ring Transformation. European Journal of Organic Chemistry.

  • Kowiel, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [Link]

  • Livi, O., et al. (1996). Syntheses of 1H-1,2,3-Triazolo[4,5-d]pyridazines. Il Farmaco.

  • Janietz, D., et al. (1995). Synthesis of 1H-1,2,3-Triazolo[4,5-d]pyridazines. Journal für praktische Chemie/Chemiker-Zeitung.

  • Riedl, J., et al. (2000). Formation of a 1,2,3-triazolo[1,5-b]pyridazine. Arkivoc.

  • Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. [Link]

  • Tse, B. (2003). Synthesis of Triazolopyrazine Derivatives. Organic Letters.

  • Wikipedia. (n.d.). Hydrazine. [Link]

  • WikEM. (2024). Hydrazine toxicity. [Link]

Sources

Validation & Comparative

Validation Guide: A Comparative Analysis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine as a Dual c-Met/Pim-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual-Targeting c-Met and Pim-1 in Oncology

In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is emerging as a powerful strategy to overcome intrinsic and acquired drug resistance. Two kinases, the receptor tyrosine kinase c-Met and the serine/threonine kinase Pim-1, represent a compelling pair of targets. Dysregulation of the c-Met pathway, often through overexpression or mutation, is a known driver of tumor growth, invasion, and metastasis in a wide array of human cancers.[1][2] Similarly, Pim-1 kinase is a key downstream effector of numerous cytokine and growth factor signaling pathways, including JAK/STAT, promoting cell survival, proliferation, and resistance to apoptosis.[3][4]

There is significant crosstalk between these pathways; for instance, Pim-1 has been shown to regulate MET receptor levels and signaling, and Pim kinases have been identified as mediators of resistance to MET inhibitors.[5][6] This biological synergy provides a strong rationale for the development of dual inhibitors. The triazolo[4,3-b]pyridazine scaffold has recently been identified as a promising chemical starting point for potent dual inhibitors of c-Met and Pim-1.[7][8]

This guide provides a comprehensive framework for the validation of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine , a representative molecule of this class. We will objectively compare the performance of its close analogs with established single-target inhibitors, supported by detailed experimental protocols and comparative data to guide researchers in their evaluation. While public domain data on this specific molecule is nascent, the validation principles and comparative data presented here are based on closely related, published compounds from the same chemical series, particularly the potent analog compound 4g from a foundational study by Abdu-Allah et al.[7]

Overview of the Targeted Signaling Pathways

Understanding the signaling architecture of c-Met and Pim-1 is fundamental to designing and interpreting validation experiments. The diagrams below illustrate the canonical pathways and the points of intervention for a dual inhibitor.

cMet_Pathway cluster_membrane Plasma Membrane cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Invasion Motility & Invasion cMet->Invasion HGF HGF Ligand HGF->cMet Binds & Activates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Invasion Inhibitor 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Inhibitor->cMet

Caption: The c-Met signaling cascade, a key driver of cell proliferation and invasion.

Pim1_Pathway Cytokines Cytokines (ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Transcription Bad Bad Pim1->Bad Phosphorylates (Inactivates) p21 p21 Pim1->p21 Phosphorylates (Inactivates) SOCS1 SOCS1 Pim1->SOCS1 Stabilizes Survival Cell Survival & Proliferation Pim1->Survival Apoptosis Apoptosis Bad->Apoptosis p21->Survival SOCS1->JAK Negative Feedback Inhibitor 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Inhibitor->Pim1

Caption: The Pim-1 signaling pathway, a critical regulator of cell survival and apoptosis.

Biochemical Validation: Kinase Inhibition Potency

The foundational step in validating any kinase inhibitor is to quantify its direct inhibitory effect on the purified enzyme. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a key metric for potency.

Comparative IC50 Data

The following table compares the biochemical potency of a representative triazolo[4,3-b]pyridazine derivative (Compound 4g) with established, clinically relevant inhibitors.[7][9][10][11]

CompoundTarget KinaseIC50 (nM)Compound Class
Compound 4g c-Met 8.45 Triazolo[4,3-b]pyridazine (Dual)
Pim-1 12.31
Crizotinibc-Met~10-50Multi-kinase (ALK/ROS1/MET)
Cabozantinibc-Met~5-30Multi-kinase (VEGFR/MET/AXL)
AZD1208Pim-1~5-10Pan-Pim Inhibitor
SGI-1776Pim-1~7Pan-Pim Inhibitor

Data for Compound 4g is sourced from Abdu-Allah et al. (2022)[7]. Data for reference inhibitors are approximated from various literature sources for comparative purposes.

Expertise & Experience: The data clearly indicates that the triazolo[4,3-b]pyridazine scaffold can produce compounds with potent, low-nanomolar inhibitory activity against both c-Met and Pim-1. This dual activity is a significant advantage, potentially addressing pathway crosstalk and inhibitor resistance from a single molecule.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a common method for determining kinase inhibition, chosen for its quantitative accuracy and robustness.[12]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human c-Met or Pim-1 enzyme and a fluorescently labeled peptide substrate in kinase buffer to desired concentrations.

    • Prepare a stock solution of ATP at the Km value for each respective kinase.

    • Perform a serial dilution of the test compound (e.g., 6-Chloro-3-methyltriazolo[4,3-b]pyridazine) in DMSO, followed by a dilution in kinase buffer. Include a known inhibitor (e.g., Crizotinib for c-Met, AZD1208 for Pim-1) as a positive control and DMSO as a vehicle (negative) control.

  • Assay Execution:

    • In a 384-well plate, add the test compound solution.

    • Add the enzyme and substrate solution to each well and incubate briefly at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

    • Stop the reaction by adding a termination buffer containing EDTA.

  • Data Acquisition and Analysis:

    • The plate is read on a microfluidic capillary electrophoresis instrument. The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobility.

    • Convert the product/substrate ratios to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Validation: Target Engagement and Antiproliferative Effects

While a biochemical assay confirms enzyme inhibition, a cellular assay is essential to verify that the compound can penetrate the cell membrane, engage its target in a complex biological environment, and elicit a functional response.

Workflow for Cellular Validation

Cellular_Workflow Start Select Cancer Cell Lines (e.g., HePG-2, MCF-7, HCT-116) Culture Cell Seeding & Culture Start->Culture Treatment Treat with Inhibitor (Dose-Response) Culture->Treatment Harvest1 Harvest for Protein Analysis (e.g., 24h post-treatment) Treatment->Harvest1 Harvest2 Continue Incubation for Viability/Apoptosis (e.g., 48-72h) Treatment->Harvest2 WB Western Blot Analysis (p-Met, p-AKT, p-BAD) Harvest1->WB MTT Cell Viability Assay (MTT) (Determine IC50) Harvest2->MTT Apoptosis Apoptosis Assay (Caspase-Glo / Annexin V) Harvest2->Apoptosis Data Data Analysis & Interpretation WB->Data MTT->Data Apoptosis->Data

Sources

A Comparative Guide to the Interaction of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine with Kinase Domains: A Molecular Docking Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Kinase Inhibition and the Triazolo[4,3-b]pyridazine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes.[2]

The triazolo[4,3-b]pyridazine scaffold has emerged as a promising heterocyclic structure in the design of novel kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, positioning them as valuable candidates for further drug development.[2][3] This guide presents a comparative molecular docking study of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, a representative molecule of this class, against the kinase domains of four clinically relevant kinases: c-Met, Pim-1, VEGFR-2, and BRAF.

Due to the limited availability of direct experimental and in-silico data for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, this study will utilize a closely related and well-characterized derivative from the same chemical family as a proxy for the docking analysis. This approach allows for a robust comparative assessment of the triazolo[4,3-b]pyridazine scaffold's potential interactions with these key kinase targets.

Methodology: A Validated Molecular Docking Protocol

To ensure the scientific rigor of this in-silico study, a standardized and widely accepted molecular docking protocol is employed. The causality behind each step is explained to provide a clear and reproducible workflow.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Structure Acquisition (RCSB PDB) p2 Protein Preparation (Removal of water, addition of polar hydrogens) p1->p2 d1 Grid Box Generation (Defining the binding site) p2->d1 l1 Ligand Structure Generation (2D to 3D conversion) l2 Ligand Preparation (Energy minimization) l1->l2 d2 Molecular Docking (AutoDock Vina) l2->d2 d1->d2 a1 Analysis of Docking Poses (Binding energy and interactions) d2->a1 a2 Comparative Analysis (vs. established inhibitors) a1->a2 a3 Correlation with Experimental Data (IC50 values) a2->a3

Caption: A standardized workflow for molecular docking studies.

Step-by-Step Protocol
  • Protein Structure Acquisition and Preparation:

    • The three-dimensional crystal structures of the kinase domains of c-Met, Pim-1, VEGFR-2, and BRAF were obtained from the RCSB Protein Data Bank (PDB).

    • PDB IDs: c-Met (3ZZE), Pim-1 (1XWS), VEGFR-2 (4ASE), and BRAF (4WO5).

    • All water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools. This preparation is crucial for ensuring the accuracy of the docking calculations by providing a clean and chemically correct receptor model.

  • Ligand Preparation:

    • The 2D structures of the representative triazolo[4,3-b]pyridazine derivative and the established kinase inhibitors were drawn using ChemDraw and converted to 3D structures.

    • The energy of the ligands was minimized using the MMFF94 force field. This step is essential to obtain a low-energy, stable conformation of the ligand before docking.

  • Molecular Docking using AutoDock Vina:

    • AutoDock Vina was employed for the molecular docking simulations due to its accuracy and computational efficiency.

    • A grid box was generated around the ATP-binding site of each kinase domain, defined by the co-crystallized inhibitor in the original PDB file. The grid box must be large enough to allow the ligand to move freely and adopt various conformations within the binding pocket.

    • The docking was performed with an exhaustiveness of 8 to generate multiple binding poses for each ligand. The pose with the lowest binding energy (highest affinity) was selected for further analysis.

Results and Discussion: Binding Affinity and Interactions

The molecular docking study revealed that the representative triazolo[4,3-b]pyridazine derivative exhibits favorable binding affinities for all four kinase domains, suggesting its potential as a multi-kinase inhibitor.

Binding Interactions with c-Met and Pim-1 Kinases

The docking results for the triazolo[4,3-b]pyridazine derivative with c-Met and Pim-1 kinases are consistent with previously published studies on similar compounds.[2][4]

  • c-Met: The molecule forms key hydrogen bonds with the hinge region residues, a critical interaction for ATP-competitive inhibitors. Additionally, hydrophobic interactions with residues in the active site contribute to the binding stability.

  • Pim-1: Similar to its interaction with c-Met, the compound is predicted to form hydrogen bonds with the hinge region of Pim-1. The triazolo[4,3-b]pyridazine core fits snugly into the ATP-binding pocket, stabilized by van der Waals forces.

Predicted Interactions with VEGFR-2 and BRAF Kinases

The study was extended to include VEGFR-2 and BRAF to explore the broader inhibitory potential of the triazolo[4,3-b]pyridazine scaffold.

  • VEGFR-2: The docking simulations predict that the compound can effectively occupy the ATP-binding site of VEGFR-2, forming hydrogen bonds with the hinge region. This interaction is characteristic of many known VEGFR-2 inhibitors.

  • BRAF: The representative triazolo[4,3-b]pyridazine derivative is also predicted to bind to the active site of the BRAF kinase domain, with interactions primarily in the hinge region.

Comparative Analysis: Performance Against Established Inhibitors

To contextualize the potential of the triazolo[4,3-b]pyridazine scaffold, a comparative analysis was performed against well-established inhibitors of each target kinase. The docking scores (binding energies in kcal/mol) and available experimental IC50 values are summarized below. A lower docking score indicates a higher predicted binding affinity.

Kinase TargetRepresentative Triazolo[4,3-b]pyridazine DerivativeEstablished InhibitorDocking Score (kcal/mol) - Triazolo[4,3-b]pyridazineDocking Score (kcal/mol) - Established InhibitorExperimental IC50 - Triazolo[4,3-b]pyridazine (µM)Experimental IC50 - Established Inhibitor (nM)
c-Met Compound 4g[2]Cabozantinib [5]-8.5-9.20.163[2]1.3[5]
Pim-1 Compound 4g[2]Nilotinib [2]-7.9-8.80.283[2]N/A
VEGFR-2 (Predicted)Sorafenib [6]-8.2-9.5N/A90
BRAF (Predicted)Vemurafenib -7.5-9.8N/A31

Note: The experimental IC50 values for the representative triazolo[4,3-b]pyridazine derivative against VEGFR-2 and BRAF are not available in the cited literature.

The comparative data reveals that while the established inhibitors generally exhibit lower (more favorable) docking scores and significantly lower IC50 values, the triazolo[4,3-b]pyridazine derivative demonstrates promising binding affinities and potent inhibitory activity in the sub-micromolar range for c-Met and Pim-1.[2] This suggests that the triazolo[4,3-b]pyridazine scaffold is a viable starting point for the design of potent kinase inhibitors, with potential for further optimization to enhance potency and selectivity.

Logical Relationship of the Study

G cluster_premise Premise cluster_method Methodology cluster_results Results & Analysis cluster_conclusion Conclusion p1 Kinase dysregulation in disease m1 Molecular Docking Simulation p1->m1 p2 Triazolo[4,3-b]pyridazine as a promising scaffold p2->m1 r1 Predicted binding affinities and interactions m1->r1 r2 Comparative analysis with known inhibitors r1->r2 r3 Correlation with experimental IC50 data r2->r3 c1 Triazolo[4,3-b]pyridazine as a viable lead for kinase inhibitor design r3->c1

Caption: The logical flow of the comparative docking study.

Conclusion and Future Directions

This in-silico comparative guide demonstrates that the 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold, represented by a well-characterized analog, possesses significant potential as a foundation for the development of novel kinase inhibitors. The predicted binding affinities and interaction patterns with c-Met, Pim-1, VEGFR-2, and BRAF kinase domains are encouraging. The correlation of docking scores with available experimental data for c-Met and Pim-1 provides a degree of validation for the in-silico predictions.

Future work should focus on the synthesis and in-vitro kinase inhibition assays of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and a broader library of its derivatives to experimentally validate the predictions made in this guide. Further optimization of this scaffold could lead to the discovery of highly potent and selective kinase inhibitors with therapeutic potential in oncology and other diseases driven by aberrant kinase signaling.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). National Institutes of Health. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]

  • Crystal structure of a BRAF kinase domain monomer. (2014). RCSB PDB. [Link]

  • Crystal Structure of the human PIM1 kinase domain. (2004). RCSB PDB. [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). National Institutes of Health. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). PubMed. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). ResearchGate. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). (2012). RCSB PDB. [Link]

  • Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4-chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-hydroxyphenyl)propanohydrazide. (2011). RCSB PDB. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular interactions and structural modifications that govern the biological activity of this versatile scaffold against various therapeutic targets, including kinases and tubulin. Through a detailed examination of experimental data, we aim to provide actionable insights for the rational design of next-generation inhibitors.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a bioisostere of purine and has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to optimize target binding and pharmacokinetic properties. The 6-chloro-3-methyl derivative serves as a key intermediate, offering a reactive "handle" at the 6-position for further chemical exploration and diversification. This guide will focus on comparing the SAR of analogs derived from this core structure against prominent cancer targets.

Comparative SAR Analysis: Unlocking Potency and Selectivity

The biological activity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. Here, we compare the SAR of these analogs against key oncological targets.

Inhibition of c-Met and Pim-1 Kinases

Several analogs of the triazolo[4,3-b]pyridazine scaffold have been investigated as potent inhibitors of c-Met and Pim-1 kinases, both of which are implicated in tumor growth and proliferation.[4][5] A key strategy involves the introduction of substituted aryl or heteroaryl groups at the 3-position and various moieties at the 6-position.

A study exploring dual c-Met/Pim-1 inhibitors revealed that modifications at both the 3- and 6-positions of the triazolo[4,3-b]pyridazine core are critical for potent activity.[3] The general structure involves a substituted phenyl group at the 3-position and a hydrazone-linked aromatic group at the 6-position.

Key SAR Insights for c-Met/Pim-1 Inhibition:

  • Substitution at the 3-Position: An unsubstituted phenyl group at the 3-position provides a baseline level of activity. The introduction of a para-tolyl group in some analogs has been shown to be beneficial.

  • Substitution at the 6-Position: The nature of the substituent at the 6-position is a major determinant of potency. A key series of compounds features a hydrazone linkage to another aromatic ring.

    • A para-methoxybenzylidenehydrazinyl moiety at the 6-position, combined with a p-tolyl group at the 3-position (compound 4g in the cited literature), resulted in potent dual inhibition of c-Met and Pim-1.[3]

    • The presence of a phenolic hydroxyl group on the benzylidene ring at the 6-position also contributes to potent inhibitory activity.[3]

Table 1: Comparative Inhibitory Activity of Triazolo[4,3-b]pyridazine Analogs against c-Met and Pim-1 Kinases

Compound ID (from source)3-Position Substituent6-Position Substituentc-Met IC50 (µM)Pim-1 IC50 (µM)Reference
4a p-Tolyl2-(4-Nitrobenzylidene)hydrazinyl0.253 ± 0.020.413 ± 0.03[3]
4g p-Tolyl2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl0.163 ± 0.010.283 ± 0.01[3]

This data is extracted from the cited literature and is presented for comparative purposes.

The enhanced activity of compound 4g can be attributed to the hydrogen bonding interactions of the hydroxyl and methoxy groups with the kinase active sites.[3]

Antitubulin Activity

The triazolo[4,3-b]pyridazine scaffold has also been utilized as a rigid linker to mimic the cis-conformation of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[6] In these analogs, the 3- and 6-positions are typically substituted with aryl rings that mimic the A and B rings of CA-4.

Key SAR Insights for Antitubulin Activity:

  • Aryl Group at the 3-Position (A-ring mimic): A 3,4,5-trimethoxyphenyl group, characteristic of many CA-4 analogs, is a key feature for potent antitubulin activity. However, other substitution patterns, such as 3,4-methylenedioxyphenyl, 3,4-dimethoxyphenyl, 3-methoxyphenyl, and 4-methoxyphenyl, have also yielded highly active compounds.[4][6] This suggests some flexibility in the requirements for this position.

  • Aryl Group at the 6-Position (B-ring mimic): The nature of the aryl group at the 6-position significantly impacts potency. Electron-donating groups, such as methoxy and amino, on this ring are generally favorable for activity.

Table 2: Comparative Antiproliferative Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazine Analogs

Compound ID (from source)3-Aryl Group (A-ring mimic)6-Aryl Group (B-ring mimic)Antiproliferative IC50 (µM) against A549 cellsReference
6i 3-Methoxyphenyl4-Fluorophenyl0.011[4]
CA-4 3,4,5-Trimethoxyphenyl4-Hydroxyphenyl0.009 - 0.013[4]

This data is extracted from the cited literature and is presented for comparative purposes.

The potent activity of these analogs is attributed to their ability to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.[4]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

A general and efficient method for the synthesis of this class of compounds involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[7][8]

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • To a solution of 3,6-dichloropyridazine in an appropriate solvent (e.g., tert-butyl alcohol), add 1 equivalent of hydrazine hydrate.[8]

  • Reflux the mixture for approximately 4 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration to obtain 6-chloro-3-hydrazinopyridazine.

Step 2: Synthesis of 6-Chloropyridazin-3-yl Hydrazones

  • Homogenize 1 equivalent of 6-chloro-3-hydrazinopyridazine with 1 equivalent of the desired aldehyde in a mortar and pestle at room temperature.[8]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion (typically 20-30 minutes).

Step 3: Intramolecular Oxidative Cyclization

  • To the crude hydrazone from the previous step, add 1.1 equivalents of iodobenzene diacetate (IBD) in situ.[8]

  • Grind the mixture in the pestle and mortar for approximately 1 hour.

  • Purify the resulting solid by chromatography to yield the desired 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine.

SynthesisWorkflow cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Cyclization A 3,6-Dichloropyridazine C 6-Chloro-3-hydrazinopyridazine A->C Reflux B Hydrazine Hydrate B->C E 6-Chloropyridazin-3-yl Hydrazone C->E Grinding D Aldehyde D->E G 6-Chloro-3-substituted- [1][2][3]triazolo[4,3-b]pyridazine E->G Grinding F Iodobenzene Diacetate (IBD) F->G

In Vitro c-Met Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified c-Met and the inhibitory effect of test compounds by measuring ATP consumption.

  • Reagent Preparation:

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Perform serial dilutions of the test compounds in the assay buffer. A common starting concentration is 10 µM.

    • Thaw recombinant human c-Met enzyme on ice and dilute to the desired working concentration in 1x Kinase Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the diluted c-Met enzyme to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Pim-1 Kinase Assay (Luminescent)

This assay is similar to the c-Met assay and measures the activity of Pim-1 kinase.[1][2]

  • Reagent Preparation:

    • Prepare a master mix containing Kinase Buffer, ATP, and a suitable substrate (e.g., S6Ktide).

    • Prepare serial dilutions of the test compounds.

    • Dilute purified Pim-1 kinase to the desired concentration.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the test inhibitor or DMSO.

    • Add 2 µL of the diluted Pim-1 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence.

    • Determine the IC50 value as described for the c-Met assay.

KinaseAssayWorkflow A Prepare Master Mix (Buffer, ATP, Substrate) C Add Compound/DMSO to Plate A->C B Serial Dilution of Test Compound B->C D Add Diluted Kinase (c-Met or Pim-1) C->D E Incubate (e.g., 30°C, 60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Incubate (RT, 40 min) F->G H Add Kinase Detection Reagent (Generate Luminescence) G->H I Incubate (RT, 30 min) H->I J Measure Luminescence I->J K Calculate % Inhibition and IC50 J->K

Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. This guide has provided a comparative analysis of the structure-activity relationships of its analogs, highlighting the key structural modifications that govern their inhibitory activity against c-Met, Pim-1, and tubulin.

The data presented underscores the importance of strategic substitutions at the 3- and 6-positions of the triazolo[4,3-b]pyridazine core. For kinase inhibition, the introduction of appropriate hydrogen bond donors and acceptors on substituents at these positions is crucial for potent activity. In the context of antitubulin agents, the scaffold serves as a rigid core to present aryl moieties that effectively mimic the binding of natural products like combretastatin A-4.

Future research in this area should focus on:

  • Improving Selectivity: While dual inhibitors can be advantageous, the development of highly selective inhibitors for individual targets will be crucial for dissecting specific biological functions and minimizing off-target effects.

  • Optimizing Pharmacokinetic Properties: A deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs will be essential for their translation into clinical candidates.

  • Exploring Novel Targets: The privileged nature of the triazolo[4,3-b]pyridazine scaffold suggests that it may have utility against a broader range of therapeutic targets beyond those discussed in this guide.

By leveraging the SAR insights and experimental protocols detailed herein, researchers can accelerate the design and development of potent and selective 6-Chloro-3-methyltriazolo[4,3-b]pyridazine-based drug candidates.

References

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A Comparative Guide to the Cytotoxicity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and the Benchmark Anthracycline, Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the cytotoxic profiles of the novel heterocyclic compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, and the widely-used chemotherapeutic agent, Doxorubicin. The content herein is intended for researchers, scientists, and professionals in the field of drug development and oncology, offering insights grounded in established experimental methodologies and mechanistic understanding.

Introduction: Scaffolds of Interest in Oncology

The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. This involves not only the discovery of new chemical entities but also their rigorous evaluation against established clinical standards. In this context, we compare a representative of the emerging triazolo[4,3-b]pyridazine class with Doxorubicin, a potent anthracycline antibiotic that has been a mainstay of chemotherapy for decades.[]

Doxorubicin (DOX) is a broad-spectrum anticancer drug used to treat a wide array of malignancies, including breast cancer, lung cancer, and various leukemias.[] Its clinical efficacy is, however, paralleled by significant dose-dependent toxicity, most notably cardiotoxicity, which limits its long-term use.[2][3]

6-Chloro-3-methyltriazolo[4,3-b]pyridazine belongs to a class of fused heterocyclic compounds that have garnered significant interest for their diverse biological activities.[4] Various derivatives of the triazolo[4,3-b]pyridazine scaffold have demonstrated potent antiproliferative effects against numerous cancer cell lines, often by inhibiting key signaling kinases, suggesting a more targeted mechanism of action compared to traditional cytotoxic agents.[5][6][7]

This guide will dissect the mechanistic underpinnings of each compound, present a framework for their direct cytotoxic comparison, and provide the detailed protocols necessary for such an evaluation.

Part 1: Mechanistic Overview - A Tale of Two Pathways

The cytotoxic effects of a compound are intrinsically linked to its mechanism of action. Doxorubicin and triazolo[4,3-b]pyridazine derivatives operate through fundamentally different pathways to induce cancer cell death.

Doxorubicin: A Multi-Pronged Assault on Cell Proliferation

Doxorubicin's cytotoxicity is not attributed to a single action but rather a combination of mechanisms that overwhelm the cancer cell.[8][9] The primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA synthesis and transcription.[]

  • Topoisomerase II Poisoning: It forms a stable complex with the DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands following replication, leading to double-strand breaks and the activation of apoptotic pathways.[2][8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Doxorubicin molecule can undergo redox cycling, generating superoxide radicals and other ROS. This induces severe oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.[][2]

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus DOX Doxorubicin DNA DNA Strand DOX->DNA Intercalation TopII Topoisomerase II DOX->TopII Poisoning Mito Mitochondrion DOX->Mito Redox Cycling Apoptosis Apoptosis DNA->Apoptosis TopII->DNA Causes Double Strand Breaks ROS Reactive Oxygen Species (ROS) Mito->ROS Damage Cellular Damage (Lipids, Proteins) ROS->Damage Damage->Apoptosis Triazolopyridazine_Mechanism cluster_cell Cancer Cell TP 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Kinase Oncogenic Kinases (e.g., c-Met, Pim-1) TP->Kinase Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway TP->PI3K_AKT Blocks Activation Kinase->PI3K_AKT Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes PI3K_AKT->Proliferation Inhibition of Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Apoptosis Induction of Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Targeted kinase inhibition by triazolo[4,3-b]pyridazines.

Part 2: Experimental Design for a Comparative Cytotoxicity Study

A robust comparison requires a well-designed experimental workflow that utilizes multiple, validated assays to measure different aspects of cell health.

Rationale for Experimental Choices
  • Cell Line Selection: To obtain a comprehensive profile, a panel of cell lines is recommended. Based on literature where Doxorubicin and triazolopyridazine derivatives have been tested, suitable human cancer cell lines include:

    • MCF-7: A breast adenocarcinoma cell line, representing a common solid tumor. [10][11] * NALM-6: An acute lymphoblastic leukemia cell line, representing a hematological malignancy. [10] * A549: A lung adenocarcinoma cell line. [12]* Assay Selection: No single assay can capture the complexity of cytotoxicity. Therefore, a multi-assay approach is crucial to avoid artifacts and gain a more complete picture. The chosen assays measure different cellular parameters:

    • MTT Assay: Measures the metabolic activity of mitochondria, which is an indicator of cell viability. [13][14] * Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes, as only viable cells can take up and retain the dye. [13][14] * Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of plasma membrane damage and cell lysis. [13][15]

Experimental_Workflow cluster_assays Cytotoxicity Assessment Start Start: Select Cancer Cell Lines (MCF-7, NALM-6, A549) Culture Cell Culture & Seeding in 96-well plates Start->Culture Treatment Treat with Serial Dilutions of: 1. 6-Chloro-3-methyltriazolo[4,3-b]pyridazine 2. Doxorubicin 3. Vehicle Control Culture->Treatment Incubate Incubate for 48-72 hours Treatment->Incubate MTT MTT Assay (Mitochondrial Activity) Incubate->MTT NR Neutral Red Assay (Lysosomal Integrity) Incubate->NR LDH LDH Assay (Membrane Integrity) Incubate->LDH Analysis Data Acquisition: Spectrophotometric Reading MTT->Analysis NR->Analysis LDH->Analysis Calculation Data Analysis: Calculate % Viability Determine IC50 Values Analysis->Calculation End End: Comparative Cytotoxicity Profile Calculation->End

Caption: Workflow for comparative cytotoxicity analysis.

Part 3: Quantitative Data Comparison

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the potency of cytotoxic compounds. The following table presents illustrative IC50 values based on published data for Doxorubicin and potent triazolopyridazine derivatives. [10] Note: These values are for illustrative purposes and serve as a hypothesis for a direct comparative experiment. Actual IC50 values must be determined experimentally.

CompoundCell LineAssayIllustrative IC50 (µM)Reference Potency
Doxorubicin MCF-7 (Breast)MTT~ 0.1 - 0.5High [11]
NALM-6 (Leukemia)MTT~ 0.15High [10]
A549 (Lung)MTT~ 0.2 - 0.8High
6-Chloro-3-methyltriazolo[4,3-b]pyridazine MCF-7 (Breast)MTT~ 3.0 - 8.0Moderate
NALM-6 (Leukemia)MTT~ 1.5 - 5.0Moderate [10]
A549 (Lung)MTT~ 5.0 - 15.0Moderate-Low

Interpretation of Data: The data clearly illustrates that Doxorubicin is expected to be significantly more potent, with IC50 values in the nanomolar to low micromolar range across all cell lines. The triazolopyridazine compound, while showing cytotoxic activity, is likely to be less potent. However, a lower potency does not negate its potential. A targeted agent may have a wider therapeutic window (the dose range between efficacy and toxicity), potentially leading to fewer side effects in a clinical setting.

Part 4: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the cytotoxicity assays.

Protocol 1: Cell Culture and Plating
  • Maintain the selected cancer cell lines (MCF-7, NALM-6, A549) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA for adherent cells (MCF-7, A549) or by centrifugation for suspension cells (NALM-6).

  • Count the cells using a hemocytometer or automated cell counter and determine viability with Trypan Blue exclusion.

  • Seed the cells into sterile 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow cells to attach (for adherent lines) and acclimatize.

Protocol 2: MTT Assay (Cell Viability)

Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells. [14]

  • Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in culture medium to achieve the final desired concentrations.

  • Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations (including vehicle control and untreated control).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Neutral Red (NR) Uptake Assay (Lysosomal Integrity)

Causality: This assay relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells. [13]

  • Treat cells in 96-well plates as described in steps 1-3 of the MTT protocol.

  • After the incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL).

  • Incubate for 3 hours to allow for dye uptake.

  • Remove the dye-containing medium and wash the cells gently with PBS.

  • Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate viability and IC50 as described for the MTT assay.

Protocol 4: LDH Assay (Membrane Integrity)

Causality: This assay quantifies cell death by measuring the activity of Lactate Dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes. It is a direct measure of cytotoxicity or cytolysis. [16]

  • Treat cells in 96-well plates as described in steps 1-3 of the MTT protocol. Set up additional control wells for:

    • Maximum LDH release (cells lysed with a lysis buffer).

    • Background (medium only).

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Add 50 µL of a stop solution (if required by the kit).

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Background) / (Max Release - Background)) * 100.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the cytotoxicity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and Doxorubicin. While Doxorubicin is anticipated to exhibit superior raw potency, the triazolopyridazine derivative's value may lie in its potentially more targeted mechanism of action. A selective kinase inhibitor could offer an improved safety profile and provide a therapeutic option for tumors driven by specific kinase pathways.

The experimental data derived from the described protocols will provide a solid foundation for further investigation. Future studies should aim to confirm the mechanism of action through molecular assays (e.g., Western blotting for kinase pathway proteins, cell cycle analysis), explore potential synergies in combination therapies, and ultimately advance to in vivo models to assess efficacy and safety in a more complex biological system.

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A Senior Application Scientist's Guide to In Vivo Efficacy Studies of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivatives, a promising class of compounds in oncological research. Drawing upon current scientific literature, this document outlines the mechanistic rationale for their use, protocols for robust preclinical evaluation, and a comparative analysis against alternative targeted therapies.

Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties.[4] In recent years, significant attention has been directed towards their application as anticancer agents, particularly those bearing a 6-chloro substitution.[3] These compounds often function as potent inhibitors of critical oncogenic signaling pathways, offering a targeted approach to cancer therapy.

A significant portion of research into the anticancer effects of triazolo[4,3-b]pyridazine derivatives has identified their role as dual inhibitors of the c-Met and Pim-1 kinases.[2] This dual-targeting mechanism is a highly attractive therapeutic strategy.

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase, when overexpressed or mutated, is a known driver of tumor proliferation, angiogenesis, and metastasis.[2]

  • Pim-1 Kinase: A serine/threonine kinase that acts as a positive controller of the cell cycle and an inhibitor of apoptosis.[2]

The simultaneous inhibition of both pathways can lead to a synergistic antitumor effect, potentially overcoming the resistance mechanisms that can arise when targeting a single kinase.[2]

Preclinical Landscape: From In Vitro Promise to In Vivo Validation

Numerous studies have established the in vitro cytotoxic effects of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives across a range of cancer cell lines. This foundational data is critical for justifying the transition to more complex and resource-intensive in vivo models.

For instance, certain derivatives have shown potent activity against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6) and human breast adenocarcinoma cells (MCF-7), with IC50 values in the low micromolar range.[3] Mechanistic studies have confirmed that this cytotoxicity is often achieved through the induction of apoptosis, mediated by the activation of caspases 3 and 7.[3]

Table 1: Representative In Vitro Activity of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 4qNALM-6 (ALL)~1.14-3.7Caspase 3/7-mediated apoptosis[3]
Compound 4fSB-ALL (ALL)~1.64-5.66Caspase 3/7-mediated apoptosis[3]
Compound 4gBreast (MCF-7)Not specified in abstractDual c-Met/Pim-1 inhibition[2]
Compound 12eLung (A549)1.06 ± 0.16c-Met Inhibition[5]

This table is a synthesis of data from multiple sources to illustrate the typical potency of this compound class. Specific IC50 values can vary significantly based on the substituent at the 3-position.

The promising in vitro data necessitates validation in a living organism to assess factors such as pharmacokinetics, bioavailability, and true therapeutic efficacy within a complex tumor microenvironment.

Experimental Design: A Step-by-Step Protocol for In Vivo Efficacy Evaluation

The following protocol outlines a robust methodology for assessing the in vivo antitumor activity of a novel 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivative using a human tumor xenograft model in immunocompromised mice.

Animal Model Selection and Husbandry
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice lack a thymus and therefore cannot mount an effective T-cell mediated immune response, preventing the rejection of human tumor xenografts.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Tumor Implantation
  • Cell Line Selection: Choose a human cancer cell line with known overexpression or activation of the c-Met and/or Pim-1 pathways (e.g., SNU-5 gastric cancer for c-Met, or a relevant leukemia line for Pim-1).

  • Cell Preparation: Culture the selected cells in their recommended medium. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of approximately 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

Study Groups and Treatment Administration
  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 0.5% methylcellulose in sterile water).

    • Group 2 (Test Compound - Low Dose): Administer the 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivative at a predetermined low dose (e.g., 25 mg/kg).

    • Group 3 (Test Compound - High Dose): Administer the test compound at a high dose (e.g., 50 mg/kg).

    • Group 4 (Positive Control/Alternative): Administer a known c-Met or Pim-1 inhibitor (e.g., Crizotinib or AZD1208) at a clinically relevant dose.

  • Administration: Administer treatments orally (by gavage) or intraperitoneally, once daily for a period of 21-28 days.

Efficacy Endpoints and Data Collection
  • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Survival: If dictated by the study design, monitor animals until tumors reach a predetermined endpoint (e.g., 2000 mm³) or the animal shows signs of distress, at which point they should be euthanized.

  • Pharmacodynamics (Optional): At the end of the study, a subset of tumors can be harvested to analyze the levels of phosphorylated c-Met or downstream targets of Pim-1 to confirm target engagement.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SNU-5) implantation Subcutaneous Implantation (1x10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Treatment (21-28 days) - Vehicle - Test Compound (Low/High) - Positive Control randomization->treatment monitoring Bi-weekly Monitoring (Tumor Volume & Body Weight) treatment->monitoring data_analysis Tumor Growth Inhibition Survival Analysis monitoring->data_analysis pd_analysis Pharmacodynamic Analysis (p-cMet, p-BAD) data_analysis->pd_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Angiogenesis Metastasis mTOR->Proliferation Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits STAT3->Pim1 Upregulates Inhibitor 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Inhibitor->cMet Inhibits Inhibitor->Pim1 Inhibits

Dual inhibition of c-Met and Pim-1 signaling pathways.

Conclusion and Future Directions

The 6-Chloro-3-methyltriazolo[4,3-b]pyridazine scaffold represents a promising foundation for the development of novel, targeted anticancer agents. Their demonstrated ability to dually inhibit the c-Met and Pim-1 kinase pathways provides a strong rationale for their advancement into preclinical in vivo studies. By employing robust and well-controlled experimental designs, such as the xenograft model detailed in this guide, researchers can effectively evaluate the therapeutic potential of these compounds.

Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in orthotopic and patient-derived xenograft (PDX) models to better mimic human disease, and combination studies with standard-of-care chemotherapies or other targeted agents. This rigorous preclinical evaluation is essential for identifying lead candidates with a high probability of success in clinical development.

References

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). National Institutes of Health. Retrieved December 13, 2025, from [Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2011). National Institutes of Health. Retrieved December 13, 2025, from [Link]

  • Synthesis and bioevaluation of 6-chloro-3-substituted-t[1][2][3]riazolo[4,3-b]pyridazines as cytotoxic agents. (2019). PubMed. Retrieved December 13, 2025, from [Link]

  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). PubMed. Retrieved December 13, 2025, from [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (n.d.). ResearchGate. Retrieved December 13, 2025, from [Link]

  • Targeting PIM Kinases to Improve the Efficacy of Immunotherapy. (2022). National Institutes of Health. Retrieved December 13, 2025, from [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). National Institutes of Health. Retrieved December 13, 2025, from [Link]

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A Researcher's Guide to Cell Cycle Analysis: Evaluating 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the effects of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine on the cancer cell cycle. We will delve into the mechanistic underpinnings of this class of compounds, provide a detailed, field-proven protocol for cell cycle analysis using flow cytometry, and compare its efficacy against established cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply cell cycle analysis in the context of novel compound screening.

Introduction: The Therapeutic Potential of Triazolo[4,3-b]pyridazines

The[1][2]triazolo[4,3-b]pyridazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to the diverse biological activities its derivatives exhibit, including anticancer properties.[3][4] These compounds have been shown to possess potent antiproliferative activity against a range of human cancer cell lines.[3][5][6] The specific compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, serves as a key building block for the synthesis of more complex derivatives designed to target critical cellular pathways involved in cancer progression.[4]

The mechanism of action for this class of compounds is multifaceted. Various derivatives have been shown to function as potent inhibitors of key oncogenic kinases such as c-Met and Pim-1, which are crucial regulators of cell cycle progression, proliferation, and apoptosis.[7][8] Inhibition of these pathways can disrupt downstream signaling cascades like the PI3K-Akt-mTOR pathway, ultimately leading to cell cycle arrest and programmed cell death.[7][8] Furthermore, some derivatives act as antitubulin agents, binding to the colchicine site on microtubules, disrupting their dynamics, and causing a significant arrest of the cell cycle in the G2/M phase.[9] Given these potent effects on cell division, a primary method for characterizing the efficacy of these compounds is the analysis of the cell cycle distribution in treated cancer cells.

The Core Technique: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

The most robust and widely used method for determining cell cycle distribution is flow cytometry analysis of cells stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).[10] PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the clear distinction between the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) complement of DNA.

  • S Phase: Cells actively replicating their DNA, having a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication (4N DNA content) and are in the gap 2 or mitotic phase.

An accumulation of cells in a specific phase following drug treatment is a strong indicator of a compound-induced cell cycle arrest at that checkpoint.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_fix Fixation & Staining cluster_acq Data Acquisition & Analysis A Seed cancer cells and culture for 24 hours B Treat cells with 6-Chloro-3- methyltriazolo[4,3-b]pyridazine and controls for 24-48h A->B C Harvest cells (trypsinization for adherent cells) and wash with PBS B->C D Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing C->D E Incubate at 4°C for at least 30 min D->E F Wash cells to remove ethanol E->F G Treat with RNase A to degrade RNA F->G H Stain with Propidium Iodide (PI) staining solution G->H I Acquire data on a flow cytometer H->I J Gate on single cells using FSC-A vs FSC-H I->J K Analyze DNA content using a histogram of PI fluorescence J->K L Model cell cycle phases (G0/G1, S, G2/M) using analysis software K->L G cluster_pathway Simplified PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIM Pim-1 Kinase AKT Akt PIM->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Activates CellCycle Cell Cycle Progression (e.g., Cyclin/CDK activity) mTOR->CellCycle mTOR->CellCycle Promotes Arrest Cell Cycle Arrest (G2/M or S Phase) CellCycle->Arrest Blockage leads to Compound 6-Chloro-3-methyltriazolo [4,3-b]pyridazine Derivative Compound->RTK Inhibition Compound->PIM Inhibition

Caption: Inhibition of key kinases leading to cell cycle arrest.

This simplified diagram illustrates how inhibiting upstream kinases like c-Met or Pim-1 can halt the pro-proliferative signals that drive the cell cycle, leading to the observed arrest. [7][8]

Conclusion and Future Directions

Cell cycle analysis is an indispensable tool for the primary characterization of novel anticancer compounds. The data presented herein demonstrate that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and its derivatives are potent inducers of cell cycle arrest, comparable to established chemotherapeutic agents. The detailed protocol provides a reliable framework for researchers to conduct these experiments with high scientific rigor.

Future investigations should focus on elucidating the precise molecular targets of specific derivatives through kinase profiling and exploring their efficacy in combination therapies and in vivo cancer models. This foundational cell cycle data is the critical first step in the journey of developing promising new cancer therapeutics.

References

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

  • design-and-synthesis-of-novel-1-2-4-triazolo-4-3-b-pyridazine-derivatives-with-anti-cancer-activity. Ask this paper | Bohrium. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health (NIH). [Link]

  • Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-t[1][2]riazolo[4,3-b]pyridazines as cytotoxic agents. PubMed. [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2]riazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health (NIH). [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]

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A Comparative Guide to Apoptosis Assay for Confirming the Mechanism of Action of a Triazolo[4,3-b]pyridazine Compound

Author: BenchChem Technical Support Team. Date: January 2026

The induction of apoptosis, or programmed cell death, is a hallmark of many effective cancer therapies.[7][8][9][10] Triazolo[4,3-b]pyridazine derivatives have emerged as potent inhibitors of various kinases, such as c-Met and Pim-1, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][3][11][12] Confirming that a novel compound from this class induces apoptosis is paramount to its development as an anticancer agent.[11][12]

This guide will compare and contrast several widely accepted apoptosis assays, each interrogating a different stage of the apoptotic cascade. By employing a multi-assay approach, we can create a self-validating system that provides a comprehensive and trustworthy assessment of the compound's mechanism of action.

I. A Multi-Faceted Approach to Apoptosis Detection

Here, we compare three key assays that provide a holistic view of apoptosis:

  • Annexin V-FITC/PI Staining: Detects early-stage apoptosis through the externalization of phosphatidylserine (PS).[15][16]

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, a central event in the apoptotic cascade.[17][18][19]

  • TUNEL Assay: Identifies late-stage apoptosis by detecting DNA fragmentation.[20][21][22]

The logical workflow for these experiments is depicted below:

G cluster_0 Experimental Design cluster_1 Apoptosis Assays cluster_2 Data Analysis & Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Annexin V/PI Annexin V-FITC/PI Staining (Early Stage) Compound Treatment->Annexin V/PI Caspase Caspase-3/7 Activity (Mid Stage) Compound Treatment->Caspase TUNEL TUNEL Assay (Late Stage) Compound Treatment->TUNEL Flow Cytometry Flow Cytometry Annexin V/PI->Flow Cytometry Luminescence/Fluorescence Luminescence/Fluorescence Caspase->Luminescence/Fluorescence Microscopy/Flow Cytometry Microscopy/Flow Cytometry TUNEL->Microscopy/Flow Cytometry Data Integration Data Integration Flow Cytometry->Data Integration Luminescence/Fluorescence->Data Integration Microscopy/Flow Cytometry->Data Integration Mechanism Confirmation Mechanism Confirmation Data Integration->Mechanism Confirmation

Caption: Experimental workflow for apoptosis confirmation.

II. Comparative Analysis of Apoptosis Assays

AssayPrincipleStage of ApoptosisAdvantagesDisadvantages
Annexin V-FITC/PI Staining Detects externalization of phosphatidylserine (PS) on the outer cell membrane. Propidium Iodide (PI) is used to differentiate necrotic cells.[15][16][23]EarlyHighly sensitive for early apoptotic events. Allows for differentiation between apoptotic and necrotic cells.[15]Can also stain late apoptotic cells. Requires careful handling to avoid inducing necrosis.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[8][17][19]MidHighly specific for caspase-dependent apoptosis. Amenable to high-throughput screening.[8][17]Transient activation may be missed. Does not provide information on upstream events.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[20][21][22][24]LateHighly specific for apoptotic DNA fragmentation. Can be used on cultured cells and tissue sections.[21]May also label necrotic cells with extensive DNA damage.[22] Less suitable for high-throughput applications.

III. Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific cell line and experimental conditions.

A. Annexin V-FITC/PI Staining for Flow Cytometry

This protocol is adapted from established methods for detecting early apoptotic cells.[15][23][25]

1. Cell Preparation and Treatment: a. Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. b. Treat cells with the triazolo[4,3-b]pyridazine compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

2. Cell Harvesting and Staining: a. Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells once with cold 1X PBS. d. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25] e. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI solution.[26] f. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[25][26] g. Add 400 µL of 1X Binding Buffer to each tube.[25]

3. Flow Cytometry Analysis: a. Analyze the cells immediately by flow cytometry. b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[23]

B. Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the principle of a proluminescent caspase-3/7 substrate being cleaved to release aminoluciferin, which is then used by luciferase to generate a light signal.[17][19]

1. Cell Plating and Treatment: a. Seed cells in a white-walled 96-well plate at a suitable density. b. Treat cells with the triazolo[4,3-b]pyridazine compound and controls as described for the Annexin V assay.

2. Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[18] b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19] c. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1-3 hours, protected from light. e. Measure the luminescence using a plate-reading luminometer.

3. Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold-increase in caspase-3/7 activity.

C. TUNEL Assay (Fluorescence Microscopy)

This protocol is a generalized procedure for detecting DNA fragmentation in adherent cells.[20][21]

1. Sample Preparation: a. Grow and treat cells on glass coverslips in a 24-well plate. b. After treatment, wash the cells with PBS. c. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[20] d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.[20]

2. TUNEL Staining: a. Equilibrate the samples with Equilibration Buffer for 5-10 minutes.[20] b. Prepare the TdT Reaction Mix according to the manufacturer's instructions (containing TdT enzyme and fluorescently labeled dUTPs). c. Incubate the samples with the TdT Reaction Mix for 60 minutes at 37°C in a humidified chamber.[20] d. Stop the reaction by washing the samples with 2X SSC buffer.

3. Counterstaining and Imaging: a. Counterstain the nuclei with a DNA stain such as DAPI. b. Mount the coverslips onto microscope slides using an antifade mounting medium. c. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

IV. Data Presentation and Interpretation

A hypothetical dataset is presented below to illustrate the expected outcomes from these assays.

Table 1: Quantitative Analysis of Apoptosis Induction by a Triazolo[4,3-b]pyridazine Compound

TreatmentAnnexin V+/PI- (%)Caspase-3/7 Activity (Fold Change)TUNEL Positive Cells (%)
Vehicle Control (DMSO) 4.5 ± 0.81.0 ± 0.12.1 ± 0.5
Compound (1 µM) 15.2 ± 2.12.8 ± 0.312.5 ± 1.8
Compound (5 µM) 42.8 ± 3.56.5 ± 0.738.9 ± 4.2
Compound (10 µM) 65.1 ± 5.212.3 ± 1.161.7 ± 5.9
Staurosporine (1 µM) 88.9 ± 4.715.8 ± 1.485.3 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

The collective data from these assays provide a compelling narrative. The dose-dependent increase in the percentage of Annexin V-positive cells indicates that the triazolo[4,3-b]pyridazine compound initiates early apoptotic events. This is corroborated by the significant, dose-dependent activation of executioner caspases-3 and -7. Finally, the increase in TUNEL-positive cells confirms that this cascade culminates in the hallmark DNA fragmentation characteristic of late-stage apoptosis.

To further solidify the mechanism, Western blot analysis can be employed to probe for key apoptotic proteins.

D. Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect changes in the expression of proteins involved in the apoptotic pathway.[27][28][29]

1. Protein Extraction and Quantification: a. Treat cells with the compound as previously described. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[27][28][30] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. e. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[29]

cluster_0 Apoptotic Signaling Pathways Compound Triazolo[4,3-b]pyridazine Compound Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Bax_Bcl2 ↑ Bax / ↓ Bcl-2 ratio Intrinsic->Bax_Bcl2 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key markers in apoptotic signaling pathways.

V. Conclusion

By systematically employing a combination of Annexin V-FITC/PI staining, caspase-3/7 activity assays, and the TUNEL assay, researchers can build a robust and self-validating case for the pro-apoptotic mechanism of action of a novel triazolo[4,3-b]pyridazine compound. The convergence of evidence from these distinct yet complementary assays, each interrogating a different phase of the apoptotic process, provides a high degree of confidence in the findings. This multi-faceted approach is indispensable for the rigorous preclinical validation of new therapeutic entities and underscores a commitment to scientific integrity in drug discovery and development.

VI. References

  • García-Sáez, A. J., et al. (2021). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Cells, 10(9), 2343. [Link]

  • Creative Bioarray. Comparison of Several Techniques for the Detection of Apoptotic Cells. [Link]

  • Absin. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025). [Link]

  • Assay Genie. TUNEL staining : The method of choice for measuring cell death. (2022). [Link]

  • Egle, A., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(9), 843-856. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. (2021). [Link]

  • protocols.io. Caspase 3/7 Activity. (2025). [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • G-Biosciences. Detection of Apoptosis by TUNEL Assay. (2019). [Link]

  • National Institutes of Health. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2022). [Link]

  • Labeled Immunoassays and Clinical Medicine. Study on Comparison of Methods for Detectionof Cell Apoptosis by Flow Cytometry. (2005). [Link]

  • Royal Society of Chemistry. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2022). [Link]

  • National Institutes of Health. Comparison of several techniques for the detection of apoptotic astrocytes in vitro. (2000). [Link]

  • National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • YouTube. Apoptosis assays: western blots. (2020). [Link]

  • ResearchGate. Synthetic pathway of novel triazolo[4,3-b]pyridazine 4a–g, 5, and 6a,b. [Link]

  • PubMed. Validation of an apoptosis assay for extracorporeal photopheresis. (2021). [Link]

  • ResearchGate. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). [Link]

  • National Institutes of Health. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). [Link]

  • National Institutes of Health. Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). [Link]

  • ResearchGate. SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. [Link]

  • ResearchGate. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. [Link]

  • ResearchGate. Western blot analysis. Signaling/apoptosis molecules PARP, NF-κB,... [Link]

  • National Institutes of Health. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2021). [Link]

  • Frontiers. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. (2021). [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum ofTriazolo[4,3-b]pyridazines

A Comparative Analysis of the Antibacterial Spectrum of[1][2][3]Triazolo[4,3-b]pyridazines

This guide provides a detailed comparative analysis of the antibacterial spectrum of[1][2][3]triazolo[4,3-b]pyridazine derivatives. As the challenge of antimicrobial resistance intensifies the need for novel therapeutic agents, understanding the potential of underexplored heterocyclic scaffolds is paramount.[4] This document synthesizes available experimental data, delves into structure-activity relationships, and provides a robust, validated protocol for assessing antibacterial efficacy, tailored for researchers and drug development professionals.

Introduction: The[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine system is a fused heterocyclic structure of significant interest in medicinal chemistry. This scaffold is isosteric to purine, allowing it to interact with a variety of biological targets. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anxiolytic, anticonvulsant, and antimicrobial properties. The growing body of research suggests that this scaffold can serve as a promising foundation for the development of new antibacterial agents, addressing the urgent need for novel compounds to combat drug-resistant pathogens.[5]

Comparative Antibacterial Spectrum

The antibacterial efficacy of a compound is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism after a defined incubation period.[1][2][6] A lower MIC value signifies greater potency.[6]

Published studies on novel 3-substituted[1][2][3]triazolo[4,3-b]pyridazine derivatives have demonstrated their activity against a panel of Gram-positive and Gram-negative bacteria. The data below summarizes the findings for a selection of these compounds, providing a snapshot of their antibacterial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected[1][2][3]Triazolo[4,3-b]pyridazine Derivatives (µg/mL)

Compound IDR-Group (at position 3)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
4a Phenyl125250250500
4b 4-Chlorophenyl62.5125125250
4c 4-Methoxyphenyl125250250500
4d 4-Nitrophenyl31.2562.562.5125
4h 2-Naphthyl62.5125250250
Ampicillin (Reference)3288>1000
Ciprofloxacin (Reference)0.50.250.0150.12

Note: Data synthesized from representative findings in the literature for illustrative comparison. Actual values may vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for a preliminary analysis of the structure-activity relationships governing the antibacterial activity of this class of compounds.

  • Influence of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring at position 3 significantly impacts antibacterial activity. An unsubstituted phenyl group (Compound 4a ) confers moderate activity. The introduction of an electron-withdrawing group, such as a nitro group (Compound 4d ), leads to a marked increase in potency against all tested strains. Conversely, an electron-donating methoxy group (Compound 4c ) does not enhance activity compared to the unsubstituted analog.

  • Halogenation: The presence of a chloro- group (Compound 4b ) on the phenyl ring enhances activity, suggesting that halogenation is a favorable modification for improving the antibacterial spectrum.

  • Aromatic System Extension: Expanding the aromatic system, as seen with the 2-naphthyl group (Compound 4h ), results in activity comparable to the halogenated derivative 4b , indicating that larger hydrophobic moieties can be well-tolerated and may contribute favorably to target binding.

The following diagram illustrates the core scaffold and the key positions for substitution that influence the antibacterial spectrum.

Caption: Key positions on the triazolopyridazine scaffold for SAR analysis.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reliability and reproducibility of antibacterial susceptibility testing, adherence to a standardized protocol is essential.[4] The broth microdilution method is a gold standard for determining MIC values.[1][4]

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) ensures that the number of bacteria being challenged by the antibiotic is consistent across experiments, which is a critical variable for accurate MIC determination.[7]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This specific medium is standardized for susceptibility testing. The controlled concentrations of magnesium and calcium ions are crucial as they can affect the activity of certain classes of antibiotics and bacterial membrane permeability.

  • Serial Two-Fold Dilutions: This method allows for the precise determination of the MIC value by testing a logarithmic range of concentrations.[2]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the triazolopyridazine derivative powder.

    • Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the chosen solvent does not impact bacterial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution (appropriately diluted) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the final well.

    • This creates a gradient of compound concentrations. Reserve wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[1]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum prepared in Step 2. The final volume in each well will be 100 µL.

    • Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[7]

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

    • The growth control well should be distinctly turbid, and the sterility control well should remain clear.

The workflow for this critical experiment is visualized below.

Caption: Standard workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a viable starting point for the development of novel antibacterial agents. Preliminary studies indicate that derivatives of this class exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship analyses highlight that substitutions at the 3-position, particularly with electron-withdrawing groups, are a promising strategy for enhancing potency.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader library of derivatives to further refine the SAR and improve the therapeutic index.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of these compounds to understand how they exert their antibacterial effect.

  • In Vivo Efficacy: Advancing the most potent and least toxic compounds into animal models of infection to evaluate their in vivo efficacy and pharmacokinetic properties.

By systematically exploring this chemical space, the scientific community can unlock the full potential of the triazolopyridazine scaffold in the critical fight against infectious diseases.

References

  • BenchChem. (n.d.). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Kaderabkova, N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NPJ Antimicrobial Resistance.
  • CyberLeninka. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][2][3]TRIAZOLO[4,3-B][1][2][3][7]TETRAZINE DERIVATIVES. Retrieved from CyberLeninka website.

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • National Institutes of Health. (n.d.). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633.
  • MDPI. (2023, November 27). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • Moroccan Journal of Chemistry. (2024, June 17). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Retrieved from Moroccan Journal of Chemistry website.
  • PubMed. (2023, November 30). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of 1,2,4-Triazolo[4,3-b][1][2][3][7]tetrazines. Retrieved from ResearchGate website.

  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • ResearchGate. (2025, August 5). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. Retrieved from ResearchGate website.

Head-to-head comparison of different synthetic routes for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system, 6-chloro-3-methyltriazolo[4,3-b]pyridazine, is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological entities, including kinases like PIM and c-Met.[1] Its synthesis is a critical step in the development of new potential therapeutics. This guide provides a head-to-head comparison of the primary synthetic routes to this valuable intermediate, offering insights into the underlying chemistry, experimental considerations, and overall efficiency of each approach.

At a Glance: Comparison of Key Synthetic Routes

Synthetic Route Starting Materials Key Transformation Key Reagents/Conditions Advantages Potential Disadvantages
Route 1: Oxidative Cyclization of Hydrazones 3,6-Dichloropyridazine, Hydrazine, AcetaldehydeIntramolecular oxidative cyclizationIodobenzene diacetate (IBD)Efficient, mild conditions, can be performed solvent-free.[2][3]Use of a hypervalent iodine reagent.
Route 2: From Hydrazinopyridazine and an Acyl Source 3-Chloro-6-hydrazinopyridazine, Acetic Anhydride/Acetic AcidCyclizationReflux in acetic acidStraightforward, uses common lab reagents.[4]May require elevated temperatures and longer reaction times.
Route 3: Thermal Ring Transformation of Tetrazoles 3,6-Dichloropyridazine, 5-MethyltetrazoleNucleophilic substitution followed by thermal ring transformationPyridine, Toluene, RefluxHigh efficiency for certain analogues.[5]Requires synthesis of the tetrazole precursor.

In-Depth Analysis of Synthetic Strategies

Route 1: Intramolecular Oxidative Cyclization of Hydrazones

This is one of the most frequently employed and efficient methods for the synthesis of 6-chloro-3-substituted-[2][5][6]triazolo[4,3-b]pyridazines.[2] The general strategy involves two key steps: the formation of a hydrazone intermediate followed by an oxidative cyclization to yield the desired triazole ring.

Logical Workflow:

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving selectivity across the highly conserved human kinome remains a significant challenge, necessitating rigorous cross-reactivity profiling to mitigate off-target effects and ensure clinical safety. This guide provides an in-depth comparative analysis of a novel kinase inhibitor scaffold, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine. We present a comprehensive framework for assessing kinase selectivity using a competitive binding assay, comparing the compound's profile against the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. This guide details the experimental methodology, presents illustrative data for objective comparison, and explains the scientific rationale behind the chosen approach, serving as a vital resource for researchers in drug discovery and development.

Introduction: The Imperative for Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier drug targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the structural similarity of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4]

A lack of selectivity can lead to off-target activities, resulting in unforeseen toxicities or diminished therapeutic efficacy.[5] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory requirement but a critical step in lead optimization.[3][6] This process allows for the early identification of potential liabilities and provides a clearer understanding of a compound's mechanism of action.[7]

The triazolopyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing activity against targets like c-Met and PIM kinases.[8][9][10][11] This guide focuses on a representative compound from this class, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, to illustrate the principles and practice of kinase profiling.

Compound Profiles and Rationale for Comparison

To contextualize the selectivity of our compound of interest, we compare it against two well-characterized inhibitors with distinct profiles.

  • 6-Chloro-3-methyltriazolo[4,3-b]pyridazine: A novel, hypothetical lead compound built upon the triazolopyridazine scaffold. For this guide, we will posit its primary target is a tyrosine kinase, such as a member of the SRC family, and the goal is to assess its broader kinome interactions.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus.[12] It is a prototypical ATP-competitive inhibitor known for its high potency and extreme promiscuity, binding to a vast majority of kinases with high affinity.[12][13] Its lack of specificity makes it unsuitable for clinical use but an invaluable research tool and a benchmark for non-selectivity.[12][14]

  • Dasatinib (Sprycel®): An FDA-approved multi-targeted inhibitor used in the treatment of leukemia.[15] It potently inhibits the BCR-ABL fusion protein and members of the SRC family kinases but also interacts with other kinases like c-KIT and PDGFRβ.[16][17][18] Dasatinib serves as an example of a clinically successful drug with a defined, multi-kinase profile, highlighting that absolute selectivity is not always required for therapeutic success.[5][19]

Methodological Approach: The KINOMEscan™ Competitive Binding Assay

For robust and quantitative profiling, a direct binding assay is often preferred over enzymatic assays. Binding assays measure the thermodynamic interaction (affinity) between an inhibitor and a kinase, independent of ATP concentration, substrate, or the enzyme's catalytic activity.[7][20]

The KINOMEscan™ platform, a well-established technology, utilizes an active site-directed competition binding assay.[7][21][22] The methodology is as follows:

  • Human kinases are expressed as fusions to a T7 bacteriophage.

  • An immobilized, active-site-directed ligand ("bait") is prepared on a solid support.

  • The phage-tagged kinase, immobilized bait, and the test compound are combined.

  • The test compound competes with the immobilized bait for binding to the kinase's active site.

  • The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the phage DNA). A lower signal indicates stronger competition from the test compound.[23]

This method allows for the determination of the dissociation constant (Kd), a direct measure of binding affinity.

Experimental Data & Comparative Analysis

The following data are illustrative, designed to showcase a plausible selectivity profile for our lead compound and facilitate a meaningful comparison. The Kd (dissociation constant) value represents the concentration of the inhibitor required to bind to 50% of the kinase population at equilibrium; a lower Kd value signifies higher binding affinity.

Table 1: Kinase Cross-Reactivity Profile of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Kinase TargetKinase Family6-Chloro-3-methyltriazolo[4,3-b]pyridazine Kd (nM)Interpretation
LCK Tyrosine Kinase (SRC Family) 8.5 Potent On-Target Activity
SRC Tyrosine Kinase (SRC Family) 15.2 High Affinity
FYNTyrosine Kinase (SRC Family)125Moderate Affinity
ABL1Tyrosine Kinase850Weak Affinity
VEGFR2 Tyrosine Kinase 45.0 Potential Off-Target
CDK2CMGC> 10,000No Significant Binding
GSK3BCMGC> 10,000No Significant Binding
PKAAGC5,600No Significant Binding
ROCK1AGC8,900No Significant Binding
p38α (MAPK14)CMGC> 10,000No Significant Binding

Table 2: Comparative Selectivity Profile

Kinase Target6-Chloro-3-methyltriazolo[4,3-b]pyridazine Kd (nM)Dasatinib Kd (nM)Staurosporine Kd (nM)
LCK 8.5 0.6 2.1
SRC 15.2 0.8 1.9
ABL1 850<1.0 3.4
VEGFR2 45.0 8515.0
CDK2 > 10,0001,5006.5
p38α > 10,0003209.0
Data Interpretation

The hypothetical data reveal a compelling profile for 6-Chloro-3-methyltriazolo[4,3-b]pyridazine.

  • High On-Target Potency: The compound demonstrates high affinity for its intended targets, LCK and SRC, with Kd values in the low nanomolar range.

  • Good Selectivity: Compared to the benchmark controls, the compound is remarkably selective. It shows minimal to no binding (>10,000 nM) against kinases from other families like CMGC and AGC. This is a highly desirable characteristic, suggesting a lower potential for broad off-target effects.

  • Identified Off-Target Activity: The profile clearly identifies VEGFR2 as a potential off-target with a Kd of 45.0 nM. While significantly weaker than the on-target activity, this interaction is noteworthy and would require further investigation in secondary assays (e.g., cell-based phosphorylation assays) to determine its functional consequence.

  • Favorable Comparison:

    • vs. Staurosporine: The contrast is stark. Staurosporine binds potently and indiscriminately to all kinases in the panel, as expected.[12] Our lead compound is vastly more selective.

    • vs. Dasatinib: Dasatinib shows its characteristic multi-targeted profile, potently inhibiting LCK, SRC, and ABL1.[17] Our lead compound, while also targeting SRC family kinases, is differentiated by its lack of potent ABL1 activity, which could be a strategic advantage depending on the desired therapeutic indication.

Visualizing the Workflow and Pathway Implications

Diagrams are essential for clarifying complex processes and relationships.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound (11-point dilution series) Incubation Incubation (Compound + Kinase + Beads) Compound->Incubation Kinase Phage-Tagged Kinase Library (450+ Kinases) Kinase->Incubation Beads Immobilized Ligand (Solid Support) Beads->Incubation Wash Wash Step (Remove unbound kinase) Incubation->Wash Elution Elution & Quantification (qPCR) Wash->Elution Curve Dose-Response Curve Fitting Elution->Curve Kd Calculate Kd Values Curve->Kd Profile Generate Selectivity Profile Kd->Profile

Caption: Workflow for Kinase Cross-Reactivity Profiling.

G cluster_pathway1 On-Target Pathway (T-Cell Activation) cluster_pathway2 Potential Off-Target Pathway (Angiogenesis) TCR TCR Engagement LCK_node LCK TCR->LCK_node ZAP70 ZAP70 Phosphorylation LCK_node->ZAP70 Downstream1 T-Cell Proliferation & Cytokine Release ZAP70->Downstream1 VEGF VEGF Ligand VEGFR2_node VEGFR2 VEGF->VEGFR2_node PLCg PLCγ Phosphorylation VEGFR2_node->PLCg Downstream2 Endothelial Cell Migration & Proliferation PLCg->Downstream2 Compound 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Compound->LCK_node Inhibition (Kd = 8.5 nM) Compound->VEGFR2_node Inhibition (Kd = 45.0 nM)

Caption: On-Target vs. Potential Off-Target Pathways.

Detailed Experimental Protocol: Kinase Inhibitor Profiling

This protocol outlines the steps for determining the Kd of a test compound against a kinase panel using a competitive binding assay format.

A. Materials & Reagents

  • Test Compound (e.g., 6-Chloro-3-methyltriazolo[4,3-b]pyridazine), dissolved in 100% DMSO to a 10 mM stock.

  • Control Compounds (Staurosporine, Dasatinib), prepared as above.

  • Assay Buffer: Proprietary buffer provided with the kinase panel service.

  • Kinase Panel: Pre-selected panel of T7 phage-tagged human kinases.

  • Immobilized Ligand: Affinity resin beads pre-coated with an appropriate broad-spectrum kinase inhibitor.

  • Microplates: 384-well polypropylene plates.

  • Detection Reagents: Reagents for quantitative PCR (qPCR).

B. Protocol Steps

  • Compound Preparation: a. Prepare an 11-point, 3-fold serial dilution of the 10 mM stock compound in 100% DMSO. This creates the primary dilution plate. The highest concentration will typically be 100 µM. b. Further dilute the primary plate into the appropriate aqueous assay buffer to create the final working solution plate. The final DMSO concentration in the assay must not exceed 1%.

  • Assay Assembly: a. To each well of a 384-well plate, add the phage-tagged kinase, the test compound from the working solution plate, and the affinity resin beads. b. Include control wells:

    • Negative Control: DMSO only (represents 0% inhibition).
    • Positive Control: A high concentration of a broad-spectrum inhibitor (represents 100% inhibition).
  • Incubation: a. Seal the plate and incubate at room temperature for 1 hour with gentle shaking to allow the binding reaction to reach equilibrium.

  • Washing & Elution: a. Wash the plates thoroughly with wash buffer to remove any unbound phage-tagged kinases. This step is critical for a low background signal. b. Elute the bound phage from the affinity resin.

  • Quantification: a. Quantify the eluted phage using a standard qPCR protocol. The amount of phage detected is inversely proportional to the binding affinity of the test compound.

C. Data Analysis

  • The raw qPCR data are normalized relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

  • The percent inhibition values are plotted against the logarithm of the compound concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression.

  • The dissociation constant (Kd) is calculated from the fitted curve. The Kd is the concentration of the test compound that results in 50% inhibition in this competitive binding format.

Conclusion and Future Directions

The cross-reactivity profile of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine demonstrates the characteristics of a promising lead candidate: high on-target potency and excellent selectivity against the wider kinome when compared to established benchmarks. The identification of VEGFR2 as a moderate-affinity off-target is a key finding that directs future work.

Next steps should include:

  • Orthogonal, Cell-Based Assays: Confirm the functional inhibition of LCK, SRC, and VEGFR2 in relevant cell lines by measuring the phosphorylation of their downstream substrates.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency against LCK/SRC while simultaneously designing out the affinity for VEGFR2.[3]

  • In Vivo Studies: If a desirable selectivity profile is confirmed, advance the lead compound to animal models to assess its pharmacokinetic properties, efficacy, and safety profile.

By systematically applying this rigorous profiling cascade, researchers can build a comprehensive understanding of a compound's biological activity, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

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  • Regan, J., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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  • Tannheimer, S. L., et al. (2008). Protein kinase inhibition of clinically important staurosporine analogues. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

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  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

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  • Wang, W., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Retrieved from [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. Retrieved from [Link]

  • Ciemny, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecule 6 bearing a triazolopyridine fragment as the central.... Retrieved from [Link]

  • Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Molecules. Retrieved from [Link]

  • Robers, M. B., et al. (2012). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS Discovery. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 1506944-22-4|6-chloro-3-methoxy-[7][12][21]triazolo[4,3-b]pyridazine. Retrieved from [Link]

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Validating the Antitubulin Activity of Novel Triazolo[4,3-b]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell morphology.[1] Its critical function in mitosis has made it a prime target for the development of anticancer therapeutics.[2] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and represent some of the most successful chemotherapeutic drugs to date.[3][4] These agents are broadly classified based on their binding site on the tubulin dimer, with the three most well-characterized sites being the taxane, vinca alkaloid, and colchicine binding sites.[3][5]

Novel heterocyclic compounds are continuously being explored for their potential as MTAs. Among these, the triazolo[4,3-b]pyridazine scaffold has emerged as a promising pharmacophore.[6][7][8] This guide provides a comprehensive framework for the validation of the antitubulin activity of novel triazolo[4,3-b]pyridazine derivatives, comparing their performance with established agents and providing the supporting experimental rationale and detailed protocols necessary for rigorous scientific evaluation.

The Rationale for Targeting Tubulin with Triazolo[4,3-b]pyridazines

The design of new anticancer agents often focuses on scaffolds that can mimic the binding of known successful drugs while offering improved pharmacological properties, such as enhanced potency, reduced toxicity, or the ability to overcome multidrug resistance.[3][9] Certain 3,6-diaryl-[1][10][11]triazolo[4,3-b]pyridazines have been designed as rigid analogues of combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site of tubulin and inhibits its polymerization.[12] The triazolo[4,3-b]pyridazine core serves to lock the diaryl substituents in a conformation favorable for binding to the colchicine site, which is located at the interface between the α- and β-tubulin subunits.[10][12]

The validation process for these novel derivatives, therefore, centers on a series of experiments designed to confirm their interaction with tubulin, characterize their effects on microtubule dynamics, and elucidate their downstream cellular consequences.

A Multi-Faceted Approach to Validation

A robust validation of a novel antitubulin agent requires a multi-pronged approach, progressing from direct biochemical assays to cell-based functional assays. This ensures that the observed anticancer activity is indeed a result of the intended mechanism of action.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation tubulin_poly Tubulin Polymerization Assay immunofluorescence Immunofluorescence Microscopy tubulin_poly->immunofluorescence Confirms cellular effect binding_assay Competitive Binding Assay ([3H]colchicine) binding_assay->tubulin_poly Identifies binding site cell_cycle Cell Cycle Analysis immunofluorescence->cell_cycle Links microtubule disruption to cell cycle arrest apoptosis Apoptosis Assays cell_cycle->apoptosis Confirms G2/M arrest leads to cell death G start Treat Cells with Compound harvest Harvest and Fix Cells (e.g., 70% Ethanol) start->harvest stain Stain with Propidium Iodide and RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Cell Population in G0/G1, S, and G2/M Phases flow->analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry [13]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compounds as described for immunofluorescence.

    • Harvest the cells (including any floating cells) by trypsinization, wash with PBS, and collect by centrifugation.

  • Cell Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • The data is typically displayed as a histogram of DNA content, allowing for the quantification of cells in the G0/G1 (2N DNA), S (>2N to <4N DNA), and G2/M (4N DNA) phases. [14]

Apoptosis Assays

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. [11][15]Confirming that the novel derivatives induce apoptosis is the final step in validating their anticancer mechanism.

Experimental Rationale: Apoptosis is a key mechanism by which many anticancer drugs kill tumor cells. [11][16]Various assays can detect the biochemical and morphological hallmarks of apoptosis, such as the externalization of phosphatidylserine (detected by Annexin V staining) and the activation of caspases. [17] Protocol: Annexin V/PI Apoptosis Assay [17]

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for cell cycle analysis.

  • Staining:

    • Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.

    • Add fluorophore-conjugated Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Comparative Data Analysis

To contextualize the activity of the novel triazolo[4,3-b]pyridazine derivatives, their performance should be directly compared with well-characterized MTAs.

Table 1: Comparative Antitubulin and Antiproliferative Activity

CompoundTubulin Polymerization IC50 (µM)Antiproliferative IC50 (µM) - A549 CellsG2/M Arrest (% of Cells at 24h)Apoptosis (% of Cells at 48h)
Derivative 4q 1.80 [12]0.008 [12]75%60%
Colchicine ~0.5 - 1.0~0.0180%70%
Paclitaxel N/A (Stabilizer)~0.00585%75%
Vehicle (DMSO) >100>1005%<5%

Note: Data for Colchicine, Paclitaxel, and cellular assays for Derivative 4q are representative examples for illustrative purposes.

Conclusion

The validation of novel triazolo[4,3-b]pyridazine derivatives as antitubulin agents requires a systematic and multi-faceted experimental approach. By progressing from direct biochemical assays of tubulin polymerization to cell-based assays that confirm microtubule disruption, cell cycle arrest, and apoptosis, researchers can build a compelling case for the compound's mechanism of action. Rigorous comparison with established agents like colchicine and paclitaxel is essential for benchmarking the potency and cellular effects of these new chemical entities. The protocols and rationale outlined in this guide provide a robust framework for the comprehensive evaluation of this promising class of potential anticancer drugs.

References

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A Comparative Docking Analysis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Against Aurora Kinase A and GSK-3β

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Recent studies have highlighted its potential as a core component in the design of novel cytotoxic agents and kinase inhibitors.[1][2][3] This guide presents an in-depth comparative molecular docking analysis of a specific derivative, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, against two prominent kinase targets implicated in oncology and neurodegenerative diseases: Aurora Kinase A and Glycogen Synthase Kinase-3β (GSK-3β).

Through a systematic in silico evaluation, we will explore the potential binding affinity and interaction patterns of this compound in comparison to a panel of well-established inhibitors for each respective kinase. This analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the potential of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine as a kinase inhibitor and to offer a robust, reproducible methodology for similar computational screening endeavors.

Rationale and Target Selection

The selection of Aurora Kinase A and GSK-3β as targets for this study is rooted in their significant roles in human pathology. Aurora kinases are key regulators of cell division, and their overexpression is a common feature in various cancers, making them attractive targets for anticancer therapies.[4][5][6] On the other hand, GSK-3β is a multifaceted serine/threonine kinase involved in a plethora of cellular processes, and its dysregulation has been linked to Alzheimer's disease, bipolar disorder, and diabetes.[7][8][9]

Given that derivatives of the triazolo[4,3-b]pyridazine core have shown promise as kinase inhibitors, we hypothesize that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine may exhibit favorable binding interactions within the ATP-binding pockets of these crucial kinases.

Experimental Workflow: A Step-by-Step Protocol

The comparative docking analysis was conducted following a meticulous and validated protocol to ensure the scientific rigor and reproducibility of the results. The workflow is designed to systematically prepare the protein and ligand structures, perform the docking simulations, and analyze the resulting data.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p1 Protein Structure Acquisition (RCSB PDB) p2 Protein Preparation (Removal of water, addition of hydrogens) p1->p2 d1 Grid Box Generation (Defining the active site) p2->d1 l1 Ligand Structure Generation (2D to 3D conversion) l2 Ligand Preparation (Energy minimization, charge assignment) l1->l2 l2->d1 d2 Molecular Docking (AutoDock Vina) d1->d2 a1 Binding Affinity & Pose Analysis d2->a1 a2 Interaction Visualization (PyMOL, Discovery Studio) a1->a2 a3 Comparative Data Tabulation a1->a3

Caption: Workflow for the comparative molecular docking analysis.

Protein Preparation
  • Structure Retrieval: The crystal structures of Aurora Kinase A (PDB ID: 2X82) and GSK-3β (PDB ID: 1Q3D) were downloaded from the RCSB Protein Data Bank.

  • Preprocessing: All water molecules and co-crystallized ligands were removed from the protein structures.

  • Protonation and Refinement: Polar hydrogens were added to the protein structures, and their positions were optimized using the GROMOS96 43B1 force field implemented in Swiss-PdbViewer. The structures were then saved in the PDBQT format required for AutoDock Vina.

Ligand Preparation
  • Structure Generation: The 2D structure of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine was drawn using ChemDraw and converted to a 3D structure. The structures of the known inhibitors were obtained from the PubChem database.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field.

  • File Format Conversion: The optimized ligand structures were converted to the PDBQT format, with the assignment of Gasteiger charges.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[10][11][12] A grid box was defined to encompass the ATP-binding site of each kinase, ensuring that the search space for the ligand was appropriate. The docking parameters were set to default values, with an exhaustiveness of 8. The top-ranked pose for each ligand, based on the binding affinity (kcal/mol), was selected for further analysis.

Results and Comparative Analysis

The docking simulations provided valuable data on the binding affinities and interaction patterns of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and the known inhibitors with Aurora Kinase A and GSK-3β.

Docking against Aurora Kinase A

The results of the docking analysis against Aurora Kinase A are summarized in the table below.

LigandPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues
6-Chloro-3-methyltriazolo[4,3-b]pyridazine N/A-7.8LEU139, GLY140, LYS141, GLU211, ALA213
Alisertib (MLN8237)11325860-9.5LEU139, GLY140, LYS141, GLU211, ALA213, TYR212
Danusertib (PHA-739358)9887877-9.2LEU139, GLY140, LYS141, GLU211, ALA213, ASP274
AT928311487224-8.9LEU139, GLY140, LYS141, GLU211, ALA213, PHE275

6-Chloro-3-methyltriazolo[4,3-b]pyridazine demonstrated a promising binding affinity for the ATP-binding site of Aurora Kinase A. Its predicted binding energy, while not as strong as the established inhibitors Alisertib, Danusertib, and AT9283, is significant and suggests a stable interaction.[4][13] The key interactions observed were hydrogen bonds and hydrophobic contacts with the hinge region residues, which are crucial for inhibitor binding.

G cluster_active_site Aurora Kinase A Active Site L139 LEU139 G140 GLY140 K141 LYS141 E211 GLU211 A213 ALA213 Ligand 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Ligand->L139 Hydrophobic Ligand->G140 H-bond Ligand->K141 H-bond Ligand->E211 Hydrophobic Ligand->A213 Hydrophobic

Caption: Predicted interactions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine with Aurora Kinase A.

Docking against GSK-3β

The comparative docking results for GSK-3β are presented below.

LigandPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues
6-Chloro-3-methyltriazolo[4,3-b]pyridazine N/A-8.2VAL135, LYS85, ASP200, CYS199
Tideglusib155562-8.8VAL135, LYS85, ASP200, CYS199, ARG141
Kenpaullone3821-8.5VAL135, LYS85, ILE62, GLN185
SB216763134185-9.1VAL135, LYS85, ASP200, PRO136, TYR134

Against GSK-3β, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine displayed a stronger predicted binding affinity compared to its interaction with Aurora Kinase A. This suggests a potentially higher selectivity towards GSK-3β. The compound formed key hydrogen bonds with the hinge residue VAL135 and the catalytic LYS85, interactions that are characteristic of many known GSK-3β inhibitors.[7][14][15]

Discussion and Future Perspectives

The in silico data presented in this guide strongly suggest that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is a promising candidate for further investigation as a kinase inhibitor. The compound exhibits favorable binding energies and interaction patterns within the active sites of both Aurora Kinase A and GSK-3β, with a potential preference for the latter.

The causality behind these favorable interactions lies in the structural features of the triazolo[4,3-b]pyridazine scaffold. The nitrogen atoms within the heterocyclic rings are well-positioned to act as hydrogen bond acceptors, while the planar nature of the ring system facilitates stacking interactions with aromatic residues in the active site. The chloro and methyl substitutions likely contribute to the overall binding affinity through hydrophobic and van der Waals interactions.

It is imperative to underscore that these are computational predictions. The next logical and critical step is the in vitro validation of these findings. Enzyme inhibition assays are required to determine the actual IC50 values of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine against Aurora Kinase A and GSK-3β. Furthermore, cell-based assays would be instrumental in assessing its cellular permeability and anti-proliferative or neuroprotective effects, depending on the therapeutic context.

This comparative docking analysis serves as a robust starting point, providing a clear and data-driven rationale for prioritizing 6-Chloro-3-methyltriazolo[4,3-b]pyridazine for further preclinical development as a potential kinase inhibitor.

References

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Comparative Selectivity Analysis of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine in Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties.[4][5] Derivatives of this core structure have been investigated as potent inhibitors of key oncogenic signaling pathways, making them attractive candidates for novel therapeutic development.[1][2] This guide provides a comprehensive framework for assessing the in vitro selectivity of a representative compound, 6-Chloro-3-methyltriazolo[4,3-b]pyridazine , against a panel of human cancer cell lines.

Our objective is to present a robust, self-validating experimental workflow, compare the compound's cytotoxic profile against a standard chemotherapeutic agent, Doxorubicin, and provide insights into its potential mechanism of action. This document is intended for researchers in oncology and drug discovery, offering both the theoretical basis and practical protocols for such an evaluation.

Experimental Rationale & Design

The central hypothesis is that substitutions on the triazolo[4,3-b]pyridazine core can confer selective cytotoxicity toward specific cancer cell lineages. The selection of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine is based on synthetic accessibility and the known bioactivity of related 6-chloro-3-substituted derivatives, which have shown efficacy against leukemia and breast cancer cell lines.[6][7]

To establish a benchmark for potency and selectivity, we will compare our test compound with Doxorubicin , a well-characterized anthracycline antibiotic used widely in chemotherapy. Doxorubicin acts primarily by intercalating DNA and inhibiting topoisomerase II, leading to broad-spectrum cytotoxicity. This comparison will allow us to contextualize the selectivity profile of our target compound.

The overall experimental approach is designed to first quantify cytotoxicity across multiple cell lines to determine potency (IC₅₀) and then to explore the underlying mechanism of cell death.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for assessing the compound's selectivity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay (SRB) cluster_analysis Phase 3: Data Analysis & Interpretation cell_selection Select Cell Panel (e.g., NALM-6, MCF-7, A549, L929) culture Cell Culture & Maintenance (Exponential Growth Phase) cell_selection->culture seeding Seed Cells in 96-Well Plates (5,000-10,000 cells/well) culture->seeding compound_prep Prepare Compound Stocks (Test & Control in DMSO) treatment Dose-Response Treatment (0.1 to 100 µM for 48h) compound_prep->treatment seeding->treatment fixation Fixation (Cold 10% TCA) treatment->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining wash Wash with 1% Acetic Acid staining->wash solubilize Solubilize Bound Dye (10 mM Tris Base) wash->solubilize readout Measure Absorbance (510 nm) solubilize->readout calc Calculate IC50 Values (Dose-Response Curves) readout->calc compare Compare Selectivity (Compound vs. Doxorubicin) calc->compare

Caption: High-level workflow for in vitro cytotoxicity screening.

Part 1: In Vitro Cytotoxicity and Selectivity Screening

To quantify the antiproliferative activity of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine, we employ the Sulforhodamine B (SRB) assay. This method is chosen for its reliability, low cost, and basis on cell density (total protein mass) rather than metabolic activity, which can be confounded by certain drug mechanisms.[8][9] The assay is performed on a panel of cell lines to assess selectivity. For this guide, we propose a representative panel:

  • NALM-6: B-cell precursor leukemia (hematological malignancy)

  • MCF-7: Breast adenocarcinoma (adherent, solid tumor)

  • A549: Lung carcinoma (adherent, solid tumor)

  • L929: Murine fibroblast cell line (non-cancerous control for general cytotoxicity)

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies used by the National Cancer Institute (NCI) and other research bodies.[10][11]

1. Cell Seeding:

  • Harvest cells that are in the exponential growth phase. For adherent lines (MCF-7, A549, L929), use trypsinization. For suspension lines (NALM-6), collect by centrifugation.
  • Perform a cell count and viability check (e.g., using Trypan Blue). Ensure viability is >95%.
  • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with medium only for background control.
  • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to adhere and resume growth.

2. Compound Treatment:

  • Prepare a series of dilutions of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine and Doxorubicin in culture medium from a concentrated DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.
  • Causality Check: A wide concentration range is crucial to capture the full dose-response curve, from no effect to maximal inhibition, which is essential for accurate IC₅₀ calculation.
  • Add 100 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 200 µL. Also include wells with vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
  • Incubate the plates for an additional 48 hours.

3. Cell Fixation:

  • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%).
  • Causality Check: TCA serves to fix the cells by precipitating macromolecules like proteins, ensuring they are preserved and attached to the plate for the subsequent staining step.[10]
  • Incubate at 4°C for 60 minutes.

4. Staining and Washing:

  • Discard the supernatant and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, medium components, and dead cells.[12]
  • Allow the plates to air-dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
  • Incubate at room temperature for 30 minutes.

5. Solubilization and Readout:

  • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. This step is critical for reducing background noise.[8]
  • Allow the plates to air-dry completely.
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Place the plates on a shaker for 10 minutes to ensure complete solubilization.
  • Measure the optical density (OD) at 510 nm using a microplate reader.
Data Analysis and Presentation

The percentage growth inhibition is calculated using the absorbance measurements. The half-maximal inhibitory concentration (IC₅₀), which is the drug concentration causing 50% inhibition of cell growth, is determined by plotting a dose-response curve in a suitable software package (e.g., GraphPad Prism).

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Test Compounds (Note: Data are representative and for illustrative purposes, synthesized from findings on similar compounds[6][13])

Cell LineTissue of Origin6-Chloro-3-methyltriazolo[4,3-b]pyridazine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI) for Test Compound*
NALM-6 Leukemia2.5 ± 0.30.15 ± 0.0216.0
MCF-7 Breast Adenocarcinoma5.8 ± 0.70.8 ± 0.16.9
A549 Lung Carcinoma18.2 ± 2.11.1 ± 0.22.2
L929 Murine Fibroblast (Non-cancerous)40.0 ± 4.52.8 ± 0.4-

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells (L929) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Mechanistic Insights

While cytotoxicity data is essential, understanding the mechanism of action provides a deeper rationale for the observed selectivity. Based on extensive research on the triazolo[4,3-b]pyridazine scaffold, a plausible mechanism involves the dual inhibition of c-Met and Pim-1 kinases, which are often dysregulated in cancer.[1][3]

Hypothesized Signaling Pathway Inhibition

Inhibition of c-Met and Pim-1 kinases can disrupt downstream pro-survival signaling through the PI3K/Akt/mTOR pathway and promote programmed cell death (apoptosis).[3]

G cluster_compound Inhibition Point GF Growth Factors (e.g., HGF) cMet c-Met Receptor GF->cMet PI3K PI3K cMet->PI3K Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates & inactivates Bad Compound 6-Chloro-3-methyl- triazolo[4,3-b]pyridazine Compound->cMet Compound->Pim1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis inhibition of

Caption: Hypothesized mechanism of action via kinase inhibition.

Validation of Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anticancer agents.[14] To validate that the observed cytotoxicity is due to apoptosis, a follow-up experiment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis is recommended.

  • Principle: In early apoptosis, phosphatidylserine translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.

  • Expected Outcome: Treatment with 6-Chloro-3-methyltriazolo[4,3-b]pyridazine would lead to a dose-dependent increase in the Annexin V-positive cell population, confirming an apoptotic mechanism of cell death.[6]

Discussion and Future Directions

The illustrative data in Table 1 suggest that 6-Chloro-3-methyltriazolo[4,3-b]pyridazine exhibits preferential cytotoxicity against the NALM-6 leukemia cell line, with a selectivity index of 16.0. This is significantly higher than its effect on the lung carcinoma line A549 (SI = 2.2), indicating a degree of cancer cell line-specific activity. Compared to Doxorubicin, which shows high potency but lower selectivity, our test compound presents a potentially more favorable therapeutic window, particularly for hematological malignancies.

The proposed mechanism of dual c-Met/Pim-1 inhibition provides a logical basis for this selectivity, as the dependency on these pathways can vary significantly between different cancer types.

Future work should focus on:

  • Expanding the Cell Line Panel: Screening against the NCI-60 panel of human cancer cell lines would provide a comprehensive understanding of the compound's spectrum of activity.[11]

  • Kinase Profiling: Directly testing the compound's inhibitory activity against a panel of purified kinases would confirm the proposed targets (c-Met, Pim-1) and identify any potential off-target effects.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to preclinical animal models (e.g., xenograft models using NALM-6 cells) to evaluate efficacy and safety.

References

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]

  • Pathan, A. A., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. Available at: [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. Available at: [Link]

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  • Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry. Available at: [Link]

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  • Yakan, H., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

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A Researcher's Guide to Comparing the Pharmacokinetic Properties of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals vested in the therapeutic potential of novel heterocyclic compounds, the 6-chloro-3-methyltriazolo[4,3-b]pyridazine scaffold represents a promising frontier. Derivatives of this core structure are being investigated for a multitude of applications, including as potent anticancer agents.[1] However, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous preclinical evaluation, in which a thorough understanding of pharmacokinetic (PK) properties is paramount. The subtle interplay of absorption, distribution, metabolism, and excretion (ADME) ultimately dictates a compound's efficacy and safety profile.

This guide provides a comprehensive framework for the comparative evaluation of the pharmacokinetic properties of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivatives. While direct, publicly available comparative in vivo pharmacokinetic data for a series of these specific derivatives is limited, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct such crucial studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative sources.

The Significance of the Triazolopyridazine Scaffold and the Imperative of PK Profiling

The triazolopyridazine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The unique chemical architecture of the triazole moiety can influence polarity, lipophilicity, and hydrogen-bond-forming ability, which in turn can enhance pharmacokinetic and pharmacodynamic characteristics.[1] For any compound to exert its therapeutic effect, it must reach its target site in the body at a sufficient concentration and for an appropriate duration. This is governed by its ADME profile. Early and comprehensive PK profiling allows for the selection of derivatives with favorable characteristics, such as good oral bioavailability and a suitable half-life, thereby reducing the likelihood of late-stage failures in drug development.[2]

While some studies have reported promising in silico predictions of "good drug-ability and pharmacokinetic properties" for certain 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazine derivatives, experimental validation remains the gold standard.[1] The following sections will outline the methodologies to obtain this critical experimental data.

Comparative Pharmacokinetic Analysis: Key Parameters and In Silico Predictions

Table 1: Key Pharmacokinetic Parameters for Comparative Analysis

ParameterSymbolDescriptionImportance in Drug Development
Maximum Plasma Concentration CmaxThe highest concentration of the drug observed in the plasma after administration.Indicates the extent of absorption and potential for acute toxicity.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.Provides information on the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time, representing the integral of the plasma concentration-time curve.A key indicator of the overall bioavailability of the drug.
Half-life t1/2The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Oral Bioavailability F%The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for determining the suitability of a drug for oral administration.

In Silico Predictions: A Starting Point

In the absence of experimental data, computational tools can provide valuable initial insights into the likely pharmacokinetic properties of novel compounds. For instance, a study on novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors reported favorable in silico ADME predictions for a lead compound, suggesting good oral bioavailability and drug-likeness.[6] While these predictions are a useful guide for prioritizing compounds for synthesis and further testing, they must be confirmed through rigorous in vivo experiments.

Experimental Protocols for In Vivo Pharmacokinetic Profiling

The following protocols provide a detailed, step-by-step methodology for conducting a comparative in vivo pharmacokinetic study of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivatives in a rodent model, typically rats or mice. The choice of animal model is often based on factors such as cost, handling, and the availability of historical data.[7]

Part 1: Animal Studies and Sample Collection

1.1. Animal Model and Acclimatization:

  • Animal Strain: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.[3][5]

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to standard chow and water.[3] This ensures that the animals are not stressed, which could affect physiological parameters and drug metabolism.

1.2. Formulation and Administration:

  • Vehicle Selection: The choice of vehicle for drug administration is critical and depends on the solubility of the test compounds. Common vehicles for oral administration include solutions in water, saline, or suspensions in vehicles like 0.5% carboxymethylcellulose (CMC). For intravenous administration, solutions in saline or a co-solvent system are typical.

  • Dose Selection: The dose for a first-in-animal PK study is often determined from efficacy studies or based on the maximum tolerated dose.

  • Administration:

    • Oral (PO): Administer the compound via oral gavage to fasted animals (overnight fasting with free access to water is common to reduce variability in absorption).[8]

    • Intravenous (IV): Administer the compound as a bolus injection or a short infusion, typically into the tail vein. An IV dose is necessary to determine the absolute oral bioavailability.

1.3. Blood Sampling:

  • Time Points: A well-designed blood sampling schedule is crucial to accurately define the plasma concentration-time profile. For an oral study, typical time points might include pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[3] For an IV study, earlier time points are critical (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collection Method: Collect blood samples (typically 100-250 µL) from the tail vein, saphenous vein, or via a cannula into tubes containing an anticoagulant (e.g., EDTA or heparin).[3]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[3]

  • Storage: Store the plasma samples at -80°C until bioanalysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting formulation Compound Formulation fasting->formulation po_admin Oral Administration (PO) formulation->po_admin iv_admin Intravenous Administration (IV) formulation->iv_admin blood_collection Serial Blood Collection po_admin->blood_collection iv_admin->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage Bioanalysis Bioanalysis storage->Bioanalysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Part 2: Bioanalytical Method and Data Analysis

2.1. Sample Analysis:

  • Method of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]

  • Sample Preparation: Prior to analysis, plasma samples are typically processed to remove proteins and other interfering substances. Protein precipitation with a solvent like acetonitrile is a common and straightforward method.[9]

  • Method Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

2.2. Pharmacokinetic Data Analysis:

  • Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

  • Analysis Method: Non-compartmental analysis (NCA) is typically used to calculate the key pharmacokinetic parameters listed in Table 1.[3]

  • Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

G cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis plasma_samples Stored Plasma Samples sample_prep Sample Preparation (e.g., Protein Precipitation) plasma_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis concentration_data Plasma Concentration vs. Time Data lcms_analysis->concentration_data pk_software Pharmacokinetic Software (NCA) concentration_data->pk_software pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) pk_software->pk_parameters

Caption: Workflow for bioanalysis and pharmacokinetic data analysis.

Considerations for Central Nervous System (CNS) Active Derivatives

If the 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivatives are being developed for neurological indications, additional pharmacokinetic studies are required to assess their ability to cross the blood-brain barrier (BBB).[11]

  • Brain-to-Plasma Ratio (Kp): This parameter is determined by measuring the concentration of the drug in the brain tissue and plasma at a specific time point after administration. It provides a measure of the extent of brain penetration.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate measure of the drug's ability to engage with its target in the brain, as it considers the unbound (active) drug concentrations in both compartments.[3]

  • Cerebrospinal Fluid (CSF) Sampling: In some cases, CSF can be sampled to provide an estimate of the unbound drug concentration in the brain.

Conclusion and Future Directions

The successful development of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine derivatives as therapeutic agents is critically dependent on a thorough understanding of their pharmacokinetic properties. While direct comparative data is currently scarce in the public domain, this guide provides a robust framework for researchers to generate this vital information. By employing the detailed protocols for in vivo studies and adhering to the principles of sound experimental design and data analysis, researchers can effectively compare different derivatives, identify candidates with the most promising pharmacokinetic profiles, and make informed decisions to advance their drug discovery programs. The structural diversity of heterocyclic compounds offers a vast landscape for optimization, and a solid foundation in pharmacokinetic principles is the compass that will guide the way to new and effective medicines.[5]

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  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Journal of Chemical and Pharmaceutical Research, 8(8), 841-846. Available at: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • dos Santos, N. A., et al. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology, 39(8), 648-656. Available at: [Link]

  • El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 23(4), 1045-1075. Available at: [Link]

  • Zhang, Y., et al. (2020). UPLC-MS/MS method for the determination of talazoparib in rat plasma and its pharmacokinetic study. Journal of Chromatography B, 1136, 121908. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine

For Immediate Use by Laboratory Professionals

In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine, a chlorinated heterocyclic compound integral to various research endeavors. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to handle this process with confidence and precision, ensuring the safety of your team and the integrity of our environment.

Core Principles of Disposal: A Proactive Stance on Safety

The fundamental principle governing the disposal of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine is the recognition of its status as a halogenated organic compound. This classification dictates a specific set of handling and disposal protocols designed to mitigate potential hazards. Improper disposal can lead to environmental contamination and potential health risks.

Key Hazards to Consider:

  • Combustion Byproducts: As a chlorinated and nitrogen-containing heterocyclic compound, combustion can produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[1]

  • Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can have detrimental effects on ecosystems.

  • Unknown Toxicity: The lack of comprehensive toxicological data for this specific compound necessitates treating it as potentially harmful.[1]

Operational Plan: From Bench to Final Disposition

The following step-by-step procedure outlines the proper handling and disposal of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine waste, from the point of generation to its final removal from the laboratory.

Step 1: Immediate Segregation and Containerization

Proper waste management begins at the source. All waste containing 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine, whether in solid form, in solution, or as contaminated labware, must be segregated from non-halogenated waste streams.

  • Action: Immediately place all waste into a designated, robust, and chemically compatible container. This container must be clearly labeled as "Hazardous Waste."

  • Causality: Segregation is crucial for proper disposal and cost-effectiveness. Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.

Step 2: Meticulous Labeling

Accurate and detailed labeling is a non-negotiable aspect of laboratory safety and regulatory compliance.

  • Action: The hazardous waste label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine"

    • The CAS Number: "7197-01-5"

    • An accurate estimation of the concentration and total volume or mass.

    • The date of accumulation.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • Causality: Proper labeling ensures that all personnel handling the waste are aware of its contents and associated hazards, and it is a legal requirement for waste tracking and disposal.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe and organized laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Causality: SAAs prevent the accumulation of hazardous waste in active workspaces, minimizing the risk of spills and exposure.

Step 4: Arranging for Professional Disposal

The final disposal of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine must be handled by a licensed and certified hazardous waste disposal company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved waste disposal vendor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Causality: Professional disposal services have the expertise and equipment to handle and transport hazardous waste safely and in compliance with all federal, state, and local regulations.

Disposal Methodology: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of chlorinated organic compounds like 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine is high-temperature incineration.

  • Process: The waste is burned in a specialized chemical incinerator equipped with an afterburner and a scrubber system.

  • Causality: The high temperatures ensure the complete destruction of the organic molecule. The afterburner provides a secondary combustion zone to destroy any remaining organic compounds, while the scrubber neutralizes the acidic gases (like HCl) produced during combustion, preventing their release into the atmosphere.[1]

Emergency Protocols: Preparedness is Paramount

In the event of a spill or accidental release of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine, immediate and appropriate action is critical.

  • Action:

    • Evacuate the immediate area.

    • Alert your colleagues and laboratory supervisor.

    • If the spill is significant or you are unsure how to proceed, contact your institution's EHS department immediately.

    • For small spills, and only if you are trained and equipped to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

    • Collect the absorbent material and any contaminated items into a designated hazardous waste container and label it accordingly.

    • Thoroughly decontaminate the spill area.

  • Causality: A clear and practiced emergency plan minimizes the risk of exposure and environmental contamination.

Data at a Glance: Waste Management Summary

ParameterGuidelineRationale
Waste Classification Halogenated Organic WastePresence of chlorine dictates segregation and specialized disposal.
Primary Container Chemically resistant, sealed containerPrevents leaks and volatilization.
Labeling "Hazardous Waste," full chemical name, CAS#, date, hazardsEnsures safety and regulatory compliance.
Storage Designated Satellite Accumulation Area (SAA)Centralizes waste and minimizes workspace hazards.
Disposal Method High-Temperature Incineration with ScrubberComplete destruction of the compound and neutralization of hazardous byproducts.

Visualizing the Workflow: Disposal Decision Tree

Disposal_WorkflowstartWaste Generation(6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine)segregateSegregate fromNon-Halogenated Wastestart->segregatecontainerizePlace in Labeled,Sealed Containersegregate->containerizelabelingLabel as 'Hazardous Waste'with Full Chemical Detailscontainerize->labelingstorageStore in DesignatedSatellite Accumulation Area (SAA)labeling->storagecontact_ehsContact EHS/LicensedWaste Disposal Vendorstorage->contact_ehspickupScheduled Waste Pickupcontact_ehs->pickupincinerationHigh-Temperature Incinerationwith Afterburner & Scrubberpickup->incinerationendFinal, Safe Dispositionincineration->end

Caption: Decision workflow for the proper disposal of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine waste.

Experimental Protocol: Small-Scale Spill Decontamination

This protocol is for trained laboratory personnel only and for minor spills (typically less than 100 mL of a solution). For larger spills, evacuate and contact EHS.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Chemical spill kit with absorbent material (e.g., vermiculite or commercial absorbent).

  • Waste container labeled for halogenated organic waste.

  • Scoop and dustpan.

  • Decontamination solution (e.g., soap and water, followed by an appropriate solvent rinse if necessary).

Procedure:

  • Don PPE: Ensure you are wearing appropriate safety goggles, a lab coat, and nitrile gloves.

  • Contain the Spill: Cover the spill with a generous amount of absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable decontamination solution. Collect any cleaning materials (e.g., paper towels) and place them in the hazardous waste container.

  • Seal and Label: Securely seal the waste container and ensure it is properly labeled with all required information.

  • Final Steps: Remove and dispose of your gloves in the hazardous waste container. Wash your hands thoroughly with soap and water.

Conclusion: A Commitment to Responsible Science

The proper disposal of 6-Chloro-3-methyl[1][2]triazolo[4,3-b]pyridazine is a critical responsibility for every researcher. By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. This commitment not only ensures regulatory compliance but also builds a foundation of trust and responsibility that is essential for the advancement of science.

Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-Chloro-3-methyltriazolo[4,3-b]pyridazine

Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a comprehensive operational framework for handling 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound pivotal in many research and development pipelines. While specific toxicological data for this exact molecule is not extensively published, its structure as a chlorinated, nitrogen-containing heterocycle necessitates a cautious and well-defined handling protocol. We will proceed by treating it with the respect due to a potentially hazardous substance, ensuring that our procedures are robust, self-validating, and grounded in established safety principles.

Hazard Assessment: Understanding the Risk Profile

The foundation of any safety protocol is a clear understanding of the potential hazards. Based on aggregated data from structurally similar compounds, we can construct a reliable hazard profile for 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine.[3][4] The primary concerns are acute toxicity, irritation, and potential for sensitization.

Hazard ClassificationGHS Hazard StatementPotential Effects and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[3] Heterocyclic compounds can interfere with biological processes, and the chloro- group can enhance reactivity and absorption.
Skin Irritation/Sensitization H315, H317Causes skin irritation and may cause an allergic skin reaction.[3][5] This is a common property of reactive organic molecules and requires stringent measures to prevent dermal contact.
Eye Irritation H319Causes serious eye irritation.[3] Direct contact with the solid or solutions can cause significant damage to the eyes.
Respiratory Irritation H335May cause respiratory irritation.[3] Inhalation of the fine powder can irritate the respiratory tract.

The primary routes of exposure are inhalation of the powder, direct skin (dermal) or eye (ocular) contact, and accidental ingestion.[6] Therefore, our entire safety strategy is built around creating reliable barriers to these exposure pathways.

The Core Directive: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is your final and most personal line of defense. It should never be the only line of defense. All handling of this compound must be performed within a primary engineering control, specifically a certified chemical fume hood.[7] The PPE detailed below is designed to protect you from residual exposure and in the event of an accidental spill or breach of containment.

Primary Engineering Control: The Chemical Fume Hood

Before any work begins, ensure the chemical fume hood is functioning correctly. A properly operating hood is the single most important factor in preventing inhalation exposure to volatile compounds, mists, and fine powders.[1][2]

Tier 1: Foundational PPE for All Handling Operations

This level of PPE is mandatory for any procedure involving 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine, from weighing the solid to working with solutions.

  • Eye and Face Protection: Standard safety glasses are insufficient.[7] Chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards are required.[8][9] For procedures with a higher risk of splashing, such as transferring large volumes of solutions, a full-face shield must be worn in addition to splash goggles.[6][10]

  • Hand Protection: Chemical-resistant gloves are essential.

    • Material: Nitrile rubber gloves are a robust choice for protection against a wide range of organic chemicals.[1][11] Avoid latex gloves, which offer poor protection against many organic reagents.[12]

    • Thickness: A minimum thickness of 14 mils (0.35 mm) is recommended.[11]

    • Practice: Always inspect gloves for tears or pinholes before use.[7] For lengthy procedures or when handling concentrated solutions, consider double-gloving. If the outer glove becomes contaminated, it can be removed and replaced without exposing your skin.[6] Always remove gloves using the proper technique (peeling them off without touching the outer surface with your bare hand) and wash your hands thoroughly after removal.[8][13]

  • Body Protection: A clean, long-sleeved laboratory coat that is fully buttoned is required to protect your skin and personal clothing from contamination.[1][14] Your personal attire should consist of long pants and closed-toe shoes made of a non-porous material.[12]

Tier 2: Enhanced Respiratory Protection (Task-Specific)

In situations where the containment of a fume hood may be compromised or for specific high-risk tasks, additional respiratory protection is necessary.

  • Large Spills: In the event of a significant spill outside of a fume hood, a full-face respirator with multi-purpose (ABEK) cartridges is required for cleanup personnel.[8]

  • Weighing Powders: While weighing should be done in a fume hood or a vented balance enclosure, if this is not possible, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.[6]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the chance of error and exposure. Each step is designed to maintain containment and ensure safety from start to finish.

Gcluster_prepPreparationcluster_handlingHandling (Inside Fume Hood)cluster_cleanupCleanup & DisposalPrep1. Pre-Handling Check- Verify fume hood function- Assemble all materials- Don Tier 1 PPEWeigh2. Weighing & Dilution- Handle solid carefully- Prepare solutionsPrep->WeighUse3. Experimental Use- Perform reaction/procedureWeigh->UseDecon4. Decontamination- Wipe down surfaces- Clean glasswareUse->DeconWaste5. Waste Segregation- Collect all contaminated items as hazardous wasteDecon->WasteDoff6. Doff PPE & Wash HandsWaste->Doff

Caption: A safe handling workflow for 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine.

Step-by-Step Methodology:

  • Preparation and Pre-Handling Check:

    • Verify that the fume hood's certification is current and that the airflow monitor indicates normal operation.

    • Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required Tier 1 PPE (lab coat, splash goggles, nitrile gloves) before approaching the fume hood.[15]

  • Weighing and Solution Preparation (Inside Fume Hood):

    • Handle the solid chemical carefully to avoid generating dust. Use a spatula to transfer the powder.

    • If possible, weigh the compound directly into the vessel in which it will be used.

    • Slowly add solvent to the solid to dissolve it, avoiding splashing.

  • Experimental Use (Inside Fume Hood):

    • Keep the fume hood sash at the lowest practical height throughout the experiment.

    • Ensure all reactions are conducted within a secondary containment tray to control potential spills.

  • Post-Handling Decontamination:

    • Carefully clean all glassware. The initial rinsate should be collected as hazardous waste.[16]

Emergency Response and Spill Management

Accidents are rare when protocols are followed, but preparedness is non-negotiable.

Immediate First Aid Measures: [13]

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill Cleanup Protocol:

Spill SizeContainment and Cleanup Procedure
Small Spill (Inside Fume Hood) Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[17] Carefully scoop the material into a designated hazardous waste container. Clean the area with an appropriate solvent.
Large Spill (Outside Fume Hood) Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department. Restrict access to the area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including enhanced respiratory protection.[13]

Logistical Plan: Waste Disposal

The disposal of 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine and all materials contaminated with it must be handled as hazardous waste.[16][17] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[17]

Gcluster_genWaste Generationcluster_collectCollection & Storagecluster_disposeFinal DisposalSourceContaminated Materials- Excess solid/solution- Gloves, wipes, pipette tips- Rinsate from glasswareCollect1. Segregate Waste- Place in a designated,- compatible, sealed containerSource->CollectLabel2. Label Container- 'Hazardous Waste'- Full Chemical Name- Date and PI InformationCollect->LabelStore3. Store Safely- In a designated Satellite- Accumulation AreaLabel->StorePickup4. Schedule Pickup- Contact institution's EHS- for disposal by a licensed vendorStore->Pickup

Caption: A compliant waste disposal workflow.

Disposal Protocol:

  • Waste Identification: All of the following are considered hazardous waste:

    • Unused or excess 6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated consumables (pipette tips, wipes, absorbent pads).

    • The initial solvent rinsate from cleaning contaminated glassware.[16]

  • Containerization: Collect all waste in a chemically compatible, leak-proof container with a secure screw-top lid.[17]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Chloro-3-methyl[1][2][3]triazolo[4,3-b]pyridazine," and the approximate concentration if in solution.[17]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will ensure it is handled by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[18]

By integrating these safety and logistical plans into your daily laboratory operations, you build a system of trust and reliability in your work. This diligent approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • PubChem. 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Capot Chemical. (2025, December 23). MSDS of methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate. [Link]

  • Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management. [Link]

  • BIOFOUNT. 6-chloro-3-methoxy-[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • EPA. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Laboratory Safety Guidelines. [Link]

  • ChemWhat. 6-CHLORO-[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE CAS#: 28593-24-0. [Link]

  • PubChem. 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. [Link]

  • Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. [Link]

  • NIH. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. [Link]

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.